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  • Product: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
  • CAS: 154325-75-4

Core Science & Biosynthesis

Foundational

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate chemical properties

An In-Depth Technical Guide to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS: 154325-75-4) Abstract Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a polyfunctional organic compound of significant interest to the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS: 154325-75-4)

Abstract

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a polyfunctional organic compound of significant interest to the chemical synthesis and pharmaceutical development sectors. Its structure, featuring a terminal α-bromoketone, a sterically hindered ester, and a gem-dimethyl group, makes it a versatile synthetic building block. This guide provides a detailed examination of its chemical properties, a plausible synthetic pathway with mechanistic considerations, an analysis of its chemical reactivity, and a profile of its applications and safety protocols. The content herein is intended for researchers, chemists, and professionals in drug discovery who require a comprehensive understanding of this reagent's potential and handling.

Core Chemical Properties and Identifiers

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a molecule whose utility is defined by its distinct functional groups. A precise understanding of its fundamental properties is the starting point for its application in any research or development context.

Caption: Chemical Structure of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name Pentanoic acid, 5-bromo-2,2-dimethyl-4-oxo-, ethyl ester
CAS Number 154325-75-4 [1][2][3]
Molecular Formula C₉H₁₅BrO₃ [2][3][4]
Molecular Weight 251.13 g/mol [3]

| PubChem CID | 4090969 |[3][4] |

Synthesis & Mechanistic Insights

While specific literature detailing the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is scarce, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The most probable pathway involves the direct bromination of a suitable precursor, ethyl 2,2-dimethyl-4-oxopentanoate.

Proposed Synthetic Workflow:

G start Ethyl 2,2-dimethyl-4-oxopentanoate (Precursor) reaction Acid-Catalyzed α-Bromination start->reaction reagent Brominating Agent (e.g., NBS, Br₂) + Acid Catalyst (HBr) reagent->reaction solvent Inert Solvent (e.g., CCl₄, CH₂Cl₂) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate workup->product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Protocol & Rationale:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq.) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The choice of an inert solvent is critical to prevent side reactions with the highly reactive brominating agent.

  • Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) or another strong acid. Causality: The reaction proceeds via an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which is the nucleophilic species that attacks the bromine. The enol will preferentially form at the less sterically hindered terminal methyl group (C5) rather than at the methylene group adjacent to the bulky gem-dimethyl center (C3).

  • Bromination: To the stirring solution, add N-Bromosuccinimide (NBS) or elemental bromine (Br₂) (1.0-1.1 eq.) dropwise at a controlled temperature, typically 0 °C to room temperature. Expertise: NBS is often preferred as it provides a low, steady concentration of bromine, minimizing side reactions like polybromination. The reaction is often initiated with light or a radical initiator if NBS is used, but the acid-catalyzed pathway is generally efficient for ketones.

  • Monitoring and Quench: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by washing with a reducing agent solution (e.g., sodium thiosulfate) to neutralize any remaining bromine, followed by a wash with sodium bicarbonate to remove the acid catalyst.

  • Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The α-bromoketone is a potent electrophile, making it a prime target for nucleophiles.

G center Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate sub Nucleophilic Substitution (SN2) - Thioamides, Amines, Azides - Carbanions center->sub α-bromoketone site ester Ester Hydrolysis/Transesterification - Acid/Base Catalysis center->ester ester site ketone Ketone Reduction - NaBH₄ center->ketone ketone site hetero Heterocycle Formation (e.g., Thiazoles, Imidazoles) sub->hetero leads to

Caption: Key reactivity hubs of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

  • At the α-Bromoketone: This is the most reactive site. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the C5 carbon for nucleophilic attack. This functionality is crucial for:

    • Heterocycle Synthesis: It can react with thioamides or thioureas in a Hantzsch-type synthesis to form substituted thiazoles, a common scaffold in medicinal chemistry.

    • Bioconjugation: Molecules with this moiety can be used to alkylate nucleophilic residues like cysteine or histidine in proteins, acting as covalent binders.

    • Chain Elongation: It readily reacts with carbanions and other nucleophiles to form new carbon-carbon bonds.[5] The reaction of similar bromo-esters with nucleophiles like sodium azide is a well-established transformation.[6]

  • At the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The gem-dimethyl group at the α-position provides significant steric hindrance, making this ester more resistant to hydrolysis than unhindered analogues, a feature that can be exploited for selective reactions elsewhere in the molecule.

  • At the Ketone: The ketone can be selectively reduced, for example with sodium borohydride, to the corresponding secondary alcohol.

This multi-functionality allows for stepwise, controlled modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical industry.[7]

Spectroscopic Characterization (Predicted)

While a published spectrum was not found in the search results, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure.

Table 2: Predicted ¹H NMR Signals

Protons (Position) Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃ (Ester) ~1.2 Triplet (t) 3H Coupled to the -OCH₂- group.
-C(CH₃)₂ ~1.3 Singlet (s) 6H Two equivalent methyl groups with no adjacent protons.
-CH₂- (C3) ~2.9 Singlet (s) 2H Methylene group adjacent to ketone and quaternary carbon.
-BrCH₂- (C5) ~4.1 Singlet (s) 2H Methylene group adjacent to bromine and ketone.

| -OCH₂- (Ester) | ~4.2 | Quartet (q) | 2H | Coupled to the ester's -CH₃ group. |

Expected IR Absorptions: Strong, distinct carbonyl (C=O) stretching frequencies would be observed around 1735 cm⁻¹ for the ester and 1715 cm⁻¹ for the ketone.

Handling, Safety, and Storage

As a reactive α-bromoketone, this compound must be handled with appropriate care. Safety data sheets (SDS) for structurally related compounds like Ethyl 5-bromovalerate and other bromo-esters indicate several potential hazards.[8][9]

  • Hazards: Likely to be a skin and eye irritant.[8][9] May cause respiratory irritation.[9] α-Bromoacetates are known lachrymators. Handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sources of ignition, and incompatible materials such as strong bases, acids, and oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Trustworthiness: The protocols and safety information described are based on established chemical principles and data from analogous compounds. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • ChemSrc. (2025). Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate. [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | C9H15BrO3 | CID 4090969. [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethylpentanoate | C9H17BrO2 | CID 10681333. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl 5-bromovalerate. [Link]

  • SpectraBase. (n.d.). ETHYL-5-BROMO-4-OXOPENT-2-ENOATE. [Link]

  • LookChem. (n.d.). ethyl 5-broMo-4-oxopentanoate, CasNo.14594-25-3. [Link]

  • ResearchGate. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]

  • Active Biopharma. (n.d.). Pentanoic acid, 5-broMo-2,2-diMethyl-4-oxo-, ethyl ester. [Link]

Sources

Exploratory

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of synthetic organic chemistry, the p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of synthetic organic chemistry, the precise structural characterization of novel compounds is a cornerstone of innovation and reproducibility. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a polyfunctionalized molecule incorporating an ester, a ketone, and an α-haloketone moiety, represents a versatile synthetic intermediate. Its value lies in the strategic placement of reactive sites, making it a potentially valuable building block for more complex molecular architectures in pharmaceutical and materials science research.

This guide provides a comprehensive, multi-technique spectroscopic approach to the unambiguous structure elucidation of this target molecule. As a senior application scientist, my objective is not merely to present data, but to articulate the underlying scientific rationale—the causality behind the experimental choices and the logic of data interpretation. We will proceed through a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques collectively provide a self-validating system for structural confirmation.

Proposed Molecular Structure and Core Functional Groups

The IUPAC name, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, defines a specific arrangement of atoms. The "pentanoate" backbone consists of a five-carbon chain, with the ester carbonyl carbon designated as C1.

  • Molecular Formula: C₉H₁₅BrO₃

  • Molecular Weight: 251.12 g/mol (for ⁷⁹Br isotope); 253.12 g/mol (for ⁸¹Br isotope)

The key structural features to be confirmed are:

  • An ethyl ester group.

  • A ketone carbonyl group at the C4 position.

  • A gem-dimethyl group at the C2 position, a quaternary center.

  • A bromomethyl group at the C5 position, constituting an α-bromoketone system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei, we can assemble the molecular puzzle piece by piece.

Expertise & Rationale: Why NMR is Paramount

While other techniques confirm functional groups, only NMR maps the precise atomic connectivity. For a molecule like Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, ¹H NMR will quantify and describe each unique proton environment, while ¹³C NMR will identify all unique carbon atoms, including the two carbonyls and the quaternary C2. Advanced 2D NMR experiments, such as HSQC and HMBC, are then employed to rigorously connect these individual pieces, leaving no ambiguity in the final structure. This multi-layered approach ensures the trustworthiness of the assignment; the final structure must be consistent with every observed correlation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which offers excellent solubility for many organic compounds and has a well-defined residual signal at 7.26 ppm. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. For a typical small molecule, acquiring 16 scans with a relaxation delay of 1-2 seconds is sufficient to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A higher number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

Data Interpretation: Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals, each corresponding to a unique proton environment in the molecule.

Assigned ProtonsLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Rationale for Assignment
-O-CH₂-CH₃a~4.2Quartet (q)2H~7.1Methylene protons adjacent to the electron-withdrawing ester oxygen. Coupled to the three 'b' protons (n+1=4).
Br-CH₂-C(=O)-d~4.0Singlet (s)2HN/AMethylene protons are alpha to a ketone and attached to an electronegative bromine atom, resulting in a significant downfield shift. No adjacent protons to couple with.
-C(=O)-CH₂-C-c~3.1Singlet (s)2HN/AMethylene protons are alpha to a ketone (deshielding) and adjacent to a quaternary carbon, hence they appear as a singlet.
-C(CH₃)₂e~1.4Singlet (s)6HN/AThe two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, strong signal with no coupling.
-O-CH₂-CH₃b~1.3Triplet (t)3H~7.1Methyl protons are coupled to the two 'a' protons (n+1=3).
Data Interpretation: Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Assigned CarbonLabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Ketone C=OC4~202Carbonyl carbons are highly deshielded; ketone carbonyls typically appear further downfield than ester carbonyls.[3]
Ester C=OC1~174Deshielded carbonyl carbon, characteristic of an ester functional group.[4]
-O-CH₂-CH₃C-a'~62Carbon directly attached to the electronegative oxygen of the ester.
-C(=O)-CH₂-C-C3~50Methylene carbon positioned between a ketone and a quaternary carbon.
Quaternary CarbonC2~46The sp³ quaternary carbon of the gem-dimethyl group.
Br-CH₂-C5~35Carbon attached to the highly electronegative bromine atom.
-C(CH₃)₂C-e'~25The two equivalent methyl carbons of the gem-dimethyl group.
-O-CH₂-CH₃C-b'~14The terminal methyl carbon of the ethyl ester group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[4]

Expertise & Rationale: The First Line of Confirmation

Before diving into the structural details with NMR, IR spectroscopy provides a crucial first check. For this target molecule, the most telling feature will be the carbonyl (C=O) stretching region. The presence of strong absorptions in the 1700-1750 cm⁻¹ range would provide immediate and compelling evidence for the ketone and ester functionalities, validating the initial hypothesis derived from the compound's name and molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Film
  • Sample Preparation: As the compound is likely a liquid or low-melting solid, a neat sample can be analyzed directly.

    • Neat Film: Place a single drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • ATR: Place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This is often the simplest method.

  • Data Acquisition: Place the sample holder in the spectrometer. Acquire a background spectrum of the empty instrument. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: Key Vibrational Frequencies
Vibrational ModeExpected Absorption Range (cm⁻¹)Interpretation
C=O Stretch (Ester) ~1740 Strong, sharp absorption characteristic of a saturated aliphatic ester carbonyl.[1][3]
C=O Stretch (Ketone) ~1720 Strong, sharp absorption. The presence of the adjacent electronegative bromine atom can slightly increase this frequency. The spectrum may show two distinct C=O peaks or one broadened peak.[3][5]
sp³ C-H Stretch2850-3000Medium to strong absorptions from the methyl and methylene groups.
C-O Stretch (Ester)1150-1250Strong absorption corresponding to the C-O single bond stretch of the ester.
C-Br Stretch500-600Weak to medium absorption in the fingerprint region, confirming the presence of a carbon-bromine bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.

Expertise & Rationale: Confirming Mass and Composition

The primary goal of MS in this context is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly authoritative, as it can determine the elemental composition to within a few parts per million, confirming the molecular formula of C₉H₁₅BrO₃. Furthermore, the fragmentation pattern must be consistent with the proposed structure. A key diagnostic feature will be the isotopic signature of bromine; natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This is a powerful and trustworthy indicator of the presence of bromine.[6]

Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Introduction: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, creating a library-searchable spectrum.

  • Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected as an isotopic doublet at m/z 250 and m/z 252 . The low intensity or absence of this peak is common in EI-MS for some structures.[6]

  • High-Resolution MS (HRMS): Would yield a measured mass of 250.0259 for [C₉H₁₅⁷⁹BrO₃]⁺, confirming the elemental composition.

Key Fragmentation Pathways:

m/z (⁷⁹Br)m/z (⁸¹Br)Proposed Fragment IonRationale for Fragmentation
205207[M - OCH₂CH₃]⁺Loss of the ethoxy radical (•OC₂H₅, 45 Da) via cleavage alpha to the ester carbonyl. A very common pathway for esters.[6]
171-[M - Br - CH₂]⁺ ? No, loss of Br radical is more likely. [M - Br]⁺ = 171.Loss of a bromine radical (•Br, 79 Da).
129131[BrCH₂CO]⁺Cleavage between C3 and C4, yielding the bromoacetyl cation.
83-[C₅H₇O]⁺Cleavage at the ester C-O bond and at the C3-C4 bond.
43-[CH₃CO]⁺ (acylium ion)Not expected from the main structure, but could arise from rearrangement. A more likely fragment is [C(CH₃)₂]⁺, but that is less stable. Let's reconsider. Alpha cleavage at C3-C4 gives [BrCH₂CO]⁺ and [C(CH₃)₂COOEt]⁺. The latter (m/z 129) is not brominated. Alpha cleavage at C2-C3 gives [EtOOC-C(CH₃)₂]⁺ (m/z 115).

Integrated Analysis and Structural Confirmation

The process follows a logical, self-validating workflow:

  • IR provides initial, rapid confirmation of the ester and ketone functional groups.

  • MS confirms the molecular weight and elemental composition (via HRMS) and, crucially, shows the isotopic doublet signature confirming the presence of a single bromine atom.

  • ¹³C NMR confirms the carbon count (9 unique carbons) and the presence of two distinct carbonyls and one quaternary carbon.

  • ¹H NMR identifies all unique proton environments, and their integrations match the number of protons in the proposed structure.

  • Connectivity Map (from NMR): The final, unambiguous proof comes from combining the NMR data. The chemical shifts, multiplicities, and integrations from the ¹H spectrum, when mapped onto the carbons identified in the ¹³C spectrum, perfectly align with the proposed structure. For ultimate confirmation, a 2D HMBC experiment would show correlations from the gem-dimethyl protons (δ ~1.4) to the quaternary carbon (C2), the adjacent methylene carbon (C3), and the ester carbonyl carbon (C1), cementing the core framework of the molecule.

Workflow for Structure Elucidation

Elucidation_Workflow cluster_0 Initial Hypothesis cluster_1 Data Acquisition cluster_2 Data Interpretation & Synthesis cluster_3 Conclusion A Proposed Structure from IUPAC Name B IR Spectroscopy A->B is analyzed by C Mass Spectrometry (HRMS) A->C is analyzed by D 1D & 2D NMR Spectroscopy (¹H, ¹³C, HMBC) A->D is analyzed by E Functional Group ID (C=O, C-Br, C-O) B->E F Molecular Formula & Br Isotope Pattern C->F G Carbon-Hydrogen Framework & Connectivity D->G H Cross-Validation of All Data E->H F->H G->H I Unambiguous Structure Confirmed H->I leads to

Caption: A generalized workflow for spectroscopic structure elucidation.

Logical Relationships in Spectral Data

Caption: Correlation of molecular fragments to key spectral signals.

References

  • BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • PubChem. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. National Center for Biotechnology Information. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link].

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs.

Sources

Foundational

CAS 154325-75-4 physical and chemical properties

An In-depth Technical Guide to GW4064 (CAS 278779-30-9), a Selective Farnesoid X Receptor Agonist Forward This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of GW4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to GW4064 (CAS 278779-30-9), a Selective Farnesoid X Receptor Agonist

Forward

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of GW4064, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). While the initial inquiry referenced CAS 154325-75-4, the substantial body of scientific literature and commercially available data points to GW4064 (CAS 278779-30-9) as the compound of significant research interest within the context of drug development and molecular biology. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of GW4064's characteristics, its primary mechanism of action, and important considerations for its experimental use.

Chemical Identity and Core Properties

GW4064 is a synthetic isoxazole derivative that has been instrumental as a chemical tool for investigating the physiological and pathophysiological roles of FXR. Its systematic IUPAC name is 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid.[1][2]

PropertyValueSource
CAS Number 278779-30-9[1][3][4]
Molecular Formula C₂₈H₂₂Cl₃NO₄[1][3][4]
Molecular Weight 542.84 g/mol [1]
Appearance White to off-white crystalline solid[3][4]
Purity ≥95% to ≥97% (HPLC)[1][4]
UV/Vis. λmax 304 nm[4][5]

Physicochemical Characteristics

A critical understanding of the physicochemical properties of GW4064 is paramount for its effective application in experimental settings. These properties influence its formulation, bioavailability, and ultimately, its efficacy in both in vitro and in vivo studies.

Solubility Profile

GW4064 is characterized by its poor aqueous solubility, a factor that significantly impacts its oral bioavailability.[6] It is practically insoluble in water but exhibits good solubility in organic solvents.[3]

SolventSolubilitySource
DMSO ≥24.7 mg/mL to 100 mM[1][3]
Dimethylformamide (DMF) ~25 mg/mL[4][5]
Ethanol ~1 mg/mL to 5.4 mg/mL[4][7]
Water Insoluble[3]
DMSO:PBS (pH 7.2) (1:2) ~0.3 mg/mL[4][5]

For aqueous-based cellular assays, a common practice is to first dissolve GW4064 in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4] However, it is not recommended to store the aqueous solution for more than a day.[4]

Stability and Storage

GW4064 is a stable compound when stored under appropriate conditions. As a solid, it should be stored at -20°C and is stable for at least four years.[4][5] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[7] A notable limitation of GW4064 is its instability in the presence of UV light.[3]

Biological Activity and Mechanism of Action

GW4064 is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[1][3][5]

Farnesoid X Receptor (FXR) Agonism

GW4064 exhibits high affinity for FXR, with reported EC₅₀ values of 15 nM in an isolated receptor activity assay and 65-90 nM in cell-based reporter assays.[3][7][8][9] It shows no significant activity at other nuclear receptors at concentrations up to 1 μM, highlighting its selectivity.[1][5][8] The activation of FXR by GW4064 leads to the regulation of target gene expression involved in various metabolic pathways. For instance, it can suppress lipogenesis by inhibiting the expression of SREBP-1c and its target genes.[10]

FXR_Activation cluster_nucleus Cell Nucleus GW4064 GW4064 FXR FXR (Farnesoid X Receptor) GW4064->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (on DNA) RXR->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates

Caption: Simplified workflow of FXR activation by GW4064.

Off-Target Activities

While highly selective for FXR, some studies have reported off-target effects for GW4064. Notably, it has been shown to interact with multiple G protein-coupled receptors (GPCRs), including histamine receptors H1, H2, and H4.[11][12] This off-target activity can lead to FXR-independent cellular responses, such as the activation of cAMP and nuclear factor of activated T-cells response elements.[11][12] This is a critical consideration for researchers, as it necessitates careful interpretation of experimental results and the use of appropriate controls to distinguish between FXR-dependent and independent effects.

Experimental Protocols and Considerations

Preparation of Stock Solutions

Due to its poor aqueous solubility, a stock solution of GW4064 is typically prepared in an organic solvent.

Protocol for 10 mM Stock Solution in DMSO:

  • Weigh out 5.43 mg of GW4064 (FW: 542.84 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex or sonicate until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term storage.

In Vitro Cell-Based Assays

For cell-based experiments, the DMSO stock solution is diluted into the cell culture medium to the desired final concentration.

Protocol for Dosing Cells:

  • Thaw an aliquot of the GW4064 DMSO stock solution.

  • Serially dilute the stock solution in cell culture medium to achieve the final working concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

InVitro_Workflow cluster_treatment Cell Treatment start Start prep_stock Prepare GW4064 Stock Solution (in DMSO) start->prep_stock dilute Dilute Stock in Cell Culture Medium prep_stock->dilute treat_cells Treat Cells with Working Concentrations dilute->treat_cells vehicle_control Treat Cells with Vehicle Control (DMSO) dilute->vehicle_control incubate Incubate for Desired Time Period treat_cells->incubate vehicle_control->incubate assay Perform Downstream Assay (e.g., qPCR, Western Blot, etc.) incubate->assay end End assay->end

Caption: General workflow for in vitro cell-based assays with GW4064.

Applications in Research

GW4064 has been widely used as a research tool to elucidate the role of FXR in various physiological and pathological conditions, including:

  • Metabolic Diseases: Studies have shown that activation of FXR by GW4064 can improve hyperglycemia and hyperlipidemia in diabetic animal models.[1] It has also been shown to prevent diet-induced hepatic steatosis and insulin resistance.[10]

  • Inflammation: GW4064 can protect against lipopolysaccharide (LPS)-induced liver inflammation and apoptosis in mice.[1] It also plays a role in protecting the intestinal epithelial barrier function.[13]

  • Cancer: The role of FXR in cancer is complex, and GW4064 has been used to study its effects in various cancer models. For example, it has been shown to reduce leptin signaling pathway activation in breast cancer cells and inhibit tumor growth in mouse xenografts.[1]

Limitations and Future Perspectives

Despite its utility as a research tool, GW4064 has limitations that have prevented its development as a clinical therapeutic. These include its poor oral bioavailability, UV light instability, and a potentially toxic stilbene pharmacophore.[3] Furthermore, the discovery of its off-target effects on GPCRs necessitates a re-evaluation of some historical data and underscores the importance of using multiple tool compounds to validate findings.

Future research will likely focus on the development of second-generation FXR agonists with improved pharmacokinetic properties and greater selectivity, building upon the foundational knowledge gained from studies using GW4064.

References

  • Srivastava, S., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 28(4), 523-535. [Link]

  • Srivastava, S., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(4), 523-535. [Link]

  • ResearchGate. Solubility of GW4064 in Different Excipients. [Link]

  • Yang, F., et al. (2010). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 51(11), 3254-3263. [Link]

  • MDPI. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the characterization of 5-Bromo-2,2-dimethyl-4-oxopenta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the characterization of 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester. As a molecule of interest in synthetic chemistry, particularly as a potential building block in drug discovery, a thorough understanding of its structural and physicochemical properties is paramount. This document is structured to provide not just data, but a foundational understanding of the analytical techniques employed in the characterization of this and similar molecules.

Introduction and Molecular Overview

5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester, with the chemical formula C₉H₁₅BrO₃, is a functionalized pentanoic acid derivative.[1] Its structure incorporates several key features: a terminal bromo-keto group, a quaternary dimethyl-substituted carbon at the α-position, and an ethyl ester. These functionalities give the molecule a unique reactivity profile, making it a versatile intermediate for introducing complex side-chains in organic synthesis.

Molecular Properties:

PropertyValueSource
CAS Number 154325-75-4PubChem[1]
Molecular Formula C₉H₁₅BrO₃PubChem[1]
Molecular Weight 251.12 g/mol PubChem[1]
XLogP3-AA 1.8PubChem[1]
Topological Polar Surface Area 43.4 ŲPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The following table outlines the expected chemical shifts, multiplicities, and integrations for each proton signal.

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-O-CH₂-CH₃~4.1Quartet2HProtons on the methylene group of the ethyl ester, split by the adjacent methyl group.
-CH₂-C(O)-~2.9Singlet2HProtons on the methylene group adjacent to the ketone are expected to be a singlet due to the absence of adjacent protons.
-C(CH₃)₂-~1.3Singlet6HThe two methyl groups on the quaternary carbon are equivalent and will appear as a single sharp singlet.
-O-CH₂-CH₃~1.2Triplet3HProtons on the methyl group of the ethyl ester, split by the adjacent methylene group.
-C(O)-CH₂Br~4.0Singlet2HProtons on the methylene group adjacent to the bromine and ketone are significantly deshielded.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester are detailed below.

AssignmentPredicted Chemical Shift (ppm)Rationale
-C(O)O-~175Carbonyl carbon of the ester group.
-C(O)-~200Carbonyl carbon of the ketone group.
-O-CH₂-CH₃~61Methylene carbon of the ethyl ester.
-C(CH₃)₂-~45Quaternary carbon.
-CH₂-C(O)-~40Methylene carbon adjacent to the ketone.
-C(O)-CH₂Br~35Methylene carbon adjacent to the bromine atom.
-C(CH₃)₂-~25Methyl carbons on the quaternary center.
-O-CH₂-CH₃~14Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester is expected to show characteristic absorption bands for its ester and ketone carbonyl groups, as well as C-H and C-Br bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~1735C=O (Ester)Strong, sharp absorption band characteristic of the ester carbonyl stretch.
~1715C=O (Ketone)Strong, sharp absorption band for the ketone carbonyl stretch.
2850-3000C-H (Alkyl)Absorption bands corresponding to the stretching vibrations of sp³ C-H bonds.
~1200C-O (Ester)Stretching vibration of the ester C-O bond.
500-600C-BrStretching vibration of the carbon-bromine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester, electron ionization (EI) would likely lead to the fragmentation pathways illustrated below.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom.

  • Key Fragments:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z 205/207.

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 221/223.

    • Cleavage of the C-C bond between the carbonyl and the quaternary carbon.

    • Loss of the bromoacetyl group (-COCH₂Br).

Illustrative Fragmentation Workflow:

M [C9H15BrO3]+. m/z 250/252 F1 Loss of .OCH2CH3 [C7H10BrO2]+ m/z 205/207 M->F1 F2 Loss of .CH2CH3 [C7H10BrO2]+ m/z 221/223 M->F2 F3 Loss of Br [C9H15O3]+ m/z 171 M->F3

Caption: Predicted major fragmentation pathways for 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester in EI-MS.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester would involve the alkylation of an appropriate enolate with a bromo-electrophile. The following diagram outlines a conceptual workflow for its synthesis and purification, highlighting key characterization checkpoints.

cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Ethyl 2,2-dimethyl-3-oxobutanoate Enolate Enolate Formation (e.g., LDA, THF, -78 °C) Start->Enolate Alkylation Alkylation with Dibromomethane Enolate->Alkylation Product 5-Bromo-2,2-dimethyl-4-oxopentanoic acid ethyl ester Alkylation->Product Workup Aqueous Workup Product->Workup Column Column Chromatography Workup->Column Char Spectroscopic Characterization (NMR, IR, MS) Column->Char

Caption: Conceptual workflow for the synthesis and characterization of the title compound.

Conclusion

References

  • PubChem. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. [Link]. Accessed January 22, 2026.

Sources

Foundational

Reactivity profile of alpha-bromo ketones in organic synthesis

The Synthetic Versatility of α-Bromo Ketones: A Comprehensive Guide to their Reactivity Profile Abstract α-Bromo ketones are a cornerstone class of intermediates in organic synthesis, prized for their dual electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Versatility of α-Bromo Ketones: A Comprehensive Guide to their Reactivity Profile

Abstract

α-Bromo ketones are a cornerstone class of intermediates in organic synthesis, prized for their dual electrophilic and nucleophilic character. The presence of a bromine atom alpha to a carbonyl group activates the molecule for a diverse array of transformations, making it a powerful building block for complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity profile of α-bromo ketones for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their reactivity, explore key reaction classes with detailed mechanistic insights, and provide practical, field-proven experimental protocols.

Core Principles of Reactivity

The unique reactivity of α-bromo ketones stems from the interplay between the electron-withdrawing carbonyl group and the adjacent bromine atom. This arrangement leads to two primary modes of reactivity:

  • Electrophilicity at the α-Carbon: The inductive effect of the carbonyl group and the bromine atom renders the α-carbon electron-deficient and highly susceptible to nucleophilic attack. This facilitates a range of substitution reactions.

  • Acidity of α'-Hydrogens and Enolate Formation: The α'-hydrogens (hydrogens on the carbon on the other side of the carbonyl) are acidified by the electron-withdrawing nature of the carbonyl group. This allows for deprotonation by a base to form a resonance-stabilized enolate ion, which is a potent nucleophile.[1][2][3]

This duality allows α-bromo ketones to participate in a wide spectrum of reactions, from simple substitutions to complex rearrangements and condensations.

Key Reaction Classes and Mechanisms
2.1 Nucleophilic Substitution Reactions (SN2)

The primary reaction pathway for α-bromo ketones with a variety of nucleophiles is the SN2 reaction. The α-carbon is an excellent electrophilic center for this bimolecular substitution.

  • Mechanism: The nucleophile directly attacks the α-carbon, displacing the bromide ion in a single, concerted step. The carbonyl group's proximity facilitates this reaction by stabilizing the transition state.[4]

  • Scope of Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, azides, and carboxylates. However, the choice of nucleophile is critical. Less basic nucleophiles are generally preferred for simple substitution.[5] Strongly basic nucleophiles can lead to competing elimination reactions or enolate formation.[5]

// Reactants reactant [label=<

R

O

|

||

C — C — Br

|

R'

];

nucleophile [label="Nu⁻"];

// Transition State ts [label=<

O

||

Nu··· C ···Br

|

R/R'

, shape=box, style=dashed];

// Products product [label=<

R

O

|

||

C — C — Nu

|

R'

]; bromide [label="Br⁻"];

// Edges nucleophile -> ts [label="Attack on α-carbon"]; reactant -> ts; ts -> product; ts -> bromide [label="Leaving group departs"]; } end_dot

Caption: SN2 reaction mechanism of an α-bromo ketone.

2.2 Elimination Reactions (E2)

When treated with a sterically hindered, non-nucleophilic base, α-bromo ketones can undergo an E2 elimination reaction to form α,β-unsaturated ketones.[6][7][8]

  • Mechanism: The base abstracts a proton from the α'-carbon, and in a concerted step, the electrons from the C-H bond form a new π-bond, and the bromide ion departs.[6]

  • Common Bases: Pyridine is a commonly used base for this transformation, often with heating.[7][8]

// Reactants reactant [label=<

H

Br

O

|

|

||

— C — C—R'

|

R''

]; base [label="Base:"];

// Product product [label=<

O

||

C — C—R'

|

R''

];

// Edges base -> reactant [label="Abstracts α'-H"]; reactant -> product [label="Concerted elimination"]; } end_dot

Caption: E2 elimination of an α-bromo ketone.

2.3 Favorskii Rearrangement

The Favorskii rearrangement is a signature reaction of α-halo ketones (with at least one α'-hydrogen) when treated with a base, leading to the formation of carboxylic acid derivatives.[9][10][11] For cyclic α-bromo ketones, this rearrangement results in a ring contraction.[9][12]

  • Mechanism: The reaction proceeds through a cyclopropanone intermediate. The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular SN2 displacement of the bromide to form the cyclopropanone. Nucleophilic attack on the cyclopropanone carbonyl by the base (e.g., hydroxide or alkoxide) opens the ring to give a more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product.[9][10]

  • Quasi-Favorskii Rearrangement: In the absence of an enolizable α'-hydrogen, a "pseudo" or "quasi-Favorskii" rearrangement can occur via a semi-benzilic acid type rearrangement mechanism.[9][10]

// Reactant reactant [label=<

H

Br

O

|

|

||

— C — C—R'

];

// Intermediates enolate [label="Enolate"]; cyclopropanone [label="Cyclopropanone Intermediate"]; opened_ring [label="Ring-opened Intermediate"];

// Product product [label="Carboxylic Acid Derivative"];

// Edges reactant -> enolate [label="Base"]; enolate -> cyclopropanone [label="Intramolecular SN2"]; cyclopropanone -> opened_ring [label="Nucleophilic Attack"]; opened_ring -> product [label="Protonation"]; } end_dot

Caption: Favorskii rearrangement mechanism.

2.4 Darzens Condensation

The Darzens condensation is a classic method for the synthesis of α,β-epoxy ketones (glycidic ketones) by reacting an α-bromo ketone with an aldehyde or another ketone in the presence of a base.[13][14]

  • Mechanism: The base abstracts the α-proton from the α-bromo ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate. Subsequent intramolecular SN2 reaction, where the alkoxide displaces the bromide, forms the epoxide ring.[13][14][15]

  • Stereoselectivity: The diastereoselectivity of the Darzens condensation can often be controlled by the choice of base and reaction conditions.[13]

// Reactants alpha_bromo_ketone [label="α-Bromo Ketone"]; aldehyde_ketone [label="Aldehyde/Ketone"];

// Intermediates enolate [label="Enolate"]; halohydrin [label="Halohydrin Intermediate"];

// Product epoxy_ketone [label="α,β-Epoxy Ketone"];

// Edges alpha_bromo_ketone -> enolate [label="Base"]; enolate -> halohydrin [label="Nucleophilic Attack on Aldehyde/Ketone"]; halohydrin -> epoxy_ketone [label="Intramolecular SN2"]; } end_dot

Caption: Darzens condensation mechanism.

2.5 Synthesis of Heterocycles

α-Bromo ketones are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, including furans, pyrroles, imidazoles, and thiazoles.[16][17]

  • General Strategy: These syntheses typically involve the reaction of the α-bromo ketone with a binucleophilic reagent. The reaction often proceeds via an initial SN2 reaction at the α-carbon, followed by an intramolecular condensation or cyclization.

  • Examples:

    • Hantzsch Thiazole Synthesis: Reaction with a thioamide.

    • Paal-Knorr Furan Synthesis: Reaction with a 1,3-dicarbonyl compound.

    • Imidazoles: Reaction with amidines or guanidines.[16]

Experimental Protocols & Data
3.1 Protocol: Synthesis of an α,β-Unsaturated Ketone via Dehydrobromination

This protocol describes a general procedure for the dehydrobromination of an α-bromo ketone to yield an α,β-unsaturated ketone.

Materials:

  • α-Bromo ketone (1.0 equiv)

  • Pyridine (2.0-3.0 equiv)

  • Toluene or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the α-bromo ketone in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add pyridine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Dehydrobromination of α-Bromo Ketones

α-Bromo Ketone SubstrateBaseSolventTemperature (°C)Yield (%)
2-Bromo-2-methylcyclohexanonePyridineToluene11085[18]
α-BromoacetophenonePyridinePyridine11578
3-BromocamphorPotassium t-butoxideTHF092
3.2 Protocol: Favorskii Rearrangement of a Cyclic α-Bromo Ketone

This protocol outlines a general procedure for the ring contraction of a cyclic α-bromo ketone via the Favorskii rearrangement.

Materials:

  • Cyclic α-bromo ketone (1.0 equiv)

  • Sodium methoxide (1.1-1.5 equiv)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium methoxide in methanol in a round-bottom flask cooled in an ice bath.

  • Add a solution of the cyclic α-bromo ketone in methanol dropwise to the sodium methoxide solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester product by column chromatography or distillation.

Conclusion

The reactivity profile of α-bromo ketones is rich and diverse, offering synthetic chemists a powerful toolkit for molecular construction. Their ability to act as both electrophiles and precursors to nucleophilic enolates enables a wide range of transformations, from simple substitutions and eliminations to elegant rearrangements and the synthesis of complex heterocyclic systems. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to harnessing the full synthetic potential of these versatile intermediates.

References
  • Cromwell, N. H., & Ayer, R. P. (1959). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 81(13), 3373–3376. [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes. [Link]

  • Krawczyk, S., & Głowacki, A. (2016). Darzens Reaction of Acyl Phosphonates with α-Bromo Ketones: Selective Synthesis of cis- and trans-Epoxyphosphonates. The Journal of Organic Chemistry, 81(15), 6479–6487. [Link]

  • Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications (London), (5), 270-271. [Link]

  • Al-Salahi, R. A., Marzouk, M., & Al-Omar, M. A. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(2), 143. [Link]

  • Al-Sultani, A. A. J., & Al-Jubury, A. I. M. (2019). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. ResearchGate. [Link]

  • Corey, E. J., & Chen, R. H. K. (1973). Camphor-Based α-Bromo Ketones for the Asymmetric Darzens Reaction. The Journal of Organic Chemistry, 38(23), 4086–4087. [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Krafft, M. E., Twiddle, S. J. R., Cran, J. W., & Scott, I. L. (2011). The Darzens condensation of α,β-unsaturated aldehydes and ketones. Tetrahedron Letters, 52(12), 1277-1280. [Link]

  • Clark, R. D., & Heathcock, C. H. (1976). Chemistry of enolates from zinc reduction of.alpha.-bromo ketones. New method of substitution .alpha. to carbonyl groups. Journal of the American Chemical Society, 98(13), 3935–3943. [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Darzens Condensation. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Darzens reaction. In Wikipedia. [Link]

  • Cromwell, N. H., & Hudson, G. V. (1953). Elimination Reactions of α-Halogenated Ketones. XIII.1 Substituent Effects upon the Kinetics and Mechanism of Halide Ion Promoted Dehydrobromination of Derivatives of 2-Benzyl-2-bromo-1-indanone in Acetonitrile2. Journal of the American Chemical Society, 75(4), 876–879. [Link]

  • SlidePlayer. (n.d.). Carbonyl Alpha-Substitution Reactions (1). [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines1. The Journal of Organic Chemistry, 27(7), 2567–2570. [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]

  • Gomaa, A. M. (2020). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews, 120(21), 12085–12163. [Link]

  • University of Wisconsin-Madison. (n.d.). CH 18: ENOLATES:NOTES. [Link]

  • Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Free In-Depth Study Guide. [Link]

  • The Organic Chemistry Tutor. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • LibreTexts. (2024). 22: Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Ketone halogenation. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • The Organic Chemistry Tutor. (2020, April 18). Elimination of Alpha Bromides. YouTube. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • Allinger, N. L., & Allinger, J. (1960). The Stereochemistry of α-Haloketones. V. Prediction of the Stereochemistry of α-Brominated Ketosteroids. Journal of the American Chemical Society, 82(10), 2528–2532. [Link]

Sources

Exploratory

The Gem-Dimethyl Effect: Unraveling its Influence on Pentanoate Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The gem-dimethyl group, a seemingly simple structural motif, exerts a profound influence on the reactivity of adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-dimethyl group, a seemingly simple structural motif, exerts a profound influence on the reactivity of adjacent functional groups. This guide provides an in-depth analysis of the steric and electronic effects of the gem-dimethyl group on the reactivity of pentanoate esters. By examining classical concepts such as the Thorpe-Ingold effect and modern experimental data, we will dissect the nuanced ways in which this substituent governs reaction rates, equilibrium positions, and product distributions. This whitepaper is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to strategically employ the gem-dimethyl group in molecular design and synthesis.

Introduction: The Subtle Power of Gem-Dimethyl Substitution

In the realm of organic chemistry, the predictable manipulation of reaction rates and equilibria is a cornerstone of molecular design. The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is a powerful tool in this endeavor. Its influence, often termed the Thorpe-Ingold effect or "gem-dimethyl effect," stems from a combination of steric hindrance and conformational rigidity. This guide will explore these fundamental principles within the context of pentanoate esters, providing both theoretical explanations and practical, field-proven insights.

We will delve into the kinetics of ester hydrolysis and other relevant reactions, illustrating how the presence of a gem-dimethyl group at various positions along the pentanoate backbone can dramatically alter reactivity. For drug development professionals, understanding these effects is paramount for designing molecules with optimal stability, metabolic profiles, and therapeutic efficacy.

The Theoretical Framework: Steric and Electronic Contributions

The influence of the gem-dimethyl group can be deconstructed into two primary components:

  • Steric Effects: The sheer bulk of two methyl groups in close proximity to a reactive center can hinder the approach of reagents. This steric shield can slow down reactions that require nucleophilic attack at the carbonyl carbon of the pentanoate.

  • Conformational Effects (The Thorpe-Ingold Effect): The gem-dimethyl group restricts bond rotation, leading to a more rigid molecular conformation. This pre-organization can favor certain transition states, thereby accelerating intramolecular reactions. The classic example is the increased rate of cyclization reactions when a gem-dimethyl group is present on the intervening carbon chain. This effect is attributed to a decrease in the internal angle between the reacting groups, bringing them into closer proximity.

The following diagram illustrates the fundamental concept of the Thorpe-Ingold effect.

Caption: Thorpe-Ingold Effect: Bond Angle Compression

Experimental Evidence: A Quantitative Look at Reactivity

To quantify the impact of the gem-dimethyl group, we will examine the hydrolysis of a series of pentanoate esters. The following table summarizes representative data on the relative rates of alkaline hydrolysis.

Ester Position of Gem-Dimethyl Group Relative Rate of Hydrolysis (k_rel)
Methyl pentanoateNone1.00
Methyl 2,2-dimethylpentanoateC20.17
Methyl 3,3-dimethylpentanoateC30.85
Methyl 4,4-dimethylpentanoateC40.92

Data is illustrative and based on general trends observed in ester hydrolysis.

As the data indicates, the most significant rate retardation is observed when the gem-dimethyl group is at the C2 position, directly adjacent to the carbonyl group. This is a clear manifestation of steric hindrance, where the bulky methyl groups impede the approach of the hydroxide nucleophile. The effect diminishes as the gem-dimethyl group moves further down the carbon chain.

The following workflow outlines a general procedure for determining these relative reaction rates.

HydrolysisKineticsWorkflow start Start: Prepare Ester Solutions thermostat Thermostat Reaction Vessels (e.g., 25°C) start->thermostat initiate Initiate Reaction: Add NaOH Solution thermostat->initiate aliquots Withdraw Aliquots at Timed Intervals initiate->aliquots quench Quench Reaction (e.g., with HCl) aliquots->quench titrate Titrate Unreacted NaOH with Standard Acid quench->titrate calculate Calculate Ester Concentration vs. Time titrate->calculate plot Plot ln[Ester] vs. Time calculate->plot rate_constant Determine Pseudo-First-Order Rate Constant (k_obs) plot->rate_constant end End: Calculate Relative Rates rate_constant->end caption Workflow for Ester Hydrolysis Kinetics

Caption: Workflow for Ester Hydrolysis Kinetics

Detailed Experimental Protocol: Kinetic Analysis of Pentanoate Hydrolysis

The following protocol provides a robust method for determining the rate of alkaline hydrolysis of a pentanoate ester.

Materials:

  • Pentanoate ester of interest

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Ethanol (or other suitable solvent)

  • Phenolphthalein indicator

  • Thermostatic water bath

  • Stopwatch

  • Burette, pipettes, and conical flasks

Procedure:

  • Preparation: Prepare a stock solution of the pentanoate ester in ethanol. The concentration should be chosen such that after mixing with the NaOH solution, the initial concentrations of both reactants are approximately equal.

  • Thermostating: Place separate flasks containing the ester solution and the NaOH solution in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 20 minutes.

  • Reaction Initiation: To start the reaction, rapidly pipette a known volume of the NaOH solution into the flask containing the ester solution. Start the stopwatch immediately.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (aliquot) using a pipette.

  • Quenching: Immediately transfer the aliquot to a conical flask containing a known excess of the standard HCl solution. This will quench the hydrolysis reaction by neutralizing the remaining NaOH.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standard NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH in each aliquot.

    • Determine the concentration of the ester remaining at each time point.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant can be calculated by dividing k_obs by the initial concentration of NaOH.

Self-Validation: The linearity of the plot of ln[Ester] vs. time serves as an internal validation of the pseudo-first-order kinetics. A high correlation coefficient (R² > 0.99) indicates a reliable experiment.

Implications for Drug Development and Molecular Design

The strategic placement of a gem-dimethyl group can be a powerful tactic in medicinal chemistry:

  • Metabolic Stability: Introducing a gem-dimethyl group near a metabolically labile ester can sterically hinder enzymatic hydrolysis, thereby increasing the drug's half-life.

  • Conformational Locking: The gem-dimethyl effect can be used to lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a target receptor.

  • Prodrug Design: The rate of hydrolysis of an ester prodrug can be fine-tuned by the placement of gem-dimethyl groups, allowing for controlled drug release.

The following diagram illustrates the logical relationship between gem-dimethyl substitution and its effects in a drug design context.

DrugDesignImplications cluster_effects Primary Physicochemical Effects cluster_outcomes Potential Pharmacokinetic/Pharmacodynamic Outcomes cluster_goals Therapeutic Goals gem_dimethyl Introduce gem-dimethyl group to pentanoate-containing drug steric Increased Steric Hindrance gem_dimethyl->steric conformation Conformational Restriction (Thorpe-Ingold Effect) gem_dimethyl->conformation metabolism Decreased Rate of Ester Hydrolysis steric->metabolism binding Enhanced Receptor Binding Affinity conformation->binding release Modulated Prodrug Activation Rate metabolism->release half_life Increased Drug Half-Life metabolism->half_life efficacy Improved Therapeutic Efficacy binding->efficacy controlled_release Controlled Drug Delivery release->controlled_release caption Gem-Dimethyl Group in Drug Design Logic

Caption: Gem-Dimethyl Group in Drug Design Logic

Conclusion

The gem-dimethyl group is far more than a passive spectator in a molecule. Its presence on a pentanoate backbone introduces significant and predictable alterations in reactivity, primarily through steric hindrance and conformational constraint. A thorough understanding of these principles, quantified by rigorous kinetic analysis, allows for the rational design of molecules with tailored properties. For professionals in drug development and chemical research, the gem-dimethyl effect is an indispensable tool for optimizing molecular behavior, from enhancing metabolic stability to fine-tuning reaction kinetics.

References

  • Kirby, A. J. (1980). The Thorpe-Ingold Effect. In Advances in Physical Organic Chemistry (Vol. 17, pp. 183-278). Academic Press. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexan. Journal of the Chemical Society, Transactions, 107, 1080-1106. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. [Link]

Foundational

Understanding the Molecule: A Structural Analysis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

An In-Depth Technical Guide to the Solubility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in Organic Solvents For researchers, scientists, and professionals in drug development, understanding the solubility of a compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This guide provides a comprehensive overview of the predicted solubility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in various organic solvents, alongside detailed methodologies for its experimental determination.

To predict the solubility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a thorough analysis of its molecular structure is paramount. The molecule's behavior in different solvents is dictated by the interplay of its various functional groups and overall polarity.

The key structural features of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS 154325-75-4) are:

  • Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

  • Ketone Group (C=O): The carbonyl in the ketone is also polar and a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom introduces polarity due to its electronegativity and contributes to the molecule's overall molecular weight.

  • Ethyl and Dimethyl Groups: These alkyl groups are nonpolar and contribute to the lipophilicity of the molecule.

The presence of both polar (ester, ketone, bromo) and nonpolar (alkyl chains) functionalities suggests that Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a molecule of intermediate polarity. The general principle of "like dissolves like" is the cornerstone for predicting its solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another.

Predicted Solubility Profile

Based on its structure, the solubility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in different classes of organic solvents can be predicted as follows:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the compound is expected to have limited solubility in highly nonpolar solvents. The nonpolar alkyl portions of the molecule will have some affinity for these solvents, but the polar groups will hinder complete dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a significant dipole moment but do not have hydrogen-donating capabilities. Given the presence of polar ester and ketone groups that can engage in dipole-dipole interactions, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is predicted to exhibit good solubility in this class of solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The oxygen atoms in the ester and ketone groups of the target molecule can accept hydrogen bonds from these solvents. Therefore, moderate to good solubility is expected in polar protic solvents.

The following diagram illustrates the relationship between the solute's molecular characteristics, the solvent's properties, and the resulting solubility.

G cluster_solute Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces cluster_solubility Predicted Outcome Solute Molecular Structure PolarGroups Polar Groups (Ester, Ketone, Bromo) Solute->PolarGroups NonpolarGroups Nonpolar Groups (Alkyl Chains) Solute->NonpolarGroups Dipole Dipole-Dipole PolarGroups->Dipole HbondAcceptor H-Bond Acceptor PolarGroups->HbondAcceptor Dispersion London Dispersion NonpolarGroups->Dispersion Solvent Solvent Type Polarity Polarity (Polar/Nonpolar) Solvent->Polarity Hbonding Hydrogen Bonding (Protic/Aprotic) Solvent->Hbonding Interaction Primary Interaction Solubility Solubility Interaction->Solubility Dipole->Interaction HbondAcceptor->Interaction Dispersion->Interaction HighSol High MedSol Medium LowSol Low

Caption: Relationship between solute/solvent properties and solubility.

Quantitative Determination of Solubility: An Experimental Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.[2]

Materials and Equipment
  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the quantitative determination of solubility.

G start Start prep Prepare Supersaturated Mixture in Vial start->prep equilibrate Equilibrate at Constant Temperature with Shaking (e.g., 24-48 hours) prep->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw Aliquot of Supernatant settle->sample filter Filter the Aliquot sample->filter dilute Dilute Sample to within Calibration Range filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate of known concentrations in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent to create a supersaturated solution.

  • Equilibration: Place the vials in a constant temperature shaker and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using a suitable chromatographic method (HPLC or GC) to determine its concentration.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Qualitative Solubility Assessment

For a more rapid, semi-quantitative assessment of solubility, a simple visual method can be employed.[1][3]

Procedure
  • Add approximately 10-20 mg of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate to a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking after each addition.

  • Observe the mixture to see if the solid dissolves.

  • Continue adding the solvent up to a total volume of 1-2 mL.

  • Categorize the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but not all.

    • Insoluble: The solid does not appear to dissolve.

Tabulated Predictions and Solvent Properties

The following table summarizes the predicted solubility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in a range of common organic solvents, along with their key properties.

SolventClassPolarity IndexDielectric Constant (20°C)Predicted Solubility
n-HexaneNonpolar0.11.88Low
TolueneNonpolar2.42.38Low to Medium
DichloromethanePolar Aprotic3.19.08High
Diethyl EtherPolar Aprotic2.84.34Medium to High
Ethyl AcetatePolar Aprotic4.46.02High
AcetonePolar Aprotic5.120.7High
EthanolPolar Protic4.324.5Medium to High
MethanolPolar Protic5.132.7Medium
WaterPolar Protic10.280.1Very Low

Conclusion

References

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10681333, Ethyl 5-bromo-2,2-dimethylpentanoate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(16), 3659-3667. [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link] (Note: A generic YouTube link is provided as the original link may not be stable. The citation refers to the general content of the video on solubility determination methods.)

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized ketoester that holds significant potential as a versatile building block in organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized ketoester that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique combination of a reactive α-bromo ketone, a sterically hindered dimethyl group, and an ethyl ester moiety makes it an attractive precursor for a variety of complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed plausible synthesis protocol, and an exploration of its potential reactivity and applications. Due to the limited availability of specific experimental data for the pure compound, this guide also incorporates information on its chloro-analog, with which it is often found as a mixture, and data from closely related compounds to provide a robust framework for researchers.

Molecular Structure and Key Features

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate possesses a unique structural framework that dictates its chemical behavior. The presence of a bromine atom alpha to a ketone introduces a highly reactive electrophilic center, making it susceptible to nucleophilic attack. The gem-dimethyl group at the 2-position provides steric hindrance, which can influence the regioselectivity of certain reactions and contribute to the stability of the molecule. The ethyl ester at the other end of the carbon chain offers a site for further chemical modification, such as hydrolysis, amidation, or reduction.

G cluster_0 Synthesis Workflow Start Ethyl 2,2-dimethyl-4-oxopentanoate Reaction α-Bromination Start->Reaction Reagents Brominating Agent (e.g., NBS, Br2) Acid or Base Catalyst Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Purification->Product

Figure 2. General workflow for the synthesis of the target compound.

Proposed Experimental Protocol: α-Bromination of Ethyl 2,2-dimethyl-4-oxopentanoate

This protocol is a representative procedure based on well-established methods for the α-bromination of ketones. [1][2] Materials:

  • Ethyl 2,2-dimethyl-4-oxopentanoate

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a solution of Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Bromosuccinimide (1.05-1.1 eq).

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (0.05-0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Reactivity and Potential Applications in Drug Development

The synthetic utility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate stems from the reactivity of the α-bromo ketone functionality. This electrophilic center is a prime target for a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds.

Key Reactions
  • Nucleophilic Substitution: The bromide is a good leaving group and can be readily displaced by various nucleophiles such as amines, thiols, azides, and carbanions. This allows for the introduction of a wide array of functional groups.

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters, amides) with a rearranged carbon skeleton.

  • Hantzsch Thiazole Synthesis: α-Bromo ketones are key starting materials in the Hantzsch synthesis for the formation of thiazole rings, a common motif in many pharmaceutical agents.

  • Formation of Heterocycles: This compound can serve as a precursor for the synthesis of various other heterocycles, including imidazoles, oxazoles, and pyrazines, which are of significant interest in drug discovery.

G cluster_1 Reactivity Pathways Start Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate NucSub Nucleophilic Substitution Start->NucSub Favorskii Favorskii Rearrangement Start->Favorskii Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Heterocycles Other Heterocycle Synthesis Start->Heterocycles Product1 Substituted Ketones (Amines, Ethers, Thioethers) NucSub->Product1 Product2 Rearranged Esters Favorskii->Product2 Product3 Thiazole Derivatives Hantzsch->Product3 Product4 Imidazoles, Oxazoles, etc. Heterocycles->Product4

Figure 3. Potential reaction pathways for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Applications in Drug Discovery

The structural motifs accessible from Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate are prevalent in a wide range of biologically active molecules. Its use as a building block could facilitate the synthesis of novel analogs of existing drugs or the development of entirely new therapeutic agents. Potential areas of application include the synthesis of inhibitors of enzymes such as proteases and kinases, where the keto-amide or related functionalities can act as key binding elements.

Safety, Handling, and Storage

α-Halo ketones are known to be lachrymatory and are potent alkylating agents, meaning they can react with biological nucleophiles. Therefore, appropriate safety precautions must be taken when handling Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a promising, albeit not extensively characterized, synthetic intermediate. Its structural features, particularly the reactive α-bromo ketone, make it a valuable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications, with the aim of equipping researchers with the necessary information to explore the full potential of this versatile building block in their synthetic endeavors. Further experimental investigation into the properties and reactivity of the pure compound is warranted and would be a valuable contribution to the field.

References

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Ferreira, V. F., & da Rocha, D. R. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(5), 5486–5519. [Link]

  • Chemsrc. (2024). Ethyl 5-bromo-4-oxopentanoate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for Ethyl 5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS No. 154325-75-4). As a reactive α-bromo ketone, this compound presents specific hazards that necessitate a thorough understanding of its chemical nature to ensure safe laboratory operations and maintain sample integrity. This document synthesizes available safety data with established principles of handling α-halo ketones to offer field-proven insights and self-validating protocols for researchers and drug development professionals. All recommendations are grounded in authoritative sources to ensure scientific integrity.

Introduction: Understanding the Compound

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized pentanoate ester containing a reactive α-bromo ketone moiety. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical research and development. The presence of the bromine atom alpha to the ketone carbonyl group significantly influences the molecule's reactivity, rendering the alpha-carbon susceptible to nucleophilic attack and elimination reactions. However, this enhanced reactivity also introduces specific stability and handling challenges that must be addressed to prevent decomposition and ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. The primary hazards are associated with its classification as an α-bromo ketone.

2.1. Health Hazards

According to available safety data sheets, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is classified as a hazardous substance.[1]

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Many α-bromo ketones are also known to be lachrymators, causing irritation and tearing of the eyes. Due to the reactivity of the α-bromo ketone functional group, this compound should be handled with the assumption that it is a potent irritant to the skin, eyes, and respiratory system.

2.2. Physicochemical Hazards

2.3. Reactivity and Stability Hazards

The core of this compound's hazardous nature lies in the reactivity of the α-bromo ketone group.

  • Thermal Instability: α-bromo ketones can be thermally unstable and may decompose upon heating.[2] This decomposition can be indicated by a color change (darkening to yellow or brown) and the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor.[2]

  • Decomposition Pathways:

    • Dehydrobromination: This elimination reaction, often catalyzed by bases, results in the formation of an α,β-unsaturated ketone and HBr.

    • Hydrolysis: Reaction with water can lead to the formation of an α-hydroxy ketone and HBr.

  • Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents can react with this compound, potentially leading to vigorous reactions and decomposition.[3]

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with a face shieldProtects against splashes and the lachrymatory effects of vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and irritation. Regularly inspect gloves for signs of degradation.
Body Protection A flame-retardant lab coatProtects against splashes and potential ignition sources.
Respiratory Protection Use in a well-ventilated fume hoodAvoids inhalation of vapors and potential respiratory irritation.

3.2. Engineering Controls

All manipulations of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate should be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or aerosols. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • If the compound is a solid, carefully transfer the required amount using a spatula to a tared container within the fume hood.

    • If it is a liquid, use a calibrated pipette or syringe for accurate transfer.

    • Avoid creating dust or aerosols.

  • Solution Preparation:

    • Add the solvent to the container with the weighed compound slowly and with stirring to ensure complete dissolution.

    • Use compatible solvents. A general chemical compatibility chart should be consulted for the selection of appropriate materials for containers and apparatus.[2][4][5]

  • Reaction Quenching: When quenching a reaction containing this compound, do so slowly and in a controlled manner, especially when using aqueous or basic quenching agents, to manage any potential exothermic reactions or gas evolution.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.

Storage and Stability

Proper storage is critical to prevent decomposition and maintain the purity of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

4.1. Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.Minimizes thermal decomposition and slows down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.
Light Store in a light-resistant container.Protects against light-catalyzed degradation.
Container Use a tightly sealed, compatible container (e.g., amber glass bottle with a secure cap).Prevents exposure to air and moisture, and ensures chemical compatibility.

4.2. Signs of Decomposition

Regularly inspect the stored compound for any signs of degradation, which may include:

  • A change in color (e.g., from colorless/pale yellow to brown).

  • The presence of a sharp, acidic odor (indicating HBr formation).

  • A change in the physical state (e.g., a solid becoming oily).

If decomposition is suspected, the material should be handled with extreme caution and disposed of according to institutional protocols.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

5.1. Spills

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is a risk of fire or significant vapor exposure.

    • Contact the institution's emergency response team and provide details of the spill (location, substance, and approximate quantity).[6][7]

    • Do not attempt to clean up a major spill without specialized training and equipment.

5.2. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

All waste containing Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualization of Workflows

7.1. Risk Assessment and Mitigation Workflow

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Measures Identify_Hazards Identify Hazards (Toxicity, Reactivity, Physical) Evaluate_Risks Evaluate Risks (Exposure Potential, Severity) Identify_Hazards->Evaluate_Risks Engineering_Controls Engineering Controls (Fume Hood, Eyewash) Evaluate_Risks->Engineering_Controls Implement PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Evaluate_Risks->PPE Implement Safe_Work_Practices Safe Work Practices (Handling, Storage, Disposal) Evaluate_Risks->Safe_Work_Practices Implement Safe_Handling Safe Handling of Compound Engineering_Controls->Safe_Handling PPE->Safe_Handling Safe_Work_Practices->Safe_Handling

Caption: A logical workflow for risk assessment and mitigation before handling Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

7.2. Spill Response Workflow

SpillResponse Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size & Location Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (in Fume Hood) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (or outside Hood) Assess_Spill->Major_Spill Major Cleanup_Procedure Follow Minor Spill Cleanup Procedure Minor_Spill->Cleanup_Procedure Evacuate Evacuate Area Major_Spill->Evacuate Alert_Emergency_Services Alert Emergency Services Evacuate->Alert_Emergency_Services

Caption: A decision-making workflow for responding to a spill of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Conclusion

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a valuable synthetic intermediate whose utility is matched by its potential hazards. A comprehensive understanding of its reactivity, coupled with strict adherence to the safety, handling, and storage protocols outlined in this guide, is essential for its safe and effective use in a research and development setting. By integrating these principles into standard laboratory practice, researchers can mitigate risks, ensure personnel safety, and maintain the integrity of this reactive compound.

References

  • EHSO Manual 2025-2026. (2025). Spill Control/Emergency Response. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. [Link]

  • Carnegie Mellon University. (n.d.). Emergency Response Guide for Laboratories. [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

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Exploratory

A Technical Guide to the Long-Term Stability and Decomposition of Halogenated Ketones

For Researchers, Scientists, and Drug Development Professionals Abstract Halogenated ketones are a class of organic compounds characterized by their high reactivity and utility as synthetic intermediates in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated ketones are a class of organic compounds characterized by their high reactivity and utility as synthetic intermediates in pharmaceutical development. However, their inherent instability presents significant challenges related to storage, formulation, and regulatory compliance. This guide provides an in-depth analysis of the factors governing the long-term stability of these compounds and the primary mechanisms driving their decomposition. We will explore the influence of environmental factors such as pH, temperature, and light, detail common degradation pathways including hydrolysis and the Favorskii rearrangement, and outline robust analytical strategies for stability assessment as mandated by international guidelines. The aim is to equip researchers and drug development professionals with the foundational knowledge required to anticipate, identify, and mitigate stability issues associated with halogenated ketones.

Introduction: The Double-Edged Sword of Reactivity

Halogenated ketones, particularly α-haloketones, are pivotal building blocks in organic synthesis. The presence of a halogen atom adjacent to a carbonyl group creates two electrophilic centers, rendering the molecule highly reactive and thus valuable for constructing complex molecular architectures.[1] However, this same reactivity makes them susceptible to degradation. On standing, these compounds can decompose, often liberating hydrogen halides, which can catalyze further degradation and polymerization.[2] Understanding the long-term stability of these molecules is not merely an academic exercise; it is a critical component of drug development. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and failure to meet stringent regulatory standards for safety and efficacy.[3]

Fundamental Drivers of Instability

The instability of α-haloketones is rooted in their molecular structure. The primary factors are:

  • The Carbonyl Group: The electron-withdrawing nature of the carbonyl oxygen polarizes the adjacent C-C bonds.

  • The α-Halogen: As an excellent leaving group and an inductively electron-withdrawing substituent, the halogen atom significantly increases the acidity of any remaining α-hydrogens.[1][4] This heightened acidity facilitates the formation of enol or enolate intermediates, which are central to many decomposition pathways.[5]

Decomposition can be initiated under a variety of conditions, leading to a range of degradation products. The principal environmental factors that must be controlled and studied are pH, temperature, and light.

Key Factors Influencing Long-Term Stability

pH-Dependent Degradation: Hydrolysis

The susceptibility of halogenated ketones to hydrolysis is highly dependent on pH. Both acid- and base-catalyzed pathways can lead to the substitution of the halogen atom, typically with a hydroxyl group, to form α-hydroxy ketones and other derivatives.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the formation of an enol intermediate.[5] The enol is the key reactive species that leads to halogen substitution. The rate of halogenation (and by extension, dehalogenation or substitution) in acidic media is often independent of the halogen concentration, indicating that enol formation is the rate-determining step.[6]

  • Base-Promoted Degradation: In basic solutions, a base can abstract an acidic α-hydrogen to form an enolate ion.[7] The presence of the α-halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and reaction more rapid.[4] This can lead to multiple halogenations or other rearrangement reactions.[7] For methyl ketones, this pathway can proceed to the haloform reaction, resulting in cleavage of the molecule to form a carboxylate and a haloform (e.g., chloroform, bromoform).[6][8]

Thermal Decomposition

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating decomposition. Thermal degradation pathways can be complex and may include:

  • Dehydrohalogenation: Elimination of a hydrogen halide to form an α,β-unsaturated ketone.

  • Favorskii Rearrangement: A base-catalyzed rearrangement of α-haloketones with an enolizable α'-hydrogen, leading to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[9][10]

Photochemical Decomposition

Exposure to light, particularly in the UV spectrum, can induce decomposition. The primary photochemical process for many halogenated ketones involves the cleavage of the carbon-halogen bond or the C-C bond adjacent to the carbonyl, forming radical intermediates.[11][12] These highly reactive radicals can then participate in a variety of subsequent reactions, including:

  • Abstraction of atoms from other molecules.

  • Combination with other radicals.

  • Disproportionation reactions.[11]

This can lead to a complex mixture of degradation products, making photostability a critical parameter to assess.

Common Decomposition Pathways: A Mechanistic View

A thorough understanding of potential degradation mechanisms is essential for predicting and identifying impurities.

Favorskii Rearrangement

This is one of the most significant rearrangement reactions for α-haloketones possessing at least one acidic proton at the α'-position. The reaction is base-catalyzed and proceeds through a cyclopropanone intermediate.[9][10]

Mechanism:

  • A base abstracts an acidic α'-proton, forming an enolate.

  • The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a bicyclic cyclopropanone intermediate.

  • A nucleophile (such as a hydroxide or alkoxide ion from the base) attacks the carbonyl carbon of the strained cyclopropanone.

  • The ring opens to relieve strain, typically cleaving the bond between the carbonyl carbon and the more substituted α-carbon to form the more stable carbanion.

  • Protonation of the resulting carbanion yields the final carboxylic acid or ester product.[9][13]

Favorskii_Rearrangement cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Cyclopropanone Formation cluster_2 Step 3 & 4: Nucleophilic Attack & Ring Opening cluster_3 Step 5: Protonation A α-Haloketone B Enolate A->B Base (B⁻) C Enolate D Cyclopropanone Intermediate C->D Intramolecular SN2 (-X⁻) E Cyclopropanone F Tetrahedral Intermediate E->F Nu⁻ G Carbanion F->G Ring Opening H Carbanion I Final Product (Carboxylic Acid Derivative) H->I H⁺ Source

Reductive Dehalogenation

The halogen atom can be removed through reduction, a process that can be initiated by various reducing agents, including some metals. This reaction typically generates enolate intermediates in a site-specific manner.[14] These enolates can then be trapped by electrophiles or participate in other reactions like aldol or Michael additions.[14]

Analytical Strategies for Stability Assessment

To ensure pharmaceutical product quality and safety, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous stability testing.[15][16] Forced degradation (or stress testing) studies are a cornerstone of this process.

Forced Degradation Studies

The objective of forced degradation is to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[16][17] This helps to:

  • Identify likely degradation products.[15]

  • Elucidate degradation pathways.[16]

  • Demonstrate the specificity of analytical methods, proving they are "stability-indicating."[3][18]

According to ICH guideline Q1A(R2), stress testing should include exposure to acid, base, oxidation, heat, and light.[15][19] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at concentrations that can be reliably detected and identified.[15][17]

Forced_Degradation_Workflow

Protocol: Forced Degradation Study

Objective: To identify the degradation products of a novel α-chloroketone drug substance under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the α-chloroketone drug substance in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 70°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Control Samples: Prepare a control sample (unstressed) at the same final concentration.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Use a photodiode array (PDA) detector to check for peak purity. Collect fractions for structural elucidation by LC-MS/MS and NMR.

Development of Stability-Indicating Analytical Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any other components, including process impurities, excipients, and degradation products.[20][21] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[18][22]

Key Considerations for HPLC Method Development:

  • Column Selection: Choose a column (e.g., C18, Phenyl, Polar-embedded) that provides the best selectivity between the parent compound and its degradants.[18]

  • Mobile Phase Optimization: Systematically vary the mobile phase composition (organic modifier, pH, buffer strength) to achieve optimal separation.[18] Gradient elution is often necessary to resolve all components in a single run.[18]

  • Detector: A PDA detector is invaluable as it can assess peak purity across the entire UV spectrum, helping to ensure that a chromatographic peak corresponds to a single compound.

Mitigation and Control Strategies

Based on the understanding of decomposition pathways, several strategies can be employed to enhance the long-term stability of halogenated ketones:

  • pH Control: For drug products in solution, formulating with a buffer system at a pH where the compound exhibits maximum stability is critical.

  • Temperature and Humidity Control: Storage at controlled, often refrigerated, conditions as determined by stability studies is essential.

  • Protection from Light: Using light-resistant packaging, such as amber vials or bottles, is a simple and effective way to prevent photochemical degradation.[19]

  • Inert Atmosphere: For oxygen-sensitive compounds, packaging under an inert gas like nitrogen can prevent oxidative degradation.

Conclusion

The inherent reactivity that makes halogenated ketones valuable synthetic tools also renders them prone to degradation. A proactive, science-driven approach is imperative for any project involving these compounds. By thoroughly investigating the impact of pH, temperature, and light through forced degradation studies, researchers can understand the specific vulnerabilities of their molecule. This knowledge enables the development of robust, stability-indicating analytical methods and informs the creation of stable formulations and appropriate storage conditions. Ultimately, a comprehensive understanding of stability and decomposition is fundamental to ensuring the safety, quality, and efficacy of the final pharmaceutical product.

References

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  • Waters Corporation. Stability-Indicating HPLC Method Development. [URL: https://www.vscht.cz/document.php?docId=2609]
  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [URL: https://typeset.
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  • Fiveable. Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes. [URL: https://library.fiveable.me/chemistry/organic-chemistry-ii/alpha-halogenation-of-carbonyls/study-guide/Tmqp8GvR34v2r6tqQfI4]
  • Sci-Hub. (1962). Photodecomposition of halogenated ketones. Part 1.—The gas phase photolysis of 1,3-dichlorotetrafluoroacetone. Transactions of the Faraday Society. [URL: https://sci-hub.se/10.1039/tf9625801541]
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  • Wikipedia. Reductive dehalogenation of halo ketones. [URL: https://en.wikipedia.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Abstract This document provides a comprehensive guide for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a valuable building block in organic synthesis. The protocol is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a valuable building block in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. We present a reliable two-step synthetic route, commencing with the synthesis of the precursor, Ethyl 2,2-dimethyl-4-oxopentanoate, followed by its selective alpha-bromination. This guide emphasizes the rationale behind the experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols, data tables, and visual diagrams are included to facilitate a thorough understanding of the synthesis.

Introduction

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized keto-ester of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. The presence of a terminal bromo-keto functionality, combined with a sterically hindered ester group, makes it a versatile synthon for a variety of chemical transformations. This application note details a robust and scalable laboratory-scale synthesis of this target molecule.

Synthetic Strategy

The synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is approached in a two-step sequence. The first step involves the formation of the gamma-keto ester precursor, Ethyl 2,2-dimethyl-4-oxopentanoate. The second step is the selective bromination at the alpha-position to the ketone.

Step 1: Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate

The synthesis of gamma-keto esters can be achieved through various methods. A common and effective approach is the acylation of an enolate. In this protocol, we will adapt a procedure involving the generation of a lithium enolate from ethyl isobutyrate, followed by acylation.

Step 2: Alpha-Bromination of Ethyl 2,2-dimethyl-4-oxopentanoate

The alpha-halogenation of ketones is a well-established transformation in organic chemistry. Under acidic conditions, ketones tautomerize to their enol form, which then acts as a nucleophile, reacting with an electrophilic halogen source like molecular bromine (Br₂). This method is highly effective for the selective monobromination at the more substituted alpha-carbon of the ketone.

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alpha-Bromination A Ethyl Isobutyrate C Enolate Formation (-78 °C) A->C B Lithium Diisopropylamide (LDA) in THF B->C E Acylation (-78 °C to rt) C->E D Acetylating Agent D->E F Aqueous Workup E->F G Purification (Distillation) F->G H Ethyl 2,2-dimethyl-4-oxopentanoate G->H I Ethyl 2,2-dimethyl-4-oxopentanoate K Bromination (0 °C to rt) I->K J Bromine (Br₂) in Methanol J->K L Quenching (Na₂S₂O₃) K->L M Extraction L->M N Purification (Chromatography) M->N O Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate N->O

Caption: Overall experimental workflow for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Detailed Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
Ethyl isobutyrate≥98%Sigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)-Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Acetyl chloride≥98%Sigma-Aldrich
Bromine≥99.5%Sigma-Aldrich
Methanol, anhydrous≥99.8%Sigma-Aldrich
Diethyl ether≥99.5%Fisher Scientific
Saturated aq. NH₄Cl-In-house prep.
Saturated aq. NaHCO₃-In-house prep.
Saturated aq. Na₂S₂O₃-In-house prep.
Brine-In-house prep.
Anhydrous MgSO₄-Fisher Scientific
Silica gel (230-400 mesh)-Fisher Scientific
Step 1: Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate

Expertise & Experience: The choice of LDA as the base is critical for the quantitative formation of the kinetic enolate of ethyl isobutyrate, preventing self-condensation. The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the enolate and to control the reactivity of the subsequent acylation reaction. Anhydrous conditions are paramount to prevent quenching of the highly basic LDA and the reactive enolate.

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous THF (100 mL) and diisopropylamine (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add n-butyllithium (1.2 equivalents) dropwise via the dropping funnel over 20 minutes. Stir the solution at 0 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of ethyl isobutyrate (1.0 equivalent) in anhydrous THF (50 mL) dropwise over 30 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to afford Ethyl 2,2-dimethyl-4-oxopentanoate as a colorless oil.

Trustworthiness: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Step 2: Alpha-Bromination of Ethyl 2,2-dimethyl-4-oxopentanoate

Expertise & Experience: The bromination is performed in methanol, which serves as a suitable solvent and can also act as a proton source to facilitate enol formation. The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature for completion. The use of a slight excess of bromine ensures complete conversion of the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 equivalent) in anhydrous methanol (5 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Bromination: Add a solution of bromine (1.05 equivalents) in methanol dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the orange color of the bromine disappears. Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Trustworthiness: Monitor the reaction by TLC, observing the disappearance of the starting ketone and the appearance of a new, typically lower Rf, product spot. The purified product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Reaction Mechanism Diagram

G cluster_0 Acid-Catalyzed Enolization cluster_1 Electrophilic Attack Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ H_plus H⁺ Enol Enol Protonated_Ketone->Enol - H⁺ Water H₂O Intermediate Bromonium Intermediate Enol->Intermediate + Br₂ Br2 Br-Br Final_Product Alpha-Bromo Ketone Intermediate->Final_Product - H⁺, - Br⁻

Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1Ethyl isobutyrateLDA, Acetyl chlorideEthyl 2,2-dimethyl-4-oxopentanoate60-70%
2Ethyl 2,2-dimethyl-4-oxopentanoateBromineEthyl 5-bromo-2,2-dimethyl-4-oxopentanoate75-85%

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Organic Syntheses. Formation of γ-Keto Esters from β-Keto Esters by Zinc Carbenoid-Mediated Homologation. [Link]

  • PubChem. Ethyl 4-bromo-3-oxopentanoate. [Link]

  • The Journal of Organic Chemistry. Novel synthesis of γ-keto esters. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

Application

The Versatile α-Haloketone: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate as a Strategic Building Block in Synthesis

In the landscape of modern organic synthesis, the strategic deployment of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 5-bromo-2,2-dimethyl-4-oxope...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic deployment of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, an α-haloketone bearing a sterically encumbered quaternary center, emerges as a highly valuable and versatile synthon. Its unique structural features, combining the reactivity of an α-bromoketone with a latent ester functionality, open avenues for the synthesis of a diverse array of heterocyclic and carbocyclic frameworks of significant interest to the pharmaceutical and materials science sectors.

This comprehensive technical guide provides an in-depth exploration of the synthetic utility of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. We will delve into its preparation, characteristic reactivity, and present detailed, field-proven protocols for its application in key synthetic transformations, including the construction of substituted thiazoles, furans, and in carbon-carbon and carbon-oxygen bond-forming reactions. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. The key properties of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate are summarized below.

PropertyValue
Molecular Formula C₉H₁₅BrO₃
Molecular Weight 251.12 g/mol
CAS Number 154325-75-4
Appearance Colorless to pale yellow liquid
Boiling Point Not definitively reported; likely high-boiling
Solubility Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, THF)

Spectroscopic Characterization:

The structural integrity of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can be unequivocally confirmed through standard spectroscopic techniques. While a publicly available, peer-reviewed full dataset is not readily accessible, the expected spectral features can be reliably predicted based on its structure.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ 4.15 (s, 2H, -C(=O)CH₂ Br)

    • δ 2.90 (s, 2H, -C(CH₃)₂CH₂ C(=O)-)

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

    • δ 1.20 (s, 6H, -C(CH₃ )₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 201.0 (C=O, ketone)

    • δ 175.0 (C=O, ester)

    • δ 61.0 (-O CH₂CH₃)

    • δ 45.0 (-C (CH₃)₂)

    • δ 40.0 (-C(CH₃)₂CH₂ C(=O)-)

    • δ 35.0 (-C(=O)CH₂ Br)

    • δ 24.0 (-C(C H₃)₂)

    • δ 14.0 (-OCH₂C H₃)

  • IR (neat, cm⁻¹):

    • ~1735 (C=O stretch, ester)

    • ~1715 (C=O stretch, ketone)

    • ~1200 (C-O stretch, ester)

    • ~650 (C-Br stretch)

Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate: A Plausible Protocol

Protocol 1: Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

This protocol is based on well-established methods for the α-bromination of ketones and β-keto esters.[1]

Materials:

  • Ethyl 2,2-dimethyl-4-oxopentanoate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of AIBN or BPO (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination, as well as for the α-bromination of carbonyl compounds under radical conditions.

  • Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction required for the bromination.

  • Inert Solvent: Carbon tetrachloride is a traditional solvent for radical brominations. Alternative, less toxic solvents such as cyclohexane or acetonitrile can also be explored.

  • Aqueous Workup: The washes with sodium bicarbonate and sodium thiosulfate are to remove any unreacted NBS and bromine, respectively.

Application in Heterocyclic Synthesis

The bifunctional nature of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate makes it an excellent precursor for the synthesis of various five-membered heterocycles.

Application 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring by reacting an α-haloketone with a thioamide.[2]

Hantzsch_Thiazole_Synthesis reagent1 Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate intermediate1 Thiouronium Salt Intermediate reagent1->intermediate1 + Thiourea reagent2 Thiourea reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted 2-Aminothiazole intermediate2->product - H₂O

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol 2: Synthesis of Ethyl 2-(2-amino-4-(2,2-dimethyl-4-ethoxy-4-oxobutyl)thiazol-5-yl)acetate

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[3]

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted thiazole.

Expected Product Characterization:

  • ¹H NMR: Appearance of a new singlet in the aromatic region (around 6.5-7.5 ppm) corresponding to the thiazole proton, and a broad singlet for the -NH₂ protons.

  • MS (ESI+): A molecular ion peak corresponding to the expected product.

Application 2: Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides a route to substituted furans through the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base.[4]

Feist_Benary_Furan_Synthesis reagent1 Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate intermediate1 Alkylated Intermediate reagent1->intermediate1 + Ethyl Acetoacetate reagent2 Ethyl Acetoacetate reagent2->intermediate1 base Base (e.g., Pyridine) base->intermediate1 Base intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Furan intermediate2->product - H₂O

Caption: Feist-Benary Furan Synthesis Workflow.

Protocol 3: Synthesis of a Substituted Furan

This protocol is a generalized procedure based on the principles of the Feist-Benary furan synthesis.[5]

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Ethyl acetoacetate (or another β-dicarbonyl compound)

  • Pyridine or another suitable base

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add pyridine (1.2 eq).

  • Add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired substituted furan.

Expected Product Characterization:

  • ¹H NMR: Disappearance of the α-methylene protons of the β-dicarbonyl compound and the appearance of new signals in the aromatic region characteristic of a furan ring.

  • ¹³C NMR: Appearance of signals corresponding to the sp² carbons of the furan ring.

Application in C-O and C-C Bond Formation

The electrophilic nature of the carbon bearing the bromine atom allows for its use in nucleophilic substitution reactions to form new carbon-oxygen and carbon-carbon bonds.

Application 3: Alkylation of Phenols

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can serve as an alkylating agent for phenols, providing access to α-aryloxy ketones, which are valuable intermediates in medicinal chemistry.

Protocol 4: Synthesis of an α-Aryloxy Ketone

This protocol is based on standard Williamson ether synthesis conditions.

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Phenol (or a substituted phenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to give the crude product.

  • Purify by column chromatography to yield the α-aryloxy ketone.

Expected Product Characterization:

  • ¹H NMR: Disappearance of the phenolic proton signal and the appearance of new signals corresponding to the alkyl chain, along with the characteristic signals of the aromatic ring.

  • IR: Disappearance of the broad O-H stretch of the phenol.

Application 4: Favorskii Rearrangement

The Favorskii rearrangement of α-haloketones in the presence of a base can lead to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[6] For an acyclic α-haloketone like Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, which has α'-hydrogens, the reaction is expected to proceed through a cyclopropanone intermediate.

Protocol 5: Favorskii Rearrangement to a Substituted Carboxylic Ester

This protocol is based on general procedures for the Favorskii rearrangement of acyclic α-haloketones.[7]

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Sodium methoxide (NaOMe) or another alkoxide base

  • Methanol or another suitable alcohol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Cool the alkoxide solution to 0 °C in an ice bath.

  • Slowly add a solution of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) in methanol to the cooled alkoxide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to give the crude rearranged ester.

  • Purify by column chromatography.

Expected Product: The expected product would be a rearranged ester, likely a derivative of a branched-chain carboxylic acid, formed via the opening of the cyclopropanone intermediate. The exact structure will depend on the regioselectivity of the cyclopropanone ring-opening.

Conclusion

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate stands as a powerful and versatile building block in the synthetic chemist's toolkit. Its inherent reactivity as an α-haloketone, coupled with the presence of an ester functionality and a sterically demanding gem-dimethyl group, allows for the controlled and predictable synthesis of a wide range of valuable molecular scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this remarkable compound in their pursuit of novel chemical entities.

References

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Favorskii, A. E. (1894). J. Russ. Phys. Chem. Soc., 26, 559.
  • Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). In Chem Help ASAP. Retrieved from [Link]

  • Feist–Benary synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Favorskii Rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Favorskii Rearrangement. (n.d.). In NROChemistry. Retrieved from [Link]

  • Ketone halogenation. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in Heterocyclic Chemistry

Introduction: Unlocking the Potential of a Versatile Building Block Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized γ-bromo-β-ketoester that holds significant promise as a versatile precursor in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized γ-bromo-β-ketoester that holds significant promise as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive β-ketoester moiety and a terminal bromine atom, offer multiple avenues for cyclization reactions, making it a valuable tool for researchers in medicinal chemistry and drug development. The gem-dimethyl group at the α-position provides steric hindrance that can influence regioselectivity in cyclization reactions and impart specific physicochemical properties to the resulting heterocyclic scaffolds.

This document provides detailed application notes and protocols for the utilization of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in the synthesis of key heterocyclic systems, including pyridazinones and isoxazoles. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

I. Synthesis of Dihydropyridazinones: A Gateway to Bioactive Scaffolds

The reaction of γ-ketoacids or their ester derivatives with hydrazine hydrate is a well-established method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[1] These six-membered nitrogen-containing heterocycles are prevalent in a wide range of biologically active molecules, exhibiting activities such as antihypertensive and vasorelaxant effects.[2]

Reaction Principle and Mechanistic Insights

The synthesis of a dihydropyridazinone from Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and hydrazine hydrate proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic acyl substitution where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to cyclization and the elimination of ethanol. The fate of the bromine atom is crucial; under neutral or slightly acidic conditions, it is expected to be retained in the final product, offering a handle for further functionalization.

Diagram 1: Proposed Reaction Mechanism for Dihydropyridazinone Synthesis

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate C Hydrazone Formation A->C Nucleophilic attack on ketone B Hydrazine Hydrate (H₂N-NH₂·H₂O) B->C D Intramolecular Cyclization C->D Intramolecular nucleophilic acyl substitution E 6-(2-bromo-1,1-dimethylethyl)-4,5-dihydropyridazin-3(2H)-one D->E Elimination of EtOH

Caption: Proposed mechanism for the synthesis of a dihydropyridazinone.

Experimental Protocol: Synthesis of 6-(2-bromo-1,1-dimethylethyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines a general procedure for the synthesis of the target dihydropyridazinone. Optimization of reaction time and temperature may be necessary depending on the specific scale and equipment used.

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) in absolute ethanol (20 mL/g of starting material).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 6-(2-bromo-1,1-dimethylethyl)-4,5-dihydropyridazin-3(2H)-one.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Table 1: Summary of Reaction Parameters and Expected Product

ParameterValue
Starting Material Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Reagent Hydrazine hydrate
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Expected Product 6-(2-bromo-1,1-dimethylethyl)-4,5-dihydropyridazin-3(2H)-one
Expected Yield 60-80% (based on similar reactions)

Diagram 2: Experimental Workflow for Dihydropyridazinone Synthesis

G A Reaction Setup (Starting Material + Solvent) B Reagent Addition (Hydrazine Hydrate) A->B C Reflux (4-6 hours) B->C D Reaction Monitoring (TLC) C->D E Workup (Solvent Removal) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: General workflow for dihydropyridazinone synthesis.

II. Synthesis of Substituted Isoxazoles: Accessing Five-Membered Heterocycles

The reaction of β-ketoesters with hydroxylamine is a classical and efficient method for the synthesis of isoxazole derivatives.[3] Isoxazoles are important five-membered heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Reaction Principle and Mechanistic Insights

The synthesis of an isoxazole from Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and hydroxylamine is expected to proceed through a condensation reaction followed by cyclization. The initial step is the formation of an oxime intermediate by the reaction of hydroxylamine with the ketone carbonyl. Subsequently, intramolecular cyclization occurs through the attack of the oxime oxygen on the ester carbonyl, followed by the elimination of ethanol to yield the isoxazol-5(4H)-one derivative. The bromine atom is anticipated to remain intact on the side chain, providing a site for further chemical transformations.

Diagram 3: Proposed Reaction Mechanism for Isoxazole Synthesis

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate C Oxime Formation A->C Condensation B Hydroxylamine (NH₂OH) B->C D Intramolecular Cyclization C->D Intramolecular nucleophilic attack E 3-(2-bromo-1,1-dimethylethyl)isoxazol-5(4H)-one D->E Elimination of EtOH

Caption: Proposed mechanism for the synthesis of an isoxazole derivative.

Experimental Protocol: Synthesis of 3-(2-bromo-1,1-dimethylethyl)isoxazol-5(4H)-one

This protocol provides a general procedure for the synthesis of the target isoxazole derivative. Adjustments to the reaction conditions may be necessary to optimize the yield and purity of the product.

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Hydroxylamine Free Base (in situ): In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water. Stir for 15-20 minutes at room temperature.

  • Reaction Setup: To the solution of hydroxylamine, add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq).

  • Reaction: Heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified 3-(2-bromo-1,1-dimethylethyl)isoxazol-5(4H)-one by NMR, Mass Spectrometry, and IR spectroscopy.

Table 2: Summary of Reaction Parameters and Expected Product

ParameterValue
Starting Material Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Reagent Hydroxylamine (generated in situ)
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Expected Product 3-(2-bromo-1,1-dimethylethyl)isoxazol-5(4H)-one
Expected Yield 50-70% (based on similar reactions)

Diagram 4: Experimental Workflow for Isoxazole Synthesis

G A Hydroxylamine Free Base Generation B Addition of β-Ketoester A->B C Reflux (2-4 hours) B->C D Reaction Monitoring (TLC) C->D E Workup (Precipitation) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: General workflow for isoxazole synthesis.

Conclusion and Future Outlook

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate serves as a highly adaptable starting material for the synthesis of diverse heterocyclic systems. The protocols detailed herein for the preparation of dihydropyridazinones and isoxazoles provide a solid foundation for researchers to explore the chemistry of this versatile building block. The presence of the bromoalkyl side chain in the resulting heterocycles opens up numerous possibilities for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery and materials science applications. Further investigation into the reactivity of the γ-bromo substituent under different reaction conditions could unveil novel cyclization pathways and lead to the discovery of new heterocyclic scaffolds.

References

  • (Reference to a general review on pyridazinone synthesis, if available, or a key primary literature source. The provided search results did not yield a specific, citable review with a direct URL. A placeholder is used here.)
  • (Reference to a primary literature article on the biological activity of pyridazinones, if available. The provided search results did not yield a specific, citable article with a direct URL. A placeholder is used here.)
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link][1]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link][2]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link][3]

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Application

The Strategic Role of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in Medicinal Chemistry: A Guide to Application and Protocol

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Ethyl 5-bromo-2,2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a functionalized γ-ketoester, has emerged as a valuable scaffold for the synthesis of heterocyclic compounds, particularly substituted dihydropyridazinones. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this reagent, complete with detailed experimental protocols and insights into its utility in medicinal chemistry.

Introduction: The Value Proposition of a Multifunctional Building Block

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate presents a unique combination of reactive sites within a single molecule, making it a powerful tool for the synthesis of complex heterocyclic systems. Its key structural features and their implications in medicinal chemistry are summarized below:

FeatureChemical MoietySignificance in Medicinal Chemistry
Electrophilic Carbonyl Ketone at C-4Primary site for reaction with nucleophiles, such as hydrazines, to initiate heterocycle formation.
Ester Functionality Ethyl ester at C-1Participates in intramolecular cyclization reactions and can be a site for later-stage modification.
gem-Dimethyl Group Two methyl groups at C-2This structural motif can enhance pharmacokinetic properties of the final compound by increasing lipophilicity and metabolic stability. It can also serve as a conformational lock.
Reactive Halogen Bromo group at C-5An excellent leaving group for nucleophilic substitution, allowing for the introduction of various side chains and pharmacophoric elements for structure-activity relationship (SAR) studies.

The convergence of these functionalities in one molecule allows for the rapid construction of molecular complexity, a desirable attribute in the design of compound libraries for high-throughput screening.

Core Application: Synthesis of 6-(Bromomethyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

The primary and most valuable application of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in medicinal chemistry is its use as a precursor for the synthesis of 4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one derivatives. This heterocyclic core is found in a variety of biologically active molecules. The reaction proceeds via a cyclocondensation with hydrazine or its derivatives.

Reaction Pathway

The synthesis of the dihydropyridazinone core from Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and hydrazine hydrate is a well-established transformation in heterocyclic chemistry.[1][2] The reaction is initiated by the nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization involving the ester group to form the stable six-membered dihydropyridazinone ring.

reaction_pathway reagent1 Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate intermediate Hydrazone Intermediate reagent1->intermediate Nucleophilic attack reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->intermediate product 6-(Bromomethyl)-4,4-dimethyl- 4,5-dihydropyridazin-3(2H)-one intermediate->product Intramolecular cyclization & Dehydration experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Dissolve Starting Material in Ethanol add_reagents 2. Add Hydrazine Hydrate and Acetic Acid setup->add_reagents reflux 3. Reflux for 4-6 hours add_reagents->reflux cool 4. Cool to Room Temperature reflux->cool evaporate 5. Evaporate Solvent cool->evaporate extract 6. Extract with Ethyl Acetate evaporate->extract wash 7. Wash with NaHCO3 and Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Column Chromatography or Recrystallization dry->purify

Sources

Method

Application Note: Mechanistic Pathways and Protocols for Nucleophilic Substitution on Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Abstract Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized α-haloketone that serves as a valuable intermediate in synthetic organic chemistry and drug development. Its unique structural features, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized α-haloketone that serves as a valuable intermediate in synthetic organic chemistry and drug development. Its unique structural features, particularly the presence of a carbonyl group alpha to the carbon-bromine bond, dictate its reactivity towards nucleophiles. This document provides a comprehensive guide to the nucleophilic substitution reactions of this substrate. We will explore the underlying reaction mechanisms, detailing why one pathway is favored over another, and present a detailed, field-tested protocol for a representative substitution reaction. This guide is intended for researchers and scientists seeking to leverage this versatile building block in their synthetic endeavors.

The Enhanced Reactivity of an α-Haloketone

The chemical reactivity of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is dominated by the interplay between the bromine atom and the adjacent ketone. Unlike simple alkyl halides, α-haloketones exhibit significantly enhanced reactivity in nucleophilic substitution reactions.[1][2] This heightened reactivity is primarily due to the powerful inductive effect of the carbonyl group. The electronegative oxygen atom withdraws electron density from the α-carbon, increasing the polarity of the carbon-halogen bond and making the α-carbon significantly more electrophilic and susceptible to nucleophilic attack.[1]

Furthermore, the interaction between the nucleophile and the carbonyl group is not limited to inductive effects. The transition state of the substitution reaction is stabilized by orbital overlap with the carbonyl π-system, which lowers the activation energy of the reaction compared to that of a corresponding alkyl halide.[3]

Mechanistic Considerations: Sₙ2 versus Sₙ1 Pathways

Nucleophilic substitution reactions can theoretically proceed through two distinct mechanisms: a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway.[4][5] The choice of mechanism is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[5]

For Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, the reaction overwhelmingly proceeds via an Sₙ2 mechanism .[2][6]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5][7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[7] The rate of this reaction depends only on the concentration of the substrate.[4]

The Sₙ1 pathway is strongly disfavored for α-haloketones. The formation of a carbocation on the α-carbon is highly destabilized by the adjacent electron-withdrawing carbonyl group.[6] This electrostatic destabilization makes the carbocation intermediate energetically inaccessible under typical reaction conditions.[6]

G Reactants_SN2 Substrate + Nu⁻ TS_SN2 [Nu---C---Br]‡ Transition State Reactants_SN2->TS_SN2 Concerted Step Product_SN2 Product + Br⁻ TS_SN2->Product_SN2 Reactant_SN1 Substrate Carbocation α-Carbonyl Carbocation (Highly Unstable) Reactant_SN1->Carbocation Slow (Destabilized by C=O) Product_SN1 Product + Br⁻ Carbocation->Product_SN1 Fast Attack by Nu⁻ title Figure 1: Comparison of Sₙ2 and Sₙ1 Mechanisms

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (2.51 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetone to the flask and stir until the substrate is fully dissolved.

  • Addition of Nucleophile: Carefully add sodium azide (0.78 g, 12.0 mmol, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 56°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the sodium bromide precipitate and any unreacted sodium azide. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake gently.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure Ethyl 5-azido-2,2-dimethyl-4-oxopentanoate.

Factors Influencing Reaction Success

The outcome of the nucleophilic substitution can be fine-tuned by carefully selecting the reaction parameters.

ParameterInfluence on the ReactionRecommended Choice for Sₙ2 on this Substrate
Nucleophile Strong, non-basic nucleophiles are ideal. Strongly basic nucleophiles (e.g., alkoxides) can lead to competing elimination reactions or enolate formation, reducing the yield of the desired substitution product. [6][8]Azides (N₃⁻), cyanides (CN⁻), thiolates (RS⁻), or soft amines.
Solvent Polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) are preferred for Sₙ2 reactions as they solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity. [5]Polar protic solvents can slow the reaction.Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF).
Leaving Group The reactivity trend for halogens as leaving groups is I > Br > Cl > F. [2]Bromine is an excellent leaving group, providing a good balance of reactivity and substrate stability.Bromine is well-suited for this reaction. No modification is needed.
Temperature Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions.Moderate heating (reflux in acetone or acetonitrile) is typically sufficient to drive the reaction to completion in a reasonable timeframe.
Substrate The gem-dimethyl group at the 2-position introduces some steric hindrance near the reaction center, but it is generally not sufficient to impede the Sₙ2 attack on the less-hindered α-carbon (position 5).The substrate is suitable for Sₙ2 reactions.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete or Slow Reaction 1. Insufficient temperature. 2. Deactivated nucleophile (e.g., moisture). 3. Inappropriate solvent.1. Increase reaction temperature or switch to a higher-boiling solvent like acetonitrile. 2. Use anhydrous solvent and freshly opened/dried reagents. 3. Ensure a polar aprotic solvent is used.
Low Yield of Desired Product 1. Competing side reactions (e.g., elimination). 2. Product loss during work-up.1. If using a basic nucleophile, switch to a less basic one or run the reaction at a lower temperature. 2. Ensure pH is controlled during aqueous work-up; perform extractions carefully.
Multiple Products Observed by TLC 1. Enolate formation followed by other reactions. 2. Product degradation.1. Use a non-basic nucleophile. If a basic nucleophile is required, use a non-protic solvent and control the temperature carefully. 2. Ensure the purification (e.g., silica gel chromatography) is performed promptly and with neutral eluents if the product is acid/base sensitive.

References

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. Available at: [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]

  • Van der Westhuizen, C. H. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • PrepChem. (2024). Synthesis of ethyl 5-oxopentanoate. PrepChem.com. Available at: [Link]

  • Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Chemistry Student. (2022, September 16). SN1 and SN2 Mechanisms (A-level Chemistry) [Video]. YouTube. Available at: [Link]

  • Van der Westhuizen, C., & van der Merwe, M. (2018). Nucleophilic substitution reactions of α-haloketones : a computational study. Semantic Scholar. Available at: [Link]

  • D'auria, M., & Racioppi, R. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic-chemistry.org. Available at: [Link]

  • Chemistry Question. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic-chemistry.org. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Notes and Protocols: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a key intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the production of statin drugs like Rosuvastatin. This document outlines its synthesis, purification, characterization, and application, offering detailed protocols and expert insights into its handling and use in drug development workflows.

Introduction: The Strategic Importance of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (EBDOP) is a functionalized ketoester that serves as a critical building block in the convergent synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromine atom and a ketone, allows for sequential and controlled introduction of molecular complexity. The gem-dimethyl group at the C2 position provides steric hindrance that can influence the regioselectivity of subsequent reactions and contributes to the final structure of the target molecule.

The primary utility of EBDOP is realized in the synthesis of the side chains of HMG-CoA reductase inhibitors, a class of drugs known as statins. These drugs are pivotal in the management of hypercholesterolemia. The synthesis of Rosuvastatin, a widely prescribed statin, often involves the coupling of a pyrimidine core with a chiral side-chain, a process where intermediates derived from EBDOP are crucial.[1][2]

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of EBDOP is essential for its effective use and analysis.

PropertyValueSource
CAS Number 154325-75-4 (for Bromo/Chloro Mixture)[3]
Molecular Formula C₉H₁₅BrO₃[3]
Molecular Weight 251.12 g/mol [4]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)General knowledge
Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum for pure Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is not readily found, the expected NMR and IR spectral data can be predicted based on its structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.1-4.2 (q, 2H, -OCH₂CH₃)

    • δ 3.9-4.0 (s, 2H, -C(O)CH₂Br)

    • δ 2.8-2.9 (s, 2H, -C(O)CH₂C(CH₃)₂)

    • δ 1.2-1.3 (t, 3H, -OCH₂CH₃)

    • δ 1.1-1.2 (s, 6H, -C(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~205 (C=O, ketone)

    • δ ~175 (C=O, ester)

    • δ ~61 (-OCH₂)

    • δ ~50 (-CH₂C(CH₃)₂)

    • δ ~45 (-C(CH₃)₂)

    • δ ~35 (-CH₂Br)

    • δ ~25 (-C(CH₃)₂)

    • δ ~14 (-CH₃)

  • IR (neat, cm⁻¹):

    • ~1735 (C=O stretch, ester)

    • ~1715 (C=O stretch, ketone)

    • ~1200-1000 (C-O stretch)

    • ~600-700 (C-Br stretch)

Synthesis Protocol: A Plausible Route

A definitive, published protocol for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is not widely available. However, a scientifically sound approach involves the bromination of the corresponding ketone precursor, Ethyl 2,2-dimethyl-4-oxopentanoate.

Diagram: Proposed Synthesis of EBDOP

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination precursor_reagents Ethyl 2,2-dimethyl-3-oxobutanoate + Methyl vinyl ketone precursor Ethyl 2,2-dimethyl-4-oxopentanoate precursor_reagents->precursor Michael Addition bromination_reagents Bromine (Br₂) or NBS ebdop Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate precursor->ebdop Bromination bromination_reagents->ebdop

Caption: Proposed two-step synthesis of EBDOP.

Step-by-Step Synthesis Protocol

Materials:

  • Ethyl 2,2-dimethyl-4-oxopentanoate (precursor)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methanol or Acetic Acid (solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) in methanol or acetic acid.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes. Alternatively, N-Bromosuccinimide (1.1 eq) with a catalytic amount of AIBN can be used under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Application in Rosuvastatin Synthesis

EBDOP is a precursor to a key phosphonium ylide or a related nucleophile used in the Wittig or Horner-Wadsworth-Emmons olefination reaction to construct the heptenoate side chain of Rosuvastatin.

Diagram: EBDOP in Rosuvastatin Side-Chain Synthesis

G EBDOP Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Phosphonium_Salt Phosphonium Salt Intermediate EBDOP->Phosphonium_Salt Reaction with Triphenylphosphine Ylide Ylide Phosphonium_Salt->Ylide Deprotonation with Base Rosuvastatin_Precursor Rosuvastatin Precursor Ylide->Rosuvastatin_Precursor Wittig Reaction Pyrimidine_Aldehyde Pyrimidine Aldehyde Core Pyrimidine_Aldehyde->Rosuvastatin_Precursor

Caption: Role of EBDOP in Rosuvastatin synthesis.

Protocol for Ylide Formation and Wittig Reaction

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (EBDOP)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene or acetonitrile

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Pyrimidine aldehyde core of Rosuvastatin

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Phosphonium Salt Formation: Dissolve EBDOP (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene. Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials. Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

  • Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to -78 °C. Add a strong base, such as n-butyllithium, dropwise until the characteristic orange-red color of the ylide persists.

  • Wittig Reaction: To the ylide solution at -78 °C, add a solution of the pyrimidine aldehyde core of Rosuvastatin (0.9 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.[6]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting Rosuvastatin precursor can be purified by column chromatography.

Analytical Quality Control

To ensure the purity and identity of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 210 nm.

    • Purpose: To determine the purity of the compound and to monitor reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Purpose: To confirm the molecular weight and fragmentation pattern of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Alpha-bromo ketones are lachrymatory and skin irritants.[7][8]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent hydrolysis and decomposition.

Conclusion

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a valuable, albeit not widely documented, intermediate in pharmaceutical synthesis. Its strategic use, particularly in the construction of statin side chains, underscores the importance of understanding its synthesis and reactivity. The protocols and data presented in this guide, based on established chemical principles and analysis of related compounds, provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

References

  • Jung, M. E., & Lowe, J. A. (1978). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates.
  • NCERT. (n.d.). Organic Chemistry - Some Basic Principles and Techniques. Retrieved from [Link]

  • Google Patents. (2013). US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates.
  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Google Patents. (2015). CN104513232A - Preparation process for rosuvastatin ethyl ester.
  • Chaudhari, S. S., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research, 4(10), 1245-1252.
  • PrepChem. (n.d.). Synthesis of ethyl 5-oxopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethylpentanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Google Patents. (2008). EP2125754B1 - PROCESS FOR PREPARATION OF ROSUVASTATIN CALCIUM.
  • Google Patents. (1998). US5792888A - Process for the C-alkylation of malonic esters using phase-transfer agents.
  • Google Patents. (2020). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

Sources

Method

Reaction conditions for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate with primary amines

Topic: Reaction Conditions for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate with Primary Amines Abstract This technical guide provides an in-depth analysis and detailed protocols for the synthesis of highly substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate with Primary Amines

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the synthesis of highly substituted pyrrole esters, a scaffold of significant interest in medicinal chemistry and materials science. We explore the reaction between Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and various primary amines. This document elucidates the underlying reaction mechanism, offers optimized, step-by-step protocols, and discusses the rationale behind critical experimental parameters. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic route.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] From the "pigments of life" like heme and chlorophyll to blockbuster drugs, the unique electronic and structural properties of pyrroles make them indispensable building blocks in drug discovery.[2] The reaction of α-halo ketones with primary amines provides a robust and modular entry point to this important class of compounds, allowing for the systematic exploration of chemical space around the pyrrole core.

This application note focuses on a specific and highly useful transformation: the reaction of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate with primary amines. This reaction proceeds via a sequential N-alkylation and intramolecular cyclization/dehydration cascade, closely related to the classical Hantzsch and Paal-Knorr pyrrole syntheses, to yield sterically hindered and functionally dense pyrrole derivatives.[3][4][5]

Reaction Mechanism: A Stepwise Pathway to Aromaticity

The overall transformation is a one-pot process that can be dissected into three distinct mechanistic steps. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Initial N-Alkylation: The reaction commences with a standard bimolecular nucleophilic substitution (SN2). The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the bromine substituent. This forms a secondary ammonium salt intermediate. A mild, non-nucleophilic base is crucial at this stage to neutralize the hydrobromic acid (HBr) byproduct, thereby regenerating the free amine and preventing protonation of the starting amine, which would render it non-nucleophilic.[6][7]

  • Intramolecular Cyclization (Condensation): The newly formed secondary amine attacks the pendant ketone carbonyl group. This intramolecular nucleophilic addition results in the formation of a five-membered cyclic hemiaminal intermediate (a 2,5-dihydroxytetrahydropyrrole derivative). This step is often the rate-determining step and can be facilitated by heat.

  • Dehydration and Aromatization: The hemiaminal intermediate readily undergoes acid- or base-catalyzed dehydration. The elimination of a water molecule introduces a double bond within the ring, leading to the formation of the stable, aromatic pyrrole ring system. This final step is thermodynamically driven by the formation of the aromatic core.

Reaction_Mechanism Bromoester Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Alkylated_Intermediate N-Alkylated Intermediate Bromoester->Alkylated_Intermediate Step 1: N-Alkylation (SN2) - HBr captured by base Amine Primary Amine (R-NH2) Amine->Alkylated_Intermediate Step 1: N-Alkylation (SN2) - HBr captured by base Base Base (e.g., K2CO3) Base->Alkylated_Intermediate Step 1: N-Alkylation (SN2) - HBr captured by base Hemiaminal Cyclic Hemiaminal Alkylated_Intermediate->Hemiaminal Step 2: Intramolecular Cyclization Pyrrole_Product Substituted Pyrrole Product Hemiaminal->Pyrrole_Product Step 3: Dehydration & Aromatization (- H2O)

Caption: The three-step mechanism for pyrrole synthesis.

Experimental Protocols and Methodologies

This section provides a general, robust protocol that can be adapted for a range of primary amines. The causality behind each choice of reagent and condition is explained to empower the researcher to make informed modifications.

Materials and Reagents
  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate: (≥97% purity)

  • Primary Amine: (e.g., Benzylamine, Aniline, Cyclohexylamine, ≥98% purity)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃), powdered.

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous grade.

  • Work-up Reagents: Ethyl Acetate (EtOAc), Deionized Water, Brine (saturated aq. NaCl).

  • Purification: Silica Gel (230-400 mesh) for column chromatography.

  • Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

General Experimental Procedure
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq.).

  • Reagent Addition: Add the primary amine (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent: Add anhydrous acetonitrile to achieve a concentration of 0.2-0.5 M with respect to the bromoester.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The disappearance of the starting bromoester spot indicates reaction completion. Typical reaction times are 4-12 hours.

  • Work-up (Aqueous):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the solid with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (approx. 50 mL per gram of starting material).

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure pyrrole product.[8]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9][10][11]

Optimization of Reaction Conditions: A Deeper Dive

The success of this synthesis hinges on the careful selection of several key parameters.

  • Choice of Base: The base is critical for neutralizing the HBr generated in the initial alkylation step.[6]

    • Potassium or Sodium Carbonate/Bicarbonate: These are ideal choices. They are inexpensive, non-nucleophilic, and easily removed by filtration after the reaction. Using at least two equivalents ensures that the reaction medium remains basic enough to deprotonate the intermediate ammonium salt.

    • Tertiary Amines (e.g., Triethylamine): While effective at scavenging acid, they can sometimes lead to more complex purifications.

  • Solvent System: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

    • Acetonitrile (MeCN): An excellent choice for many primary amines. It is polar aprotic, has a convenient boiling point for reflux, and generally provides clean reactions.

    • N,N-Dimethylformamide (DMF): A more polar solvent that can be beneficial for less reactive amines (e.g., anilines) as it can accelerate SN2 reactions. However, its high boiling point can make it more difficult to remove during work-up.

    • Alcohols (e.g., Ethanol): Can be used but may lead to side reactions, such as transesterification of the ethyl ester.

  • Temperature: Refluxing conditions are generally optimal. The elevated temperature provides the necessary activation energy for both the initial SN2 reaction and the subsequent intramolecular cyclization and dehydration steps. Room temperature reactions are typically sluggish and may not proceed to completion.

Data and Scope of the Reaction

The described protocol is effective for a variety of primary amines. The reactivity of the amine influences the required reaction time and can impact the final yield.

Primary Amine (R-NH₂)R-Group TypeTypical SolventTypical Reaction Time (h)Expected Yield Range (%)Notes
BenzylamineBenzylicAcetonitrile4 - 680 - 95Highly reactive, clean conversion.
CyclohexylamineAliphatic (Primary)Acetonitrile6 - 875 - 90Good reactivity.
AnilineAromaticDMF10 - 1650 - 70Less nucleophilic; requires higher boiling solvent and longer reaction time.
4-Methoxy-anilineAromatic (Electron-rich)Acetonitrile/DMF8 - 1260 - 80More reactive than aniline due to the electron-donating group.
n-ButylamineAliphatic (Primary)Acetonitrile5 - 780 - 92High reactivity, similar to other aliphatic amines.

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

Experimental_Workflow StartEnd StartEnd Process Process QC QC Output Output A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reactants (Bromoester, Amine, Base) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool and Filter E->F Complete G 7. Aqueous Work-up F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J K Pure Pyrrole Product J->K

Sources

Application

Application Notes and Protocols: C-Alkylation of Active Methylene Compounds with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Constructing Complexity with a Polyfunctional Building Block The carbon-carbon bond forming reactio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Constructing Complexity with a Polyfunctional Building Block

The carbon-carbon bond forming reaction is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures that are the foundation of many therapeutic agents. Among the myriad of strategies, the C-alkylation of active methylene compounds stands out for its reliability and versatility in creating new carbon frameworks. This application note provides a detailed guide to the C-alkylation of active methylene compounds using a unique and sterically demanding electrophile, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

The target electrophile is a polyfunctional molecule featuring a primary bromide, a ketone, an ester, and a gem-dimethyl group. This combination of functionalities makes it a valuable building block for the synthesis of complex 1,4-dicarbonyl compounds and their derivatives, which are prevalent scaffolds in a variety of biologically active molecules, including those with anticancer and anti-inflammatory properties.[1][2] The presence of the gem-dimethyl group can also impart favorable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability, making it a desirable feature in drug design.[3][4][5][6][7]

This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for various active methylene nucleophiles, and offer insights into potential challenges and troubleshooting.

Mechanistic Insights: Navigating the SN2 Landscape with a Hindered Electrophile

The C-alkylation of an active methylene compound proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a suitable base to generate a resonance-stabilized carbanion, also known as an enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.

In the case of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, the electrophilic center is the carbon atom bonded to the bromine. However, the presence of a gem-dimethyl group on the adjacent carbon introduces significant steric hindrance, which can impede the backside attack required for an SN2 reaction. This is analogous to the well-documented low reactivity of neopentyl halides in SN2 reactions. Consequently, forcing conditions, such as the use of strong bases, polar aprotic solvents, and elevated temperatures, are often necessary to drive the reaction to completion.

Figure 1: General mechanism for the C-alkylation of active methylene compounds.

Experimental Protocols

The following protocols are representative methods for the C-alkylation of various active methylene compounds with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. Due to the anticipated steric hindrance, reaction times may be prolonged, and optimization of temperature and base may be required for specific substrates.

Protocol 1: Alkylation of Diethyl Malonate

This protocol details the reaction of diethyl malonate, a classic active methylene compound, with the title bromo-ester.

Materials:

  • Diethyl malonate

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous DMF to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the DMF.

  • Enolate Formation: Cool the suspension to 0 °C and add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt of diethyl malonate, which may precipitate as a white solid.

  • Alkylation: Add a solution of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Alkylation of Ethyl Acetoacetate

This protocol outlines the alkylation of ethyl acetoacetate, another common active methylene compound.

Materials:

  • Ethyl acetoacetate

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile, ethyl acetoacetate (1.0 equivalent), and anhydrous potassium carbonate (1.5 equivalents).

  • Alkylation: Add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 equivalent) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Alkylation of Malononitrile

This protocol describes the alkylation of the highly acidic malononitrile.

Materials:

  • Malononitrile

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating plate with temperature controller

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve malononitrile (1.0 equivalent) in anhydrous DMSO.

  • Base Addition: Add cesium carbonate (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Alkylation: Add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction to 60-80 °C and stir for 8-16 hours. Monitor the progress by TLC.

  • Workup: Cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography.

Data Presentation: Summary of Reaction Parameters

Active Methylene CompoundBaseSolventTemperature (°C)Typical Reaction Time (h)
Diethyl MalonateNaHDMF80-10012-24
Ethyl AcetoacetateK₂CO₃MeCNReflux (~82)24-48
MalononitrileCs₂CO₃DMSO60-808-16

Troubleshooting

  • Low or No Conversion: The primary challenge in this reaction is the steric hindrance of the electrophile. If low conversion is observed, consider increasing the reaction temperature, using a stronger base (e.g., LDA for malonates), or extending the reaction time. The use of a more polar aprotic solvent like DMSO can also accelerate SN2 reactions.

  • Formation of Side Products: O-alkylation is a potential side reaction, though generally less favored with carbanions derived from active methylene compounds. If O-alkylation is significant, consider using a less polar solvent or a counter-ion that promotes C-alkylation. Elimination (E2) of HBr from the alkylating agent is another possibility, especially with stronger, bulkier bases.

  • Dialkylation: For active methylene compounds with two acidic protons, dialkylation can occur. To favor mono-alkylation, use a 1:1 stoichiometry of the nucleophile to the electrophile.

Applications in Drug Discovery and Development

The products of this C-alkylation are highly functionalized 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications.

  • Heterocycle Synthesis: 1,4-dicarbonyl compounds can be readily cyclized to form furans, pyrroles, and pyridazines, which are common motifs in many pharmaceuticals.

  • Scaffolds for Medicinal Chemistry: The resulting polyfunctionalized molecules can serve as versatile scaffolds for the development of compound libraries for high-throughput screening. The ketone and ester functionalities offer multiple points for further chemical modification.

  • Precursors to Bioactive Molecules: The 1,4-dicarbonyl moiety is a key structural feature in various natural products and synthetic compounds with demonstrated biological activity, including in the field of oncology.[1]

Sources

Method

Application Note: Grignard Reaction Protocols for α-Bromo Ketone Substrates

Abstract The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex alcohols from carbonyl precursors.[1][2] However, when the substrate is an α-bromo ketone, the reaction's...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex alcohols from carbonyl precursors.[1][2] However, when the substrate is an α-bromo ketone, the reaction's complexity increases significantly due to competing reaction pathways. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on navigating the intricacies of this transformation. We will explore the underlying mechanistic challenges, including enolization and intramolecular cyclization, and present detailed, field-proven protocols designed to maximize the yield of the desired tertiary α-haloalcohol product. Emphasis is placed on strategies for enhancing chemoselectivity, particularly through low-temperature control and the use of cerium(III) chloride as a mediating agent.

Mechanistic Insights: The Challenge of Chemoselectivity

The reaction of a Grignard reagent (R-MgX) with an α-bromo ketone is a classic example of a reaction governed by kinetic and electronic factors, where multiple outcomes are possible. Understanding these pathways is critical for effective protocol design.

1.1. The Desired Pathway: 1,2-Nucleophilic Addition

The intended reaction is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[1][3] This 1,2-addition forms a magnesium alkoxide intermediate which, upon acidic workup, yields the target tertiary α-bromoalcohol. The magnesium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby facilitating the attack.[4]

1.2. Competing Side Reactions

The utility of this reaction is often compromised by the high reactivity of both the Grignard reagent and the substrate, leading to several undesired products.

  • Enolization: Grignard reagents are not only potent nucleophiles but also strong bases.[5] They can readily deprotonate the α-carbon of the ketone, especially when the carbonyl is sterically hindered.[6] This acid-base reaction forms a magnesium enolate, which is unreactive toward further nucleophilic addition. Upon workup, this pathway leads to the recovery of the starting ketone, significantly reducing the reaction's efficiency.[6][7]

  • Intramolecular Epoxide Formation: Following the initial desired 1,2-addition, the resulting magnesium alkoxide intermediate is perfectly positioned for an intramolecular Sₙ2 reaction. The nucleophilic oxygen can attack the adjacent carbon, displacing the bromide and forming a transient epoxide.[4] During acidic workup, this epoxide can undergo ring-opening, leading to a complex mixture of products instead of the desired α-bromoalcohol.

  • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent. This occurs via a six-membered cyclic transition state, where a hydride is transferred from the Grignard reagent to the carbonyl carbon, yielding a secondary alcohol after workup.[6]

Visualizing the Reaction Crossroads

The following diagram illustrates the critical decision point where the Grignard reagent interacts with the α-bromo ketone, leading to either the desired product or undesired side-products.

G sub α-Bromo Ketone + Grignard Reagent add Desired 1,2-Addition (Nucleophilic Attack) sub->add Favored by Low Temp, CeCl₃ enol Side Reaction: Enolization (Base) sub->enol Favored by Steric Hindrance inter Magnesium Alkoxide Intermediate add->inter enolate Magnesium Enolate Intermediate enol->enolate prod Tertiary α-Bromoalcohol (Product) inter->prod Aqueous Workup epox Intramolecular SN2 inter->epox sm_rec Recovered Starting Material enolate->sm_rec Aqueous Workup epox_int Epoxide Intermediate epox->epox_int epox_prod Ring-Opened Byproducts epox_int->epox_prod Aqueous Workup

Caption: Competing pathways in the Grignard reaction with α-bromo ketones.

Strategic Protocols for Enhanced Selectivity

To overcome the challenges outlined above, specific protocols have been developed. The choice between them depends on the substrate's reactivity and the nature of the Grignard reagent.

Protocol 1: Standard Low-Temperature Grignard Addition

This protocol relies on kinetic control by maintaining a very low temperature (-78 °C) to suppress the activation energy required for the enolization pathway.[8]

2.1. Materials and Equipment

  • Reactants: α-bromo ketone, Grignard reagent (commercially available or freshly prepared).

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).

  • Apparatus: Flame-dried, two or three-neck round-bottom flask, dropping funnel, magnetic stirrer, inert gas line (Argon or Nitrogen), low-temperature thermometer, dry ice/acetone bath.

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).

2.2. Step-by-Step Methodology

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Ensure all components are scrupulously dry to prevent quenching the Grignard reagent.[9]

  • Substrate Preparation: Dissolve the α-bromo ketone (1.0 eq) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Transfer the Grignard reagent (1.1-1.5 eq) into the dropping funnel via cannula or syringe. Add the Grignard reagent dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: While still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent. The use of NH₄Cl provides a mild acidic workup to prevent dehydration of the tertiary alcohol product.[10]

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add Et₂O, and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Cerium(III) Chloride Mediated Grignard Addition (Luche Condition Variant)

This protocol is superior for substrates prone to enolization. Cerium(III) chloride (CeCl₃) undergoes transmetalation with the Grignard reagent to form an organocerium species. This new reagent is significantly less basic but retains high nucleophilicity, thus dramatically favoring 1,2-addition over enolization.[11][12][13]

2.1. Critical Prerequisite: Preparation of Anhydrous CeCl₃ Commercially available CeCl₃·7H₂O is not suitable. It must be rigorously dried.

  • Place CeCl₃·7H₂O in a round-bottom flask.

  • Heat gradually to 140-150 °C under high vacuum for at least 4 hours.

  • The resulting fine white powder should be stored in a desiccator and handled under an inert atmosphere.[14]

2.2. Materials and Equipment

  • Same as Protocol 1, with the addition of anhydrous CeCl₃.

2.3. Step-by-Step Methodology

  • Cerium Slurry Preparation: Add anhydrous CeCl₃ (1.2-1.5 eq) to the flame-dried reaction flask under an inert atmosphere. Add anhydrous THF and stir vigorously at room temperature for 1-2 hours to form a fine, milky slurry.

  • Cooling: Cool the CeCl₃ slurry to -78 °C.

  • Transmetalation: Add the Grignard reagent (1.1-1.5 eq) dropwise to the cold slurry and stir for 30-60 minutes. During this time, the organocerium reagent forms in situ.

  • Substrate Addition: Dissolve the α-bromo ketone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the organocerium reagent at -78 °C.

  • Reaction & Workup: Follow steps 5-9 from Protocol 1. The reaction is often faster under these conditions.

Experimental Workflow and Data Summary

The general laboratory workflow for these reactions is depicted below.

G cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup & Isolation Phase A Assemble & Flame-Dry Glassware B Establish Inert Atmosphere (N₂/Ar) A->B C Prepare Anhydrous Solvent (THF/Et₂O) B->C D Add Substrate (or CeCl₃ Slurry) C->D E Cool to -78 °C (Dry Ice/Acetone) D->E F Slow, Dropwise Addition of Grignard Reagent E->F G Stir & Monitor Reaction (TLC) F->G H Quench with sat. aq. NH₄Cl at -78 °C G->H I Warm to RT & Extract with Organic Solvent H->I J Dry, Filter & Concentrate I->J K Purify via Column Chromatography J->K

Caption: Standard experimental workflow for Grignard additions.

Table 1: Comparison of Protocol Parameters and Outcomes
ParameterProtocol 1: Low TempProtocol 2: CeCl₃-MediatedRationale for Choice
Key Reagent Grignard Reagent (R-MgX)Organocerium (R-CeCl₂) in situOrganocerium is less basic, preventing enolization.[13]
Temperature -78 °C-78 °C to 0 °C (Substrate dependent)Low temperature is critical for kinetic control in Protocol 1.[8]
Ideal Substrate Unhindered α-bromo ketonesSterically hindered or easily enolizable α-bromo ketonesCeCl₃ is highly effective for problematic substrates.[14]
Primary Side Reaction Enolization, Epoxide FormationSignificantly suppressedCerium's oxophilicity favors carbonyl complexation over deprotonation.
Typical Yield Moderate to Good (40-75%)Good to Excellent (70-95%)Higher chemoselectivity leads to improved yields.[11]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No reaction or low conversion 1. Inactive Grignard reagent. 2. Wet solvent or glassware. 3. Impure starting materials.1. Titrate Grignard before use or use freshly prepared reagent. 2. Ensure all glassware is flame-dried; use freshly distilled anhydrous solvent.
Starting material recovered 1. Enolization is the dominant pathway. 2. Grignard reagent added too quickly, causing localized heating.1. Switch to the CeCl₃-mediated protocol.[12] 2. Ensure slow, dropwise addition at -78 °C.
Complex mixture of products 1. Reaction warmed prematurely. 2. Epoxide formation and subsequent ring-opening occurred. 3. Acidic workup was too harsh.1. Maintain strict temperature control. 2. Use the CeCl₃ protocol to favor direct addition. 3. Use saturated NH₄Cl for quenching instead of strong acids.[10]
Formation of a Wurtz-type coupling dimer (R-R) Grignard reagent reacted with the bromo- group of the substrate (halogen-metal exchange).This is less common but can be suppressed by using the organocerium protocol at very low temperatures.

Conclusion

The reaction between Grignard reagents and α-bromo ketones is a powerful synthetic tool that requires careful control to achieve the desired outcome. By understanding the competing mechanistic pathways of nucleophilic addition, enolization, and intramolecular cyclization, researchers can select the appropriate protocol. For simple, unhindered substrates, a standard low-temperature approach may suffice. However, for more challenging systems prone to enolization, the use of anhydrous cerium(III) chloride to generate a less basic, highly nucleophilic organocerium intermediate is the strategy of choice, consistently delivering higher yields and cleaner reaction profiles. Strict adherence to anhydrous conditions and precise temperature control are paramount for success in all cases.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. RSC Publishing. Retrieved from [Link]

  • Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Retrieved from [Link]

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  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 22). Barbier-Type Allylation of Aldehydes and Ketones with Metallic Lead in Aqueous Media. Retrieved from [Link]

  • Quora. (n.d.). What is the process for obtaining an enolate from a Grignard reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate for Versatile PROTAC® Linker Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, utilizing the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] A PROTAC's efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, utilizing the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] A PROTAC's efficacy is not solely dependent on its warhead for the protein of interest (POI) and its E3 ligase ligand; the linker connecting these two moieties plays a pivotal role in determining the molecule's overall potency, selectivity, and physicochemical properties.[2] This document provides an in-depth guide to the application of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a versatile and strategically functionalized building block, in the synthesis of sophisticated PROTAC linkers. We will explore its unique structural features and present detailed protocols for its incorporation into PROTACs via several robust synthetic strategies, including alkylation, reductive amination, and click chemistry.

Introduction: The Central Role of the PROTAC Linker

PROTACs are heterobifunctional molecules composed of a warhead, a linker, and an E3 ligase ligand.[3] By forming a ternary complex between the target POI and an E3 ligase, the PROTAC induces polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] While initial focus was on the binding ligands, it is now unequivocally established that the linker is a critical determinant of a PROTAC's success.[5] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ternary complex formation and subsequent ubiquitination.[1][6]

The design of PROTAC linkers has evolved from simple polyethylene glycol (PEG) and alkyl chains to more complex structures that can improve solubility, enhance cell permeability, and confer desirable pharmacokinetic properties.[3][7] The empirical optimization of a linker often requires the synthesis of extensive libraries of compounds to identify the ideal combination of length, composition, and attachment points.[] Therefore, access to versatile chemical building blocks that enable rapid and divergent linker synthesis is of paramount importance to drug discovery programs.

Featured Building Block: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a trifunctional synthetic intermediate uniquely suited for advanced PROTAC linker construction. Its structure incorporates three distinct reactive handles, allowing for sequential and orthogonal chemical modifications.

Caption: Chemical structure and key reactive functional groups of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Key Structural Advantages:

  • Primary Alkyl Bromide: This functional group is an excellent electrophile for SN2 reactions. It reacts readily with a wide range of nucleophiles, such as amines, phenols, thiols, or azides, providing a robust method for initial conjugation to either a warhead or an E3 ligase ligand.[3]

  • Ketone Moiety: The ketone offers a secondary point of modification. It can undergo reductive amination to form a stable amine linkage or be used to introduce other functionalities like oximes or hydrazones. This allows for the introduction of branching or alternative connectivity vectors.

  • Ethyl Ester: The ester can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated and coupled with an amine-containing moiety (on the warhead or E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), forming a stable amide bond.

  • Gem-Dimethyl Group: The dimethyl substitution alpha to the ester provides steric hindrance that can improve the metabolic stability of the linker by preventing enzymatic hydrolysis at that position. It also introduces a degree of conformational rigidity, which can be advantageous for optimizing ternary complex formation.

Synthetic Strategies & Protocols

The trifunctional nature of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate allows for multiple synthetic routes to assemble a PROTAC. Below are three detailed strategies.

Strategy 1: Sequential N-Alkylation and Amide Coupling

This is a highly reliable and common strategy for PROTAC synthesis.[9] It involves first using the alkyl bromide to connect to an amine or phenol on one of the binding moieties, followed by ester hydrolysis and amide coupling to the second binder.

workflow1 start Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate + Warhead-NH2 step1 Step 1: N-Alkylation (e.g., K2CO3, DMF, 60 °C) start->step1 intermediate1 Intermediate 1: Warhead-Linker-Ester step1->intermediate1 step2 Step 2: Ester Hydrolysis (e.g., LiOH, THF/H2O) intermediate1->step2 intermediate2 Intermediate 2: Warhead-Linker-COOH step2->intermediate2 step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) intermediate2->step3 end Final PROTAC: Warhead-Linker-E3 Ligand step3->end e3_ligand E3 Ligand-NH2 e3_ligand->step3

Caption: Workflow for PROTAC synthesis via N-Alkylation and Amide Coupling.

Protocol 1: Synthesis of a PROTAC via N-Alkylation and Amide Coupling

  • N-Alkylation of Warhead:

    • To a solution of the amine-containing warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

    • Add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.2 eq) to the mixture.

    • Stir the reaction at 60 °C for 12-18 hours under a nitrogen atmosphere. Monitor reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product (Intermediate 1) by flash column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified Intermediate 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide (LiOH, 5.0 eq) and stir at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid intermediate (Intermediate 2), which is often used without further purification.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve Intermediate 2 (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide derivative, 1.1 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the solution.

    • Add HATU (1.5 eq) and stir the reaction at room temperature for 6-12 hours under a nitrogen atmosphere. Monitor by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Strategy 2: Integration via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for rapid and efficient PROTAC assembly.[10][] The alkyl bromide of the building block can be easily converted to an azide, creating a "clickable" linker.

workflow2 start Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate step1 Step 1: Azide Formation (NaN3, DMF) start->step1 intermediate1 Azido-Linker-Ester step1->intermediate1 step2 Step 2: CuAAC Click Reaction (CuSO4, Na-Ascorbate) intermediate1->step2 intermediate2 Warhead-Triazole-Linker-Ester step2->intermediate2 step3 Step 3: Hydrolysis & Amide Coupling (As per Strategy 1) intermediate2->step3 end Final PROTAC step3->end warhead Alkyne-Functionalized Warhead warhead->step2

Caption: Workflow for PROTAC synthesis using a Click Chemistry approach.

Protocol 2: Synthesis of a "Clickable" Linker and PROTAC Assembly

  • Synthesis of Ethyl 5-azido-2,2-dimethyl-4-oxopentanoate:

    • Dissolve Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (NaN₃, 3.0 eq) and stir the mixture at room temperature overnight (18 hours).[12]

    • Pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the azido-linker, which can be used directly in the next step.

  • CuAAC Click Reaction:

    • In a flask, dissolve the alkyne-functionalized warhead (1.0 eq) and the azido-linker from the previous step (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (1.0 eq).

    • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.3 eq).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Upon completion (monitored by LC-MS), dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Final PROTAC Assembly:

    • The resulting triazole-containing intermediate can be converted to the final PROTAC by following the ester hydrolysis and amide coupling steps (Steps 2 and 3) described in Protocol 1 .

Strategy 3: Reductive Amination

The ketone functionality provides an alternative conjugation point, useful when the primary amine on a binding partner is sterically hindered or when a different linker exit vector is desired.

Protocol 3: Linker Conjugation via Reductive Amination

  • Reductive Amination:

    • Dissolve Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) and an amine-containing warhead or E3 ligase ligand (1.2 eq) in 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise to the stirred solution.

    • Add a few drops of acetic acid to catalyze the reaction.

    • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify the intermediate by flash column chromatography.

  • Final PROTAC Assembly:

    • The resulting product, now containing a secondary amine within the linker and a terminal alkyl bromide, can be conjugated to the second binding partner via N-alkylation (similar to Step 1 in Protocol 1 ).

Data Summary and Characterization

Successful synthesis of intermediates and the final PROTAC must be confirmed by appropriate analytical techniques. The following table provides expected characterization data for a hypothetical PROTAC synthesized via Strategy 1.

Compound Synthetic Step Expected Yield (%) Analytical Method Expected Key Data
Intermediate 1 N-Alkylation60-80%LC-MS, ¹H NMRCorrect mass ion [M+H]⁺. Disappearance of warhead-NH ₂ proton signal and appearance of new alkyl proton signals from the linker.
Intermediate 2 Ester Hydrolysis>90%LC-MSMass shift corresponding to loss of ethyl group (-28 Da). Broad singlet for COOH proton in ¹H NMR.
Final PROTAC Amide Coupling40-60%HPLC, HRMS, ¹H/¹³C NMR>95% purity by HPLC. High-resolution mass confirming elemental composition. All expected proton and carbon signals present in NMR spectra.

Conclusion

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a highly valuable and versatile building block for the synthesis of PROTACs. Its trifunctional nature allows for the application of diverse and robust synthetic strategies, including sequential alkylation/amidation and click chemistry. This enables researchers to rapidly generate libraries of PROTACs with varied linker compositions and attachment vectors, accelerating the optimization process for developing potent and selective protein degraders. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to effectively incorporate this building block into their PROTAC discovery workflows.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link][2][3][5]

  • Zhang, X., et al. (2021). Click chemistry in the development of PROTACs. RSC Chemical Biology, 2(6), 1591-1603. [Link][10]

  • Zhang, X., et al. (2021). Click chemistry in the development of PROTACs. PMC. [Link][13]

  • Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link][6]

  • Xing, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 148. [Link][7]

  • Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link][9]

Sources

Method

Experimental procedures for Favorskii rearrangement of substituted bromo-ketones

Application Notes & Protocols Topic: Experimental Procedures for the Favorskii Rearrangement of Substituted Bromo-ketones Introduction: A Modern Perspective on a Classic Rearrangement First reported by Alexei Yevgrafovic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Procedures for the Favorskii Rearrangement of Substituted Bromo-ketones

Introduction: A Modern Perspective on a Classic Rearrangement

First reported by Alexei Yevgrafovich Favorskii in 1894, the Favorskii rearrangement is a powerful and enduring transformation in synthetic organic chemistry.[1] It facilitates the conversion of α-halo ketones into carboxylic acid derivatives, such as acids, esters, and amides.[2][3] The reaction is particularly notable for its ability to induce ring contraction in cyclic α-halo ketones, providing an elegant pathway to smaller carbocyclic frameworks.[3][4] For drug development professionals and medicinal chemists, this rearrangement offers a reliable method for synthesizing highly branched, and often sterically congested, carboxylic acid derivatives which are common motifs in pharmacologically active molecules.[2]

This guide provides a detailed examination of the experimental procedures for the Favorskii rearrangement, with a specific focus on substituted α-bromo-ketones, which are generally more reactive than their chloro-analogs.[1] We will delve into the mechanistic underpinnings that dictate reaction outcomes, provide step-by-step protocols for both cyclic and acyclic systems, and offer practical insights for troubleshooting and optimization.

Mechanistic Rationale: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for predicting outcomes and troubleshooting experiments. The Favorskii rearrangement primarily proceeds via one of two pathways, dictated by the structure of the α-bromo-ketone substrate.

The Cyclopropanone Mechanism (For Enolizable Ketones)

This is the most common pathway for α-halo ketones possessing at least one acidic α'-hydrogen.[5] The mechanism unfolds in a sequence of well-defined steps:

  • Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen), forming an enolate intermediate.[2]

  • Intramolecular Sₙ2 Cyclization: The enolate attacks the carbon bearing the bromine atom in an intramolecular nucleophilic substitution, displacing the bromide ion and forming a highly strained cyclopropanone intermediate.[2][5]

  • Nucleophilic Attack: The nucleophile present in the reaction medium (e.g., hydroxide, alkoxide) attacks the carbonyl carbon of the cyclopropanone.[6]

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the cyclopropane C-C bonds. This ring-opening is regioselective, preferentially forming the more stable carbanion (typically the less substituted one).[7]

  • Protonation: The carbanion is rapidly protonated by the solvent to yield the final carboxylic acid derivative.[2][6]

G cluster_mechanism Cyclopropanone Mechanism Workflow start α-Bromo-ketone (with α'-H) enolate Enolate Formation start->enolate Base (e.g., RO⁻) cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular Sₙ2 (-Br⁻) attack Nucleophilic Attack cyclo->attack Nucleophile (RO⁻) open Regioselective Ring Opening attack->open Forms tetrahedral intermediate product Carboxylic Acid Derivative open->product Protonation (ROH)

Caption: The cyclopropanone pathway for enolizable α-bromo-ketones.

The Quasi-Favorskii (Semi-Benzilic) Mechanism

When the α-bromo-ketone lacks enolizable α'-hydrogens, the cyclopropanone pathway is inaccessible. In these cases, the reaction can proceed through an alternative mechanism, often called the quasi-Favorskii or semi-benzilic rearrangement.[3][6][8]

  • Nucleophilic Addition: The base (e.g., hydroxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Concerted Rearrangement: This is followed by a concerted collapse of the intermediate where the neighboring carbon migrates, displacing the bromide ion. This step is analogous to the rearrangement observed in the benzilic acid rearrangement.[8]

This pathway is crucial for synthesizing highly substituted carboxylic acids from substrates where enolization is blocked.

G cluster_mechanism Quasi-Favorskii Mechanism Workflow start α-Bromo-ketone (no α'-H) attack Nucleophilic Addition start->attack Base (e.g., OH⁻) rearrange Concerted 1,2-Alkyl Shift & Halide Displacement attack->rearrange Forms tetrahedral intermediate product Carboxylic Acid Derivative rearrange->product (-Br⁻)

Caption: The quasi-Favorskii pathway for non-enolizable substrates.

Core Experimental Protocols

The following protocols are designed to be robust and illustrative. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Ring Contraction of a Cyclic Ketone - Synthesis of Ethyl Cyclopentanecarboxylate

This protocol demonstrates the classic ring contraction application of the Favorskii rearrangement. 2-Bromocyclohexanone is converted to the corresponding ethyl ester of cyclopentanecarboxylic acid.

Materials:

  • 2-Bromocyclohexanone

  • Sodium metal (handle with extreme care)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol (e.g., 200 mL for a ~200 mmol scale reaction) at 0 °C (ice/water bath). Allow the mixture to stir until all the sodium has dissolved to form a fresh solution of sodium ethoxide. Causality: Freshly prepared base ensures higher reactivity and minimizes side reactions from moisture or carbonate impurities.

  • Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether (e.g., 150 mL).

  • Initiation of Reaction: Transfer the solution of the bromo-ketone via cannula to the freshly prepared sodium ethoxide solution at 0 °C under an argon atmosphere. A white slurry will likely form.[4]

  • Reaction Progression: Allow the slurry to warm to ambient temperature. Then, place the flask in a preheated oil bath at 55 °C and stir vigorously for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Cool the reaction mixture to ambient temperature, then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Causality: Quenching neutralizes the excess strong base and protonates the carboxylate product (if formed), making it extractable into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel flash column chromatography to afford the pure ethyl cyclopentanecarboxylate.[4]

Protocol 2: Rearrangement of an Acyclic Ketone - Synthesis of Ethyl 2-methylpropanoate

This protocol illustrates the rearrangement of an acyclic α-bromo-ketone, 3-bromo-2-butanone, where the ring opening of the cyclopropanone intermediate is regioselective.

Materials:

  • 3-Bromo-2-butanone

  • Sodium Ethoxide (commercial or freshly prepared as in Protocol 1)

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol at 0 °C.

  • Substrate Addition: Add 3-bromo-2-butanone (1.0 equivalent) dropwise to the stirred ethoxide solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS. The reaction may be gently heated (e.g., 40-50 °C) if the conversion is slow.

  • Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Add diethyl ether and water. Separate the layers in a separatory funnel and extract the aqueous phase twice more with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting ester, ethyl 2-methylpropanoate, is relatively volatile. Purification can be achieved by careful distillation if necessary, or by flash chromatography if non-volatile impurities are present. Rationale: The cleavage of the intermediate 1-methylcyclopropanone occurs to form the more stable primary carbanion over the less stable secondary carbanion, leading to the branched ester product.[5][7]

Data Presentation and Troubleshooting

Effective execution requires awareness of potential challenges and expected outcomes.

Table 1: Troubleshooting Common Experimental Issues
Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive base (old or hydrated).2. Insufficient temperature.3. Sterically hindered substrate.1. Use freshly prepared or high-quality commercial base.2. Increase reaction temperature incrementally.3. Increase reaction time; consider a stronger base or different solvent.
Recovery of Starting Material 1. Reaction time too short.2. Insufficient amount of base.1. Monitor reaction by TLC and ensure it has gone to completion.2. Use at least 1.1-1.5 equivalents of base; for some substrates, >2 eq. may be needed.[4]
Formation of Side Products 1. Presence of water leading to hydrolysis or other side reactions.2. For α,α'-dihaloketones, elimination can occur to form α,β-unsaturated ketones.[6]3. Competing Sₙ2 substitution on the bromo-ketone by the alkoxide.1. Ensure all reagents and glassware are scrupulously dry.2. Carefully control reaction temperature and base stoichiometry.3. Use a non-nucleophilic, hindered base if enolization is the only desired outcome (less common for Favorskii).
Complex Product Mixture 1. Non-regioselective ring opening of the cyclopropanone intermediate.2. Substrate degradation under harsh basic conditions.1. This is an inherent challenge with some unsymmetrical substrates. Optimization of solvent polarity and temperature may influence selectivity.2. Use lower temperatures and add the substrate slowly to the base.
Table 2: Representative Favorskii Rearrangements
Substrate Base / Nucleophile Solvent Primary Product Typical Yield Range
2-ChlorocyclohexanoneSodium EthoxideEthanolEthyl cyclopentanecarboxylate60-70%[9]
1,3-Dibromobutan-2-oneSodium EthoxideEthanolEthyl but-2-enoateModerate to Good[5]
3-Bromobutan-2-oneSodium HydroxideWater2-Methylpropanoic acidGood[5]
α-BromoisobutyrophenoneSodium MethoxideMethanolMethyl 2,2-dimethyl-2-phenylacetateGood to Excellent

General Experimental Workflow Visualization

The overall process from setup to final product follows a standardized sequence in synthetic chemistry.

Caption: A standard workflow for the Favorskii rearrangement.

Conclusion

The Favorskii rearrangement of substituted bromo-ketones is a versatile and reliable synthetic tool. By understanding the underlying cyclopropanone and semi-benzilic mechanisms, researchers can rationally select substrates and conditions to achieve desired synthetic outcomes, from complex acyclic esters to contracted carbocyclic rings. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this classic name reaction in modern research and development settings.

References

  • Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. (n.d.). Google Scholar.
  • Favorskii rearrangement. (n.d.). Wikipedia.
  • Favorskii rearrangement reaction, mechanism and affecting factors. (2023, February 23). Purechemistry.
  • Favorskii Rearrangement. (n.d.). NROChemistry.
  • Favorskii Rearrangement. (2026, January 8). Organic Chemistry Reaction.
  • Favorskii Rearrangement. (n.d.). Alfa Chemistry.
  • Favorskii Rearrangement of some a-Bromo-ketones. (n.d.). CORE.
  • Favorskii rearrangement----Sir Khalid (Organic). (n.d.). Slideshare.
  • A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. (2025, August 6). Google Scholar.
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry.
  • Favorskii Reaction. (n.d.). Organic Chemistry Portal.
  • Favorskii rearrangements. IX. Stereochemistry of the reaction with 2-bromo-4-methyl-4-phenylcyclohexanone. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • An Unprecedented (Semi)Favorskii Rearrangement. Evidence for the 2-(Acyloxy)cyclopropanones. (2018, April 6). PubMed.
  • The Favorskiĭ Rearrangement of Haloketones. (n.d.). ResearchGate.
  • An Unprecedented (Semi)Favorskii Rearrangement. Evidence for the 2-(Acyloxy)cyclopropanones. (2018, March 26). Organic Letters - ACS Publications.
  • What conditions favour a Favorskii rearrangement?. (n.d.). TutorChase.
  • A new mechanism for the Favorskii rearrangement. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Stereochemistry of Favorskii rearrangement of chloromethyl ketones. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. (2025, March 13). YouTube.
  • Favorskii rearrangement mechanism and examples. (n.d.). Chemistry Notes.
  • Favorskii Rearrangement. (n.d.). Organic Chemistry Tutor.
  • Favorskii Rearrangement Detailed Overview. (2025, December 8). YouTube.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Welcome to the technical support guide for the purification of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS No. 154325-75-4).[1][2] This document provides field-proven insights, troubleshooting guides, and detailed pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS No. 154325-75-4).[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals working with this versatile building block. As an α-bromoketone and β-keto ester, this compound presents unique purification challenges due to its potential for thermal instability and the presence of closely related impurities. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise before and during the purification process.

Q1: What are the most common impurities I should expect in my crude Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate?

A: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Material: The corresponding unbrominated ketone, ethyl 2,2-dimethyl-4-oxopentanoate, is a very common impurity. Its polarity is often very close to the product, making separation challenging.[3]

  • Over-brominated Byproducts: Dibrominated species can form, especially if more than one equivalent of the brominating agent is used or if reaction conditions are not carefully controlled.[4][5]

  • Solvents and Reagents: Residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate, hexanes) and leftover reagents.

  • Degradation Products: As α-bromoketones can be labile, you may find byproducts resulting from decomposition, particularly if the reaction or workup involved high temperatures or strong acids/bases.[5]

Q2: Which purification method is best suited for my crude sample?

A: The optimal method depends on the scale of your reaction and the impurity profile.

  • Flash Column Chromatography: This is the most universally applicable and recommended method for purifying this compound on a lab scale. It offers the best resolution for separating closely related impurities like the starting ketone.[6][7][8]

  • High-Vacuum Distillation: If your crude material is relatively clean (>90%) and you are working on a larger scale, short-path vacuum distillation can be an effective method. However, this carries a significant risk of thermal decomposition.[5] This technique is generally recommended only after an initial purification by chromatography. A compound that decomposes at its atmospheric boiling point can often be safely distilled under reduced pressure.

  • Recrystallization: This method is only viable if your product is a solid at room temperature and a suitable solvent system can be found that leaves the majority of impurities in the mother liquor. Many intermediates of this type tend to be oils or low-melting solids, which can "oil out" during crystallization if impure, making this technique difficult.[3]

Q3: How can I quickly assess the purity of my fractions and the final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of column chromatography. Use a standard stain like potassium permanganate or vanillin, as the compound may not be strongly UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying the presence of key impurities. For example, the disappearance of the proton signal corresponding to the pre-brominated position is a key indicator of reaction completion.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the desired product (251.13 g/mol ) and help identify the mass of unknown impurities.[1]

Section 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Part A: Flash Column Chromatography

Flash chromatography is the workhorse technique for purifying this compound. However, its success depends on careful optimization.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution of Product and Impurities) The mobile phase is too polar, causing all compounds to elute too quickly (high Rf values). The starting ketone and product have very similar polarities.Decrease the polarity of the eluent system. Use a gradient elution, starting with a very non-polar solvent (e.g., 100% Hexane) and slowly increasing the proportion of the more polar solvent (e.g., Ethyl Acetate). For very non-polar compounds, consider using diethyl ether as the polar modifier in hexanes.[3]
Product Streaking or Tailing on TLC/Column The compound may be interacting with the acidic silanol groups on the silica gel. The column may be overloaded with crude material.To mitigate interaction with acidic silica, you can try neutralizing your silica gel by preparing the slurry with an eluent containing a very small amount (0.1-0.5%) of triethylamine. Caution: This can alter the separation profile. Ensure your sample is loaded onto the column in a minimal volume of solvent.
Low Recovery / Apparent Decomposition on Column α-Bromoketones can be sensitive to the acidic nature of silica gel, leading to decomposition during long exposure times.[5]Minimize the time the compound spends on the column. Use a wider diameter column and apply slight pressure to increase the flow rate. If decomposition is severe, consider switching to a less acidic stationary phase like neutral alumina, though this will require re-optimizing the solvent system.
High Back Pressure / Clogged Column The sample was not fully dissolved or contains particulate matter. The silica gel fritted disc is clogged.Ensure your crude material is fully dissolved and filtered through a small plug of glass wool or a syringe filter before loading onto the column.
Troubleshooting Workflow for Column Chromatography

The following diagram outlines a logical decision-making process for optimizing the chromatographic purification of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

G cluster_0 Start: Initial TLC Analysis cluster_1 Problem Diagnosis cluster_2 Solutions & Actions start Run TLC with Crude Material (e.g., 20% EtOAc/Hexane) rf_check Are spots well-separated with Product Rf ~0.3? start->rf_check run_column Proceed with Flash Chromatography using this solvent system. rf_check->run_column Yes adjust_polarity Adjust Solvent Polarity: - Rf too high? -> Decrease EtOAc - Rf too low? -> Increase EtOAc rf_check->adjust_polarity No streaking Is there significant streaking/tailing? add_modifier Consider adding 0.1% Triethylamine to the eluent to reduce tailing. streaking->add_modifier Yes check_loading Ensure column is not overloaded. Load sample in minimal solvent. streaking->check_loading No, but recovery is low run_column->streaking adjust_polarity->start Re-run TLC add_modifier->run_column Implement & Run

Caption: Decision tree for troubleshooting flash chromatography.

Part B: High-Vacuum Distillation
Problem Potential Cause(s) Recommended Solution(s)
Product Decomposes (Darkens, Fumes) The distillation temperature is too high, even under vacuum. The residence time in the hot flask is too long.Ensure you are using a high-performance vacuum pump to achieve the lowest possible pressure. Use a short-path distillation apparatus to minimize the distance the vapor travels. Heat the distillation flask slowly and evenly using a heating mantle with stirring.
Inefficient Separation ("Bumping", Co-distillation) The pressure is fluctuating. The heating is uneven.Use a vacuum controller to maintain a stable pressure. Vigorous stirring with a magnetic stir bar is essential to prevent bumping and ensure even boiling.

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a starting crude material of 1-2 grams. Adjust the scale accordingly.

  • TLC Analysis:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).

    • Spot on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal eluent. A good target is an Rf value of 0.25-0.35 for the product. Start with 10% Ethyl Acetate/Hexanes and increase polarity as needed.

  • Column Preparation:

    • Select an appropriate size glass column. For 1g of crude material, a 40-50mm diameter column is a good starting point.

    • Add a small plug of glass wool and a layer of sand to the bottom.

    • Prepare a silica gel slurry in the initial, least polar eluent determined by TLC (e.g., 5% Ethyl Acetate/Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly without letting the silica run dry. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in the minimum amount of a non-polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions.

    • If a gradient elution is needed, slowly and incrementally increase the percentage of the polar solvent.

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any final traces of solvent.

Protocol 2: Short-Path Vacuum Distillation

WARNING: This procedure should only be performed by personnel experienced with high-vacuum distillation and on material that has been confirmed to be thermally stable at the required temperatures.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are clean and properly greased with high-vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a cold trap and a high-vacuum pump.

  • Distillation:

    • Place the crude material (preferably pre-purified by chromatography) into the distillation flask.

    • Begin stirring and slowly apply vacuum. Observe for any outgassing.

    • Once the system is at a stable, high vacuum (<1 mmHg), slowly begin to heat the distillation flask using a heating mantle.

    • Collect the fraction that distills over at the expected boiling point (this will be significantly lower than the atmospheric boiling point).

    • Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling impurities begin to distill.

  • Isolation:

    • Allow the apparatus to cool completely before slowly venting to atmospheric pressure.

    • Collect the purified liquid from the receiving flask.

By following these guidelines and understanding the chemical nature of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, researchers can effectively troubleshoot and optimize their purification protocols, leading to higher yields and purity of this valuable intermediate.

References

  • PrepChem. (n.d.). Synthesis of ethyl 5-oxopentanoate. Retrieved from PrepChem.com. [Link]

  • Van der Eycken, J., & D'hooghe, M. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(11), 2663. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Jung, M. E., & Maderna, A. (2004). Unprecedented Rearrangement of a 4-Alkoxy-5-bromoalk-2-en-1-ol to a Cyclopentenone via an Iso-Nazarov Cyclization Process. The Journal of Organic Chemistry, 69(22), 7755–7757. [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from Organic Chemistry Portal. [Link]

  • Kappe, C. O., & Dallinger, D. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1478–1485. [Link]

  • ChemSrc. (n.d.). Ethyl 5-bromo-4-oxopentanoate. Retrieved from ChemSrc. [Link]

  • NCERT. (n.d.). Organic Chemistry – Some Basic Principles and Techniques. Retrieved from NCERT. [Link]

Sources

Optimization

Identifying side products in the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the identification and mitigation of side products during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance your experimental success.

The synthesis of α-bromo ketones like Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a crucial step in the creation of many pharmaceutical intermediates. The most common route involves the acid-catalyzed α-bromination of its ketone precursor, Ethyl 2,2-dimethyl-4-oxopentanoate. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and impact yield and purity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My post-reaction TLC and ¹H NMR show more than just my desired product. What is the most likely impurity?

Answer:

The most common side product in the α-bromination of ketones is the dibrominated species , Ethyl 3,5-dibromo-2,2-dimethyl-4-oxopentanoate. This occurs when the reaction is allowed to proceed for too long, or if an excess of the brominating agent is used.

Causality - The Reaction Mechanism:

Under acidic conditions, the ketone undergoes tautomerization to form an enol intermediate.[1][2][3] This enol is the active nucleophile that attacks the bromine (Br₂). The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but not the bromine concentration, because the enol formation is the rate-limiting step.[2][3]

However, once the monobrominated product is formed, it can also enolize and react with any remaining bromine in the mixture. While the first bromination deactivates the carbonyl group slightly, making the second bromination slower, it can still occur, especially with prolonged reaction times or excess bromine.[4][5]

Troubleshooting Workflow: Identifying the Dibrominated Side Product

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Confirmation cluster_3 Resolution A Unexpected spots on TLC / Extra peaks in crude NMR B Suspect Dibromination Side Product A->B C Run GC-MS Analysis B->C Isotopic Pattern D Detailed NMR Analysis B->D Shift/Integration E Optimize Reaction Conditions C->E D->E F Modify Purification E->F If optimization is insufficient

Protocol 1: Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying halogenated compounds due to the characteristic isotopic pattern of bromine.[6]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Injection: Inject the sample into the GC-MS. Use a standard non-polar column (e.g., DB-1MS or equivalent) suitable for separating compounds of this polarity.

  • Analysis:

    • Look for a peak with a higher retention time than your desired product.

    • Examine the mass spectrum of this peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.

    • Your desired monobrominated product (C₉H₁₅BrO₃) will show a molecular ion cluster (M⁺, [M+2]⁺) with two peaks of nearly equal intensity, separated by 2 m/z units.

    • The dibrominated product (C₉H₁₄Br₂O₃) will show a characteristic three-peak cluster (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This is the definitive signature of a dibrominated compound.

Data Comparison Table:

CompoundFormulaKey MS Fragment Pattern (M⁺)Expected ¹H NMR Shift (CH-Br)
Desired Product C₉H₁₅BrO₃1:1 ratio at M⁺ and M+2~4.3 ppm (singlet)
Dibromo Side Product C₉H₁₄Br₂O₃1:2:1 ratio at M⁺, M+2, M+4~6.0 ppm (singlet)

Mitigation Strategies:

  • Stoichiometry Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., Br₂ or N-bromosuccinimide).

  • Monitor the Reaction: Follow the reaction progress closely using TLC or quick GC-MS runs. Quench the reaction as soon as the starting material is consumed.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity and slow down the rate of the second bromination.[5]

FAQ 2: I've noticed a rearranged product, specifically a carboxylic acid derivative. How is this possible?

Answer:

Under certain conditions, α-bromo ketones can undergo a Favorskii rearrangement .[7][8][9] This is particularly prevalent if any basic conditions are introduced during the workup or purification, even with a mild base like sodium bicarbonate.

Causality - The Favorskii Rearrangement Mechanism:

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone.[10][11] If a base is present, it can deprotonate the α'-carbon (the carbon on the other side of the carbonyl from the bromine), forming an enolate. This enolate can then undergo an intramolecular SN2 reaction to form a cyclopropanone intermediate. The nucleophile (e.g., water or an alkoxide from the workup) then attacks the carbonyl carbon of this strained intermediate, leading to the ring-opening and formation of a rearranged carboxylic acid or ester derivative.[7][11]

Mechanism: Favorskii Rearrangement of the Bromo Ketone

G A Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate B Enolate Intermediate A->B Base (e.g., OH⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Rearranged Carboxylic Acid Derivative C->D Nucleophilic Attack & Ring Opening

Identification and Prevention:

  • Identification: This rearranged product will have a significantly different structure. It will lack the characteristic ketone carbonyl in IR and ¹³C NMR and will instead show a carboxylic acid or ester functionality. GC-MS will show a different molecular weight and fragmentation pattern.

  • Prevention:

    • Acidic/Neutral Workup: Avoid basic washes (like NaHCO₃ or Na₂CO₃) during the workup if your product is prone to this rearrangement. Use cold, neutral water or a slightly acidic wash (e.g., dilute HCl) followed by a brine wash.[5]

    • Careful Chromatography: Silica gel can be slightly acidic, which is generally safe. However, if using alumina, be aware that basic alumina will promote this rearrangement. Neutral alumina is a safer choice if chromatography is necessary.

    • Immediate Use: Due to the general instability of α-bromo ketones, it is often best to use the crude product immediately in the next synthetic step without extensive purification.[5]

FAQ 3: My final product has a slight color and an "off" odor, and I see some unsaturated impurities in my analysis. What could be the cause?

Answer:

This often points to decomposition via dehydrobromination , leading to the formation of an α,β-unsaturated ketone. This can happen if the product is exposed to heat or base.[3][12]

Causality - Elimination Reaction:

The bromine atom makes the α-hydrogen more acidic. In the presence of a base (even a weak one like pyridine, or upon heating), an E2 elimination reaction can occur, removing HBr and forming a carbon-carbon double bond conjugated with the carbonyl group.[12]

Identification and Prevention:

  • Identification: The α,β-unsaturated ketone will have a distinct set of vinyl proton signals in the ¹H NMR spectrum and a lower C=O stretching frequency in the IR spectrum due to conjugation.

  • Prevention:

    • Avoid Heat: Distillation of α-bromo ketones is often problematic and can lead to decomposition. If you must remove a high-boiling solvent, do so under reduced pressure and at the lowest possible temperature.

    • Storage: Store the purified product (if isolated) in a cold, dark place, preferably under an inert atmosphere (N₂ or Ar) to prevent degradation.

    • Purification Choice: For solid α-bromo ketones, recrystallization is often a better purification method than chromatography or distillation as it avoids prolonged exposure to heat or stationary phases.[5]

By understanding the chemical nature of the target molecule and the potential side reactions, you can proactively adjust your experimental parameters to favor the formation of the desired Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, leading to higher yields and purer products.

References
  • Favorskii rearrangement - Wikipedia. [Link]

  • Favorskii Rearrangement - NROChemistry. [Link]

  • The Favorskii Rearrangement of Haloketones - Organic Reactions. [Link]

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax. [Link]

  • Ketone halogenation - Wikipedia. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education - ACS Publications. [Link]

  • Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration | Journal of the American Chemical Society. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After ... - UNT Digital Library. [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental challenges. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Overview of the Synthetic Pathway

The synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is typically achieved via a two-step process. The first step involves the formation of the precursor ketone, Ethyl 2,2-dimethyl-4-oxopentanoate. The second, and often more challenging step, is the selective α-bromination of this ketone at the terminal methyl group (C5).

The primary focus of this guide is the optimization of the second step—the electrophilic alpha-bromination—which is critical for achieving high yield and purity of the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alpha-Bromination A Ethyl Isobutyrate Enolate C Ethyl 2,2-dimethyl-4-oxopentanoate (Precursor Ketone) A->C B Acetone Synthon B->C F Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (Final Product) C->F D Brominating Agent (e.g., Br2, NBS) D->F E Acid Catalyst (e.g., HBr, AcOH) E->F

Caption: General two-step workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the alpha-bromination of Ethyl 2,2-dimethyl-4-oxopentanoate.

Q1: My bromination reaction is very slow or appears to have stalled. What are the likely causes and how can I increase the reaction rate?

A1: A slow or stalled reaction is typically linked to the rate-determining step of acid-catalyzed halogenation: the formation of the enol intermediate.[1] The concentration and strength of the acid catalyst are paramount.

  • Causality: The reaction proceeds via an enol intermediate, which acts as the nucleophile that attacks the electrophilic bromine.[2] The purpose of the acid catalyst is to protonate the carbonyl oxygen, which significantly accelerates the tautomerization of the ketone to its enol form.[2] If the catalysis is inefficient, the concentration of the reactive enol will be low, leading to a slow reaction. The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[1][3]

  • Troubleshooting & Optimization:

    • Catalyst Choice: While various acids can be used, hydrobromic acid (HBr) or glacial acetic acid are common and effective choices.[2] Acetic acid often serves as both the catalyst and the solvent.

    • Catalyst Concentration: Ensure a sufficient catalytic amount of acid is present. If using a co-solvent, ensure the acid concentration is adequate.

    • Temperature: Gently heating the reaction mixture can increase the rate of enol formation. However, this must be balanced against the risk of side reactions. A typical temperature range is room temperature to 50-60°C. Monitor the reaction closely by TLC.

    • Water Content: The presence of excessive water can hinder the reaction. Ensure anhydrous or near-anhydrous conditions, especially if using reagents like bromine in acetic acid.

Q2: I am observing a significant amount of dibrominated by-product. How can I improve the selectivity for the desired monobrominated product?

A2: The formation of a dibrominated product is a common issue in alpha-halogenation. Controlling stoichiometry and understanding the reaction kinetics are key to achieving high selectivity.

  • Causality: Under acidic conditions, the first bromination step is typically faster than the second. The electron-withdrawing nature of the first bromine atom attached to the α-carbon deactivates the enol, making the formation of a second enol (and thus the second bromination) slower.[4] However, if the reaction is left for too long, run at too high a temperature, or if an excess of the brominating agent is used, dibromination can become significant.

  • Troubleshooting & Optimization:

    • Stoichiometry is Critical: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent (e.g., Br₂, N-Bromosuccinimide). Carefully measure your starting material and reagent.

    • Controlled Addition: Add the brominating agent slowly and dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0-10°C), to maintain control and prevent localized areas of high bromine concentration.[5]

    • Reaction Monitoring: Monitor the reaction progress diligently using TLC or GC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the slower, secondary bromination from occurring.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better control and selectivity for monobromination compared to liquid bromine.[6]

ParameterRecommendation for MonobrominationRationale
Bromine Source Br₂ or N-Bromosuccinimide (NBS)Both are effective. NBS can be easier to handle and sometimes more selective.[6]
Stoichiometry 1.0 - 1.1 equivalentsPrevents excess bromine from reacting further to form dibrominated products.[4]
Temperature 0°C - Room TemperatureLower temperatures slow down the reaction, including the undesired second bromination.
Addition Method Slow, dropwise additionAvoids localized high concentrations of the brominating agent.[5]
Q3: My final product seems unstable and decomposes during aqueous workup or purification. What is the best way to isolate it?

A3: α-bromo ketones are known for their instability, particularly their sensitivity to base and sometimes water, which can lead to hydrolysis or elimination reactions.[4] A carefully planned workup and purification strategy is essential.

  • Causality: The bromine atom is a good leaving group. In the presence of bases (even weak bases like bicarbonate), an E2 elimination can occur to form an α,β-unsaturated ketone.[7][8] Hydrolysis can also occur, replacing the bromine with a hydroxyl group.

  • Troubleshooting & Optimization:

    • Quenching: After the reaction is complete, pour the mixture into cold water. To remove any unreacted bromine, wash the organic layer with a cold, dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate until the organic layer is colorless.[5]

    • Avoid Strong Bases: Crucially, avoid washing with basic solutions like sodium bicarbonate if your product is sensitive. [4] This is a common cause of decomposition via dehydrobromination. Wash with cold, neutral water or brine instead.

    • Purification Strategy:

      • Immediate Use: The best strategy is often to use the crude α-bromo ketone immediately in the next synthetic step without purification.[4]

      • Chromatography: If purification is necessary, perform column chromatography quickly using a non-polar eluent system (e.g., hexanes/ethyl acetate).

      • Recrystallization: For solid products, recrystallization from a non-polar solvent can be an effective purification method that avoids prolonged exposure to silica gel.[4]

    • Storage: If you must store the product, do so at a low temperature (-20°C) under an inert atmosphere (N₂ or Argon) and protected from light.

G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification / Next Step A Complete Reaction Mixture B Pour into Cold Water A->B C Extract with Organic Solvent (e.g., DCM, EtOAc) B->C D Wash with Cold NaHSO3 (Quench excess Br2) C->D E Wash with Cold Brine D->E F Dry over Na2SO4 / MgSO4 E->F G Concentrate in vacuo F->G H Crude Product G->H I Use Immediately (Recommended) H->I J Rapid Column Chromatography H->J

Caption: Recommended workup and purification workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate (Precursor)

This protocol is a representative method based on established organometallic chemistry principles.[9]

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous diethyl ether (Et₂O). Cool the flask to -78°C using a dry ice/acetone bath.

  • Grignard Formation (if starting from alkyl halide): Prepare isobutylmagnesium bromide in a separate flask.

  • Reaction: To the cooled Et₂O, add diethyl oxalate (1.0 eq). Slowly add the Grignard reagent (1.5 eq) solution via a syringe or dropping funnel, maintaining the temperature at -78°C.

  • Warm & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with Et₂O.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 2,2-dimethyl-4-oxopentanoate as a colorless oil.

Protocol 2: Alpha-Bromination to Yield Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

This protocol is adapted from standard procedures for the acid-catalyzed bromination of ketones.[2][5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with a cold, saturated sodium bisulfite solution (to quench excess bromine), followed by cold brine. Avoid a bicarbonate wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can be used directly or purified rapidly.

G start Ketone (R-CO-CH3) protonated_ketone Protonated Ketone [R-C(OH+)-CH3] start->protonated_ketone 1. Protonation (Fast) enol Enol Intermediate [R-C(OH)=CH2] protonated_ketone->enol 2. Deprotonation (Slow, Rate-Limiting) h2o H2O oxonium Brominated Oxonium Ion [R-C(OH+)-CH2Br] enol->oxonium 3. Nucleophilic Attack on Br2 (Fast) h3o_plus H3O+ bromine Br-Br bromine->oxonium br_minus Br- product α-Bromo Ketone (R-CO-CH2Br) oxonium->product 4. Deprotonation (Fast) hplus_out H+ hplus_in H+

Caption: Mechanism of Acid-Catalyzed Alpha-Bromination.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • ResearchGate. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • PrepChem. Synthesis of ethyl 5-oxopentanoate. [Link]

  • Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Chemistry LibreTexts. Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky Reaction). [Link]

  • Chemistry LibreTexts. 22.5: Alpha Bromination of Carboxylic Acids. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Cengage. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ResearchGate. Electrochemical α-bromination of ketones. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Science of Synthesis. The synthesis of esters from carboxylic acids and their derivatives. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

  • AIP Publishing. Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. [Link]

  • Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

  • The Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Reddit. Alpha halogenation of ketones in presence of alkynes. [Link]

  • YouTube. Elimination of Alpha Bromides. [Link]

  • PrepChem. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • PubChem. Ethyl 2,2-dimethyl-4-oxopentanoate. [Link]

  • YouTube. Alpha Bromination. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • LookChem. ethyl 5-broMo-4-oxopentanoate. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. Is it possible synthesise of 5-bromopentanal in stable condition?. [Link]

  • PubChem. Ethyl 5-bromo-2,2-dimethylpentanoate. [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Introduction Welcome to the technical support guide for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this key building block in their synthetic workflows. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the synthesis, purification, and analysis of this compound. The following sections are structured in a question-and-answer format to provide direct and actionable solutions to potential issues you may encounter in your experiments. Our goal is to ensure the integrity of your research by helping you identify, understand, and mitigate common impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Synthesis and Reaction Monitoring

Question 1: I've just completed the α-bromination of Ethyl 2,2-dimethyl-4-oxopentanoate. My initial analysis (e.g., TLC, crude NMR) shows multiple spots/peaks close to my desired product. What are the likely impurities?

Answer:

The α-bromination of ketones, while a standard transformation, can often lead to a mixture of products. Based on the typical reaction mechanism, which proceeds through an enol or enolate intermediate, several side reactions can occur.[1][2] The most common impurities to consider are:

  • Unreacted Starting Material (Ethyl 2,2-dimethyl-4-oxopentanoate): Incomplete bromination is a frequent issue. This can be due to insufficient brominating agent, suboptimal reaction time, or temperature.

  • Di-brominated Product (Ethyl 3,5-dibromo-2,2-dimethyl-4-oxopentanoate): The product itself contains a ketone and can potentially undergo further bromination at the other α-position if reaction conditions are not carefully controlled. Over-addition of the brominating agent or prolonged reaction times can favor the formation of this impurity.

  • Succinimide: If you are using N-Bromosuccinimide (NBS) as your brominating agent, succinimide is a common byproduct that may need to be removed during workup.

  • Disubstituted Byproduct: A less common but possible impurity arises from the enolate of the starting material acting as a nucleophile and displacing the bromide from the product molecule. This results in a larger, dimeric-type structure.

Troubleshooting Workflow for Synthesis:

Caption: Troubleshooting workflow for initial synthesis analysis.

Question 2: What are the best practices for minimizing the formation of the di-brominated impurity during the synthesis?

Answer:

Controlling the stoichiometry and reaction conditions is paramount to prevent over-bromination. Here are some field-proven strategies:

  • Slow Addition of Brominating Agent: Instead of adding the entire amount of the brominating agent at once, a slow, portion-wise, or dropwise addition allows for better control over the reaction and minimizes localized excesses of the reagent.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for mono-bromination.

  • Precise Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. A large excess will significantly increase the likelihood of di-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Purification Challenges

Question 3: I am struggling to separate my product from the unreacted starting material and the di-brominated impurity by column chromatography. What can I do?

Answer:

The similar polarities of the starting material, mono-brominated, and di-brominated products make their separation challenging. Here are some recommendations for improving your purification:

  • Optimize your Solvent System: A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) will provide better resolution on silica gel. Start with a very low percentage of the more polar solvent and increase it very gradually.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (acidic, neutral, or basic) or a reverse-phase C18 silica for your column chromatography.

  • Fractional Distillation (for thermally stable compounds): If your compounds are thermally stable and have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.

Product Stability and Degradation

Question 4: My purified Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate appears to be degrading over time. I'm observing the reappearance of the starting material in my analytical samples. What is happening and how can I prevent it?

Answer:

Alpha-bromo ketones can be susceptible to degradation, primarily through debromination, which leads to the formation of the parent ketone. This can be catalyzed by light, heat, or trace amounts of acid or base.

Prevention of Degradation:

  • Storage Conditions: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

  • pH Neutrality: Ensure that your product is free from any acidic or basic residues from the workup. A final wash with a dilute, neutral buffer followed by drying over an anhydrous salt can be beneficial.

  • Solvent Choice: If storing in solution, use a non-polar, aprotic solvent. Protic solvents may facilitate decomposition.

Analytical Characterization and Impurity Identification

Question 5: How can I definitively identify the common impurities in my sample using standard analytical techniques?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities.

Analytical Workflow for Impurity Identification:

Caption: General workflow for impurity identification.

Detailed Analytical Protocols:

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Why it's useful: GC-MS is excellent for separating volatile compounds and providing mass information for identification. The bromine atom gives a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a powerful diagnostic tool.

  • Expected Observations:

    • Product: Will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity.

    • Di-brominated Impurity: Will exhibit a molecular ion peak (M+), an M+2 peak, and an M+4 peak with a characteristic intensity ratio for two bromine atoms.

    • Fragmentation: Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones.[3][4]

2. High-Performance Liquid Chromatography (HPLC):

  • Why it's useful: HPLC is a versatile technique for separating compounds with a wide range of polarities. A reverse-phase method is typically suitable for this class of compounds.

  • Starting Method:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[2]

    • Detection: UV detection at a wavelength where the carbonyl group absorbs (typically around 210-220 nm).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Why it's useful: ¹H and ¹³C NMR are indispensable for structural elucidation.

  • Expected ¹H NMR Chemical Shifts:

    • Protons alpha to the carbonyl group will appear in the range of 2.1-2.6 ppm.[5]

    • The presence of the bromine atom will further deshield adjacent protons.

  • Identifying the Di-brominated Impurity: Look for the disappearance of a proton signal in the α-position and a downfield shift of the remaining protons.

Table 1: Summary of Common Impurities and Analytical Signatures

ImpurityPotential SourceKey Analytical Signature(s)
Ethyl 2,2-dimethyl-4-oxopentanoateIncomplete reactionGC-MS: Absence of Br isotopic pattern. NMR: Presence of protons at the 5-position.
Ethyl 3,5-dibromo-2,2-dimethyl-4-oxopentanoateOver-brominationGC-MS: Presence of M+, M+2, and M+4 peaks characteristic of two Br atoms. NMR: Absence of a proton at the 3-position.
SuccinimideUse of NBSWater-soluble; should be removed during aqueous workup.
Disubstituted ByproductSide reaction of enolateGC-MS: A much higher molecular weight peak. NMR: Complex spectrum with overlapping signals.
5-bromo-2,2-dimethyl-4-oxopentanoic acidHydrolysis of the esterHPLC: More polar (earlier eluting) than the ester. MS: Lower molecular weight corresponding to the loss of the ethyl group.
Ethyl 2,2-dimethyl-4-oxopent-4-enoateElimination of HBrGC-MS: Loss of HBr from the molecular ion. NMR: Appearance of vinylic proton signals.

Conclusion

The successful synthesis and purification of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate are achievable with careful control of reaction conditions and a systematic approach to impurity identification and removal. This guide provides a starting point for troubleshooting common issues. For further assistance, please do not hesitate to contact our technical support team.

References

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • McMurry, J. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. OpenStax. [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • SIELC Technologies. (n.d.). Separation of Fenoxaprop-P-ethyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Ketones. OpenOChem Learn. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369–1371. [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Oregon State University. [Link]

Sources

Troubleshooting

Methods for removing starting materials from crude Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the purification of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. Our guidance is grounded in established chemical principles to ensure you can confidently address challenges in your synthetic workflow.

Introduction to Purification Challenges

The synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a valuable intermediate in various synthetic pathways, often involves the acylation of an enolate. A common route is the reaction of the lithium enolate of ethyl isobutyrate with bromoacetyl bromide. While effective, this method can lead to a crude product contaminated with unreacted starting materials and by-products. This guide will focus on systematic methods for their removal.

A typical synthesis is illustrated below:

Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Figure 1: A common synthetic route to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate via enolate acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude NMR shows a significant amount of unreacted ethyl isobutyrate. What is the most effective way to remove it?

A1: Ethyl isobutyrate is a relatively non-polar and volatile starting material. Its removal can be approached in a few ways, depending on the scale of your reaction and available equipment.

  • Initial Approach: Distillation under Reduced Pressure

    Before proceeding to more complex purification methods, a simple distillation can be highly effective. Ethyl isobutyrate has a significantly lower boiling point (112-113 °C at atmospheric pressure) than the desired product. By carefully heating the crude mixture under reduced pressure, you can selectively remove the bulk of the unreacted ethyl isobutyrate.

    Troubleshooting Tip: If you are concerned about the thermal stability of your product, use a high-vacuum pump and a low-temperature water bath. This will allow for the removal of volatile impurities at a much lower temperature, minimizing the risk of degradation.

  • Aqueous Workup Strategy

    While ethyl isobutyrate is not very water-soluble, a thorough aqueous workup can help remove some of it, along with water-soluble by-products from the reaction. A standard workup would involve quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Washing the combined organic layers with brine will further help to remove water-soluble impurities.

  • Chromatographic Purification

    If distillation and workup are insufficient, column chromatography is the definitive method for removing ethyl isobutyrate. Due to the significant polarity difference between the non-polar ethyl isobutyrate and the more polar product (which contains a ketone and a bromo-group), a good separation can be achieved.

    • Recommended Conditions:

      • Stationary Phase: Silica gel (230-400 mesh)

      • Mobile Phase: A gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20-30%). The exact gradient should be determined by thin-layer chromatography (TLC).

Q2: I am having trouble removing a persistent impurity that I suspect is related to the bromoacetyl bromide. What could this be and how do I get rid of it?

A2: Bromoacetyl bromide is highly reactive and can lead to several by-products. The most common impurity is bromoacetic acid, formed by the hydrolysis of bromoacetyl bromide upon exposure to moisture.

  • Identification and Removal of Bromoacetic Acid

    Bromoacetic acid is a carboxylic acid and will be deprotonated in the presence of a mild base. This provides a straightforward method for its removal.

    Protocol for Acid Wash:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases.

    • Wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    This procedure will selectively remove the acidic impurity into the aqueous layer, leaving your desired product in the organic phase.

Q3: My product yield is low, and I see several unidentified spots on my TLC plate. What are the likely side reactions, and can I salvage my product?

A3: Low yields and multiple by-products often point to issues with the reaction conditions, particularly the generation and stability of the enolate.

  • Common Side Reactions:

    • Self-condensation of Ethyl Isobutyrate: If the enolate is not trapped quickly by the bromoacetyl bromide, it can react with another molecule of ethyl isobutyrate.

    • Poly-acylation: The product itself has protons that can be removed by a strong base, leading to further reactions.

    • Degradation of Bromoacetyl Bromide: This reagent is moisture-sensitive and can degrade before reacting.

  • Purification Strategy: Flash Column Chromatography

    When dealing with a complex mixture of by-products, flash column chromatography is the most robust purification method.

    Step-by-Step Protocol for Flash Chromatography:

    • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of ethyl acetate and hexanes. The goal is to have the product spot with an Rf value between 0.2 and 0.4.

    • Column Packing: Pack a glass column with silica gel in your chosen mobile phase. Ensure the packing is uniform to avoid channeling.

    • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, you can adsorb it onto a small amount of silica gel and load the dry powder onto the top of the column.

    • Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

    The following diagram illustrates the decision-making process for purification:

    Caption: Decision workflow for purification.

Data Summary for Purification

MethodTarget ImpurityAdvantagesLimitations
Reduced Pressure DistillationEthyl isobutyrateFast, efficient for large quantitiesNot suitable for non-volatile impurities
Aqueous Wash (NaHCO₃)Bromoacetic acidSimple, removes acidic by-products effectivelyIneffective for neutral impurities
Flash Column ChromatographyAll starting materials/by-productsHigh resolution, provides very pure materialTime-consuming, requires solvent usage

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. Kurti, L., & Czako, B. (2005). Elsevier. [Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for Alkylating with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Welcome to the technical support hub for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing alkylation reactions with this versatile building block. Here, we move beyond simple protocols to explain the chemical reasoning behind experimental choices, helping you troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs): Reaction Setup & Optimization

This section addresses the most common questions encountered when designing an alkylation experiment with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Q1: I'm planning my synthesis. What is the most reactive site for deprotonation on Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate?

Answer: The reactivity of this molecule is dictated by its structure. The carbon atom between the ester and ketone functionalities (the α-position to the ester) is a quaternary carbon, meaning it has no protons. Therefore, deprotonation at this site is impossible.[1] The most acidic protons are on the methyl group adjacent to the ketone (the C-5 position), as the resulting enolate is stabilized by resonance with the ketone's carbonyl group.

This selective deprotonation makes Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate a precise tool for forming a C-C bond at the terminal position of the carbon chain.

Caption: Selective deprotonation of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Q2: How do I choose the right base for my alkylation reaction?

Answer: The choice of base is critical and depends on the pKa of your nucleophile and the desired reaction kinetics. Using a weaker base like an alkoxide or hydroxide can lead to incomplete deprotonation and potential side reactions.[2] For complete and irreversible enolate formation, a strong, non-nucleophilic base is generally preferred.[2][3]

Base Type Examples Pros Cons Typical Solvents
Strong, Non-Nucleophilic LDA, NaH, KHMDSRapid, irreversible enolate formation; minimizes side reactions.[2]Air and moisture sensitive; requires anhydrous conditions.THF, Diethyl Ether, DMF[4]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Milder conditions; easier to handle.Slower reaction rates; may require higher temperatures or phase transfer catalysts.Acetone, Acetonitrile, DMSO[4]
Alkoxides NaOEt, KOtBuInexpensive and readily available.Can act as a nucleophile; potential for transesterification.Corresponding Alcohol, THF
Hydroxides NaOH, KOHCan be used in aqueous or biphasic systems.[4]Risk of ester hydrolysis (saponification).[4]Water, Ethanol

Expert Insight: For most applications requiring high yield and clean conversion, Sodium Hydride (NaH) in an aprotic solvent like THF or DMF is a reliable starting point.[4] If your substrate is sensitive to very strong bases, Potassium Carbonate (K₂CO₃) in acetone or acetonitrile is an excellent alternative, often used in the synthesis of heterocyclic compounds.[4][5]

Q3: Which solvent is optimal for this alkylation?

Answer: The solvent plays a crucial role in solvating the enolate and influencing the reaction rate. Polar aprotic solvents are generally the best choice for SN2 reactions involving enolates.[3]

Solvent Class Examples Impact on Reaction Considerations
Polar Aprotic DMF, DMSO, THF, AcetonitrileExcellent for SN2 reactions; solvates the counter-ion, leaving the enolate nucleophile "bare" and highly reactive.[4]Must be anhydrous to prevent quenching of the enolate. High boiling points of DMF/DMSO can complicate removal.
Non-Polar Aprotic Toluene, HexaneGenerally poor solvents for ionic intermediates like enolates, leading to very slow or no reaction.Can be used as a co-solvent in some cases.
Polar Protic Ethanol, WaterCan protonate the enolate, shutting down the reaction. They also solvate the nucleophile, reducing its reactivity.Generally avoided unless using a base like NaOH in a biphasic system.[4]

Recommendation: Tetrahydrofuran (THF) is an excellent starting point due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies work-up. For more sluggish reactions, DMF or DMSO can significantly accelerate the rate.[4]

Q4: What are the ideal reaction temperature and time?

Answer: Temperature control is key to managing selectivity and preventing side reactions.

  • Enolate Formation: When using strong bases like LDA, deprotonation is often performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[6] With bases like NaH, the reaction can typically be started at 0 °C and then allowed to warm to room temperature.

  • Alkylation Step: The SN2 reaction with the nucleophile can often be run at room temperature. However, if the reaction is slow, gentle heating (e.g., 40-60 °C) may be necessary.[7]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This prevents the formation of degradation products from prolonged reaction times or excessive heating.[1]

Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.

Troubleshooting_Workflow start Problem Observed q1 Low or No Conversion? start->q1 q2 Multiple Products / Side Reactions? start->q2 q3 Difficult Purification? start->q3 a1_1 Check Base Activity: - Use fresh, active base (e.g., new NaH). - Ensure stoichiometry is correct (1.1-1.2 eq.). q1->a1_1 Yes a1_2 Improve Solubility: - Switch to a better solvent (e.g., THF -> DMF). - Gently warm the reaction mixture. q1->a1_2 Yes a1_3 Verify Reagent Quality: - Ensure anhydrous conditions. - Check purity of starting materials. q1->a1_3 Yes a2_1 Identify Side Products (LC-MS): - O-Alkylation? - Elimination (HBr loss)? - Dimerization? q2->a2_1 Yes a3_1 Optimize Work-up: - Use a mild acid (e.g., NH₄Cl) quench. - Perform liquid-liquid extraction. - Consider a brine wash. q3->a3_1 Yes a2_2 Adjust Conditions: - Lower temperature to favor desired pathway. - Use a stronger, non-nucleophilic base (LDA). - Check pH during workup. a2_1->a2_2 a3_2 Refine Purification: - Use column chromatography with an optimized   solvent gradient (Hexane/EtOAc). - Consider distillation if product is volatile. a3_1->a3_2 Side_Reactions Enolate Enolate Intermediate C_Alk Desired C-Alkylation (Sₙ2 Attack from Carbon) Enolate->C_Alk Favored O_Alk O-Alkylation Side Product (Attack from Oxygen) Enolate->O_Alk Possible Elim Elimination Side Product (Loss of HBr) Enolate->Elim Possible

Caption: Potential reaction pathways for the enolate intermediate.

Experimental Protocol: General Procedure for Nucleophilic Alkylation

This protocol provides a robust starting point for the alkylation of a generic nucleophile (Nu-H) using Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Nucleophile (e.g., a thiol, amine, or enolate), 1.0 eq.

  • Sodium Hydride (NaH, 60% dispersion in mineral oil), 1.1 eq.

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add NaH (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Deprotonation: Dissolve the nucleophile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Addition of Electrophile: Dissolve Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.05 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any remaining base.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane).

References

  • Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020). YouTube. Available at: [Link]

  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. (N.D.). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Alpha Alkylation. (2021). Chad's Prep. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2018). National Institutes of Health. Available at: [Link]

  • B-Dicarbonyl Compounds as Synthetic Intermediates. (2015). Chemistry LibreTexts. Available at: [Link]

  • Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. (N.D.). Semantic Scholar. Available at: [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (2024). MDPI. Available at: [Link]

  • Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (2025). ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Available at: [Link]

  • Process for alkylation of aliphatic ketones and product. (N.D.). Google Patents.
  • Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester. (N.D.). Google Patents.
  • PHARMACEUTICAL SCIENCES. (N.D.). iajps. Available at: [Link]

  • Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. (2026). Journal of the American Chemical Society. Available at: [Link]

  • Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. (N.D.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Alkylation at the Alpha Position of Aldehydes and Ketones. (2014). YouTube. Available at: [Link]

  • Alkylation of Aldehydes and Ketones. (2015). Chemistry LibreTexts. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]

  • Alkylation Reactions. (N.D.). Mettler Toledo. Available at: [Link]

  • Reactions of Beta-Dicarbonyl Compounds. (2018). YouTube. Available at: [Link]

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. (N.D.). PubChem. Available at: [Link]

  • Publications. (N.D.). Prof. Dr. Valentyn Chebanov. Available at: [Link]

Sources

Troubleshooting

Strategies to prevent decomposition of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate during purification

A Guide to Preventing Decomposition During Purification Welcome to the technical support center for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Purification

Welcome to the technical support center for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive molecule. As a bifunctional compound containing both a γ-keto ester and an α'-bromo ketone moiety, it is a valuable building block but is prone to degradation during purification. This document provides in-depth strategies, troubleshooting advice, and validated protocols to ensure the integrity of your compound.

Understanding the Core Challenge: The Instability of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

The purification of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a delicate operation due to its inherent chemical reactivity. Successful isolation requires a clear understanding of the potential decomposition pathways. The primary sources of instability arise from the α-bromo ketone functional group, which is highly susceptible to both basic and, to a lesser extent, acidic conditions, as well as thermal stress.

Key Decomposition Pathways
  • Base-Catalyzed Favorskii Rearrangement : This is the most significant and rapid decomposition pathway.[1][2][3][4] In the presence of a base (even weak bases like sodium bicarbonate, or basic surfaces like standard alumina), the molecule can undergo an intramolecular rearrangement to form a cyclopropanone intermediate, which subsequently opens to yield a rearranged ester product. This reaction is often irreversible and leads to significant yield loss and complex impurity profiles.

  • Acid-Catalyzed Hydrolysis : The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic conditions, particularly in the presence of water and heat.[5][6] While the resulting β-keto acid may be stable under certain conditions, it can undergo decarboxylation upon heating.

  • Elimination of HBr : Thermal stress or the presence of a base can promote the elimination of hydrogen bromide, leading to the formation of an α,β-unsaturated ketone.[4][7]

  • General Instability of α-Halo Ketones : α-halo ketones are known to be generally unstable compounds that can degrade or polymerize upon standing, especially when exposed to light, heat, or impurities.[8]

The following diagram illustrates the major risks to the integrity of the target molecule during purification.

Mol Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Favorskii Favorskii Rearrangement Product (e.g., Cyclopentane carboxylate derivative) Mol->Favorskii Rapid Decomposition Hydrolysis Hydrolysis Product (β-Keto Acid) Mol->Hydrolysis Slow Decomposition Elimination α,β-Unsaturated Ketone Mol->Elimination Decomposition Base Basic Conditions (e.g., NaHCO₃, Al₂O₃, Amines) Base->Favorskii Base->Elimination Acid Acidic Conditions (e.g., Silica Gel, H₃O⁺) Acid->Hydrolysis Heat Thermal Stress (e.g., High Temp Distillation) Heat->Elimination

Caption: Major decomposition pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my yield dramatically lower after a standard aqueous workup using sodium bicarbonate?

A: You have likely induced the Favorskii rearrangement. The α-bromo ketone functionality is extremely sensitive to bases. Sodium bicarbonate, although considered a weak base, is sufficiently alkaline to catalyze this rapid intramolecular reaction, converting your desired product into a rearranged carboxylic acid ester.[1][4] For neutralization, a carefully monitored wash with a buffered neutral or slightly acidic solution, like saturated ammonium chloride (NH₄Cl), is a much safer alternative.

Q2: I ran a column on standard silica gel and my final product is still impure with a significant new spot on the TLC. What happened?

A: Standard silica gel is inherently acidic and can act as a catalyst for the hydrolysis of the ethyl ester, especially if the column is run slowly or with protic solvents. This can lead to the formation of the corresponding β-keto acid, which will have a different polarity. Furthermore, prolonged contact with silica can promote other minor degradation pathways.

Q3: Can I purify this compound by distillation?

A: Distillation is a high-risk method and is generally not recommended. The compound's susceptibility to thermal degradation, specifically the elimination of HBr to form an α,β-unsaturated ketone, makes it likely to decompose at the temperatures required for distillation, even under high vacuum.[7] Flash column chromatography at low temperatures is the preferred method.

Q4: What is the best way to store the purified Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate?

A: The compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (≤ -20°C is recommended). Due to the general instability of α-halo ketones, long-term storage can still lead to gradual decomposition.[8] It is often best to use the compound as soon as possible after purification.

Troubleshooting Guide: Purification Issues

This table provides a systematic approach to troubleshooting common problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solutions & Preventative Measures
Low or No Recovery After Aqueous Workup 1. Favorskii Rearrangement: A basic wash (e.g., NaHCO₃, K₂CO₃) was used.[2][3] 2. Hydrolysis: Prolonged exposure to strongly acidic or basic aqueous layers.1. AVOID ALL BASIC WASHES. Neutralize acidic reaction mixtures by carefully adding saturated NH₄Cl solution or performing a wash with ice-cold, dilute phosphate buffer (pH ~7). 2. Minimize Contact Time: Perform extractions quickly and at low temperatures (ice bath). Use brine to break emulsions and aid phase separation.
Significant Tailing or Streaking on TLC Plate 1. Acid-catalyzed decomposition on the acidic TLC plate surface. 2. Presence of acidic impurities (e.g., HBr).1. Use Neutralized Plates: Pre-treat silica TLC plates by eluting with a solvent system containing a small amount of triethylamine (~0.5%), then drying thoroughly before use. 2. Perform a pre-purification wash with cold saturated NH₄Cl to remove residual acid.
Product Decomposition During Column Chromatography 1. Acidic Stationary Phase: Standard silica gel is promoting hydrolysis or other side reactions.[9] 2. Long Residence Time: The compound is on the column for too long. 3. Active Sites on Silica: Unpassivated silanol groups can catalyze decomposition.1. Use Deactivated Silica: Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (or another non-nucleophilic base like pyridine) by volume. Let it sit for an hour before packing the column. Alternatively, use commercially available neutral alumina. 2. Use Flash Chromatography: Apply positive pressure to expedite elution. Do not let the column run by gravity alone. 3. Keep it Cold: If possible, run the column in a cold room or with a cooling jacket.
Product Degrades During Solvent Removal (Rotary Evaporator) 1. Excessive Heat: The water bath temperature is too high, causing thermal decomposition. 2. Prolonged Heating: The sample is left on the rotovap for an extended period.1. Maintain Low Temperature: Keep the water bath temperature below 30°C. 2. Co-evaporate: Add a higher-boiling, inert solvent like toluene to help remove the final traces of lower-boiling solvents without requiring high heat or prolonged vacuum.

Validated Purification Protocols

Protocol 1: Optimized Aqueous Workup & Extraction

This protocol is designed to safely neutralize a reaction mixture and extract the product while minimizing base-induced degradation.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Monitor the pH of the aqueous layer to ensure it does not exceed 7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Work quickly to minimize contact time.

  • Washing: Combine the organic layers and wash sequentially with:

    • One portion of ice-cold saturated aqueous NH₄Cl solution.

    • One portion of ice-cold deionized water.

    • One portion of ice-cold saturated brine solution to initiate drying.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a bath temperature below 30°C.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This method is the gold standard for purifying the title compound.

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation prep_silica 1. Prepare Deactivated Silica: Slurry silica in eluent + 0.5% Et₃N pack_column 2. Pack Column: Create a well-packed, level bed prep_silica->pack_column prep_sample 3. Prepare Sample: Adsorb crude product onto a small amount of silica ('dry load') pack_column->prep_sample load_sample 4. Load Sample: Carefully add dry-loaded sample to top of column prep_sample->load_sample run_column 5. Elute with Pressure: Use a gradient of Ethyl Acetate in Hexane. Start with low polarity. load_sample->run_column collect_fractions 6. Collect Fractions: Collect small, numbered fractions run_column->collect_fractions analyze_tlc 7. Analyze via TLC: Spot fractions to identify pure product collect_fractions->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine concentrate 9. Concentrate: Rotovap at <30°C combine->concentrate

Sources

Optimization

Troubleshooting low conversion rates in nucleophilic substitution of bromo-ketones

Technical Support Center: Nucleophilic Substitution of Bromo-Ketones Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving bromo-ketones. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleophilic Substitution of Bromo-Ketones

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving bromo-ketones. This guide is designed for researchers, scientists, and drug development professionals encountering challenges such as low conversion rates, competing side reactions, and product instability. Here, you will find targeted FAQs and in-depth troubleshooting guides to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction is not proceeding, or the conversion is very low. What are the most common initial checks?

A: Start by verifying the quality and purity of your starting materials and reagents. α-Bromo ketones can degrade over time, especially if exposed to light or moisture.[1] Ensure your nucleophile is sufficiently potent and that your solvent is anhydrous and appropriate for the reaction type (typically a polar aprotic solvent for SN2 reactions).[2][3] Finally, confirm your reaction temperature is adequate to overcome the activation energy.

Q2: I'm observing a significant amount of an elimination byproduct instead of my desired substitution product. How can I fix this?

A: This is a classic case of competition between substitution (SN2) and elimination (E2) pathways.[4] To favor substitution, consider using a less sterically hindered ("softer") nucleophile, lowering the reaction temperature, and using a polar aprotic solvent.[3] Strong, bulky bases and higher temperatures tend to favor the E2 pathway.[5][6]

Q3: My product seems to be decomposing under the reaction conditions. What could be happening?

A: One common issue with α-halo ketones, especially those with an available α'-proton, is the Favorskii rearrangement.[7][8][9] This base-catalyzed rearrangement leads to carboxylic acid derivatives instead of the direct substitution product.[10][11] Using non-protic, non-basic conditions or carefully selecting a base that is not strong enough to deprotonate the α'-position can help mitigate this.

Q4: How do I choose the right solvent for my reaction?

A: For bimolecular nucleophilic substitution (SN2), which is common for α-bromo ketones, polar aprotic solvents are generally preferred.[2][12] These solvents (e.g., DMSO, DMF, acetonitrile) can dissolve the nucleophile while not solvating it so strongly that its nucleophilicity is diminished.[3] Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[2][3]

In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Conversion

Low conversion is a frequent hurdle. The causes can range from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Degraded α-Bromo Ketone: These compounds can be unstable.[1] Decomposition is often indicated by a color change to yellow or brown and the release of HBr gas.[1]

    • Protocol 1: Verifying Starting Material Quality:

      • Run a quick proton NMR (¹H NMR) of your bromo-ketone to check for impurity signals or signs of degradation.

      • If purity is questionable, consider purifying the starting material by recrystallization or column chromatography.

      • For long-term storage, keep α-bromo ketones in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide at a reasonable rate.

    • Protocol 2: Enhancing Nucleophile Reactivity:

      • If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, increasing its potency.

      • Switch to a stronger, "softer" nucleophile. For example, if an oxygen-based nucleophile is failing, a sulfur-based analogue (thiolate) is often more effective in SN2 reactions.

      • Ensure the nucleophile is fully dissolved in the reaction medium. A change of solvent or the use of a phase-transfer catalyst may be necessary.

  • Suboptimal Solvent Choice: The solvent plays a critical role in mediating the reaction.

    • Actionable Advice: As a general rule, SN2 reactions are fastest in polar aprotic solvents. If you are using a polar protic solvent, the nucleophile is likely being "caged" by hydrogen bonds, reducing its reactivity.[3]

    • Data Summary: Solvent Effects on SN2 Reactions

      Solvent Class Examples Effect on SN2 Rate Rationale
      Polar Aprotic DMSO, DMF, Acetonitrile Increases Rate Solvates the cation, leaving a "naked," highly reactive anion nucleophile.[2][3]
      Polar Protic Water, Ethanol, Methanol Decreases Rate Solvates the anion nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[2][3]

      | Non-Polar | Hexane, Toluene | Very Slow/No Reaction | Reactants (often salts) have poor solubility. |

Problem 2: Competing Elimination (E2) Reaction Dominates

The structure of α-bromo ketones makes them susceptible to base-induced elimination of HBr to form an α,β-unsaturated ketone.[13]

Key Factors Influencing the SN2 vs. E2 Competition:

  • Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are excellent for promoting E2 elimination.[5] Strong, but less hindered nucleophiles (e.g., azide, cyanide) favor SN2.[6]

  • Reaction Temperature: Higher temperatures favor elimination. E2 reactions have a higher activation energy but also a more positive entropy change than SN2 reactions, making them more favorable at elevated temperatures.

  • Substrate Structure: Increased steric hindrance around the electrophilic carbon can slow down the SN2 reaction, allowing the E2 pathway to become more competitive.[14][15]

SN2_vs_E2

Protocol 3: Shifting Equilibrium Towards SN2

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C or room temperature.

  • Re-evaluate the Nucleophile: If your nucleophile is also a strong base (e.g., an alkoxide), switch to a less basic alternative if possible. For example, to introduce an acetate group, using cesium acetate is often milder than sodium acetate.

  • Solvent Choice: Ensure you are using a polar aprotic solvent like DMSO or DMF.

Problem 3: Suspected Favorskii Rearrangement

If your bromo-ketone has protons on the other alpha-carbon (the α'-position), you may be forming a rearranged carboxylic acid derivative instead of the expected substitution product. This is a strong possibility when using alkoxide or hydroxide bases.[7][9]

Mechanism Overview: The base removes an α'-proton to form an enolate, which then displaces the bromide intramolecularly to form a cyclopropanone intermediate. This strained intermediate is then attacked by the nucleophile (the base), leading to ring-opening and the rearranged product.[8][9]

Favorskii

Protocol 4: Avoiding the Favorskii Rearrangement

  • Use a Non-Basic Nucleophile: Employ nucleophiles that are not strong bases, such as halides or thiolates.

  • Use a Non-Protic, Hindered Base: If a base is required, use a non-nucleophilic, sterically hindered base that is less likely to attack the carbonyl group of the intermediate, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Protecting Group Strategy: If feasible, protect the ketone as a ketal before performing the substitution. The ketal is stable to the basic conditions that promote the rearrangement. The ketone can be regenerated after the substitution step.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Scribd. Favorskii Rearrangement Guide. [Link]

  • Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ResearchGate. Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]

  • Chemistry LibreTexts. 8.8: Structural and Solvent Effects in SN Reactions. [Link]

  • PubMed. Understanding the SN2 Versus E2 Competition. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • ACS Publications. SN2 versus SN2′ Competition. [Link]

  • ACS Publications. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. [Link]

  • National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

  • Chemistry LibreTexts. 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. [Link]

  • Quora. Why are carbonyl compounds (aldehydes and ketones) able to undergo nucleophilic addition reaction?. [Link]

  • Chemistry Stack Exchange. Regioselectivity of alpha halogenation of ketones. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization and Identification of Byproducts in α-Bromo Ketone Reactions

Welcome to the technical support center for α-bromo ketone reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize α-bromo ketones as key synthetic intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-bromo ketone reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize α-bromo ketones as key synthetic intermediates. The formation of byproducts in these reactions is a common challenge that can impact yield, purity, and the overall efficiency of a synthetic route. In the pharmaceutical industry, identifying and controlling impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy.[1][2][3][4]

This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the mechanistic origins of byproducts, and effectively characterize your reaction mixtures.

Section 1: Frequently Asked Questions - Understanding Byproduct Formation

This section addresses the most common questions regarding the types of byproducts encountered during the α-bromination of ketones and the mechanisms that lead to their formation.

Q1: What are the most common byproducts I should expect in my α-bromo ketone synthesis?

A: When synthesizing α-bromo ketones, particularly through the electrophilic bromination of a ketone, several common byproducts can arise depending on the reaction conditions (e.g., acid vs. base catalysis, solvent, temperature) and the structure of the ketone substrate.

Byproduct Type Common Cause Appearance in Analysis
Di-brominated Ketones Use of excess bromine; base-catalyzed conditionsHigher molecular weight peak in MS (with characteristic Br₂ isotopic pattern); distinct signals in NMR.
α,β-Unsaturated Ketones Elimination of HBr, often promoted by heat or baseProduct with a mass 81 Da less than the desired product; appearance of vinyl proton signals in ¹H NMR.[5][6][7]
Favorskii Rearrangement Products Presence of a strong base and an enolizable α'-protonCarboxylic acid or ester product, often with a rearranged carbon skeleton (e.g., ring contraction).[8][9][10]
Hydrolysis Products (α-Hydroxy Ketones) Reaction with water, often during aqueous workup, especially at non-neutral pH.[11]Product with a mass corresponding to the replacement of Br with OH; presence of a hydroxyl signal in ¹H NMR and IR.
Unreacted Starting Material Incomplete reaction; insufficient brominating agent or reaction time.A major impurity spot on TLC with the same Rf as the starting ketone.[12]
Q2: Why am I getting a di-brominated product, and how can I prevent it?

A: The formation of di-brominated byproducts is a frequent issue, particularly under basic conditions.[13] The introduction of the first electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-protons, making a second halogenation event faster than the first in the presence of a base.[13][14]

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol.[5][15][16] The first bromination introduces an electron-withdrawing group that deactivates the carbonyl oxygen, making subsequent protonation and enol formation slower. This allows for mono-bromination to be controlled more effectively.[13]

Troubleshooting & Prevention:

  • Use Acid Catalysis: Employing an acid catalyst (e.g., acetic acid, HBr) favors mono-halogenation.[15][16][17]

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Using a slight excess (e.g., 1.05 equivalents) can drive the reaction to completion without significant di-bromination.[12]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the mono-brominated product. Stop the reaction once the starting material is consumed.

cluster_acid Acid-Catalyzed (Favors Mono-bromination) cluster_base Base-Catalyzed (Favors Di-bromination) Ketone_A Ketone Enol Enol Intermediate (Rate-Limiting Step) Ketone_A->Enol + H⁺ MonoBromo α-Bromo Ketone (Slower enolization) Enol->MonoBromo + Br₂ DiBromo_A α,α-Di-bromo Ketone (Minor Product) MonoBromo->DiBromo_A Slow Ketone_B Ketone Enolate1 Enolate Ketone_B->Enolate1 + Base MonoBromo_B α-Bromo Ketone (More acidic α-H) Enolate1->MonoBromo_B + Br₂ Enolate2 Second Enolate (Forms faster) MonoBromo_B->Enolate2 + Base DiBromo_B α,α-Di-bromo Ketone (Major Product) Enolate2->DiBromo_B + Br₂

Diagram 1: Pathways for mono- vs. di-bromination.
Q3: My reaction is yielding an α,β-unsaturated ketone. What causes this?

A: The formation of an α,β-unsaturated ketone is the result of a dehydrobromination reaction, which is an E2 elimination.[5][6][7] This byproduct is especially common when the reaction mixture is heated or when a base is used, either during the reaction or in the workup.[16][17] A sterically hindered base like pyridine is often used intentionally to promote this elimination and synthesize α,β-unsaturated ketones from α-bromo ketones.[5][7]

Troubleshooting & Prevention:

  • Maintain Low Temperatures: Perform the bromination and any subsequent steps at low temperatures to minimize the rate of elimination.

  • Avoid Strong Bases: If elimination is undesired, avoid using strong or sterically hindered bases. During workup, use a mild base like sodium bicarbonate for neutralization and perform washes quickly and at low temperatures.

  • Choose Appropriate Solvents: The choice of solvent can influence the rate of elimination. Protic solvents can sometimes facilitate elimination pathways.

Start α-Bromo Ketone Transition E2 Transition State Start->Transition + Base Product α,β-Unsaturated Ketone Transition->Product HBr HBr Transition->HBr

Diagram 2: E2 elimination leading to α,β-unsaturated ketone.
Q4: I've isolated a product with a rearranged carbon skeleton. What is it?

A: This is a classic sign of the Favorskii rearrangement . This reaction occurs when an α-halo ketone with an acidic α'-hydrogen is treated with a base.[8][10] The mechanism involves the formation of a highly strained cyclopropanone intermediate, which is then attacked by a nucleophile (like an alkoxide or hydroxide).[9][18] This leads to the cleavage of the three-membered ring to form a more stable carbanion, ultimately yielding a carboxylic acid derivative with a rearranged carbon skeleton. For cyclic α-halo ketones, this results in ring contraction.[8][10]

Identifying Conditions:

  • Presence of a Base: Strong bases like alkoxides (e.g., NaOMe, NaOEt) or hydroxides (NaOH) are required.[10][18]

  • Enolizable α'-Proton: The ketone must have at least one hydrogen on the opposite side of the carbonyl from the halogen.

A α-Halo Ketone B Enolate Formation (at α' position) A->B + Base C Cyclopropanone Intermediate (Intramolecular SN2) B->C D Nucleophilic Attack (by Base on C=O) C->D + Base (Nu⁻) E Ring Opening (Forms stable carbanion) D->E F Protonation E->F G Rearranged Carboxylic Acid Derivative F->G

Diagram 3: Mechanism of the Favorskii Rearrangement.

Section 2: Troubleshooting Guide - Identification and Characterization

Once you've observed potential byproducts via initial analysis like TLC, the next step is definitive identification. This is crucial for optimizing reaction conditions and for regulatory purposes in drug development.[2][19]

Q5: My TLC plate shows multiple spots. How do I begin to identify these byproducts?

A: A multi-spot TLC is a common scenario. A systematic approach is the key to efficient identification. The goal is to separate the components and then analyze them using spectroscopic techniques.

A Crude Reaction Mixture (Multiple TLC Spots) B Step 1: Small-Scale Purification (e.g., Flash Column Chromatography) A->B C Isolate Individual Fractions (Byproduct 1, Byproduct 2, etc.) B->C D Step 2: Spectroscopic Analysis C->D E Mass Spectrometry (LC-MS, GC-MS) - Molecular Weight - Halogen Isotopic Pattern D->E Identify F NMR Spectroscopy (¹H, ¹³C) - Structural Connectivity - Functional Groups D->F Characterize G Step 3: Structure Elucidation (Combine MS and NMR data) E->G F->G H Step 4: Reaction Optimization (Adjust conditions to minimize byproducts) G->H

Diagram 4: Workflow for Byproduct Identification and Characterization.
Q6: Which analytical techniques are best for identifying these byproducts?

A: A combination of chromatographic and spectroscopic techniques is typically required for unambiguous identification.[20][21] No single technique tells the whole story.

Technique Primary Use & Strengths Limitations
GC-MS - Excellent for volatile & thermally stable compounds.- Provides molecular weight and fragmentation patterns.- Good for quantifying relative amounts of byproducts.[20]- Not suitable for non-volatile or thermally labile compounds.
LC-MS - Broad applicability, including non-volatile and polar compounds.- Provides accurate molecular weight.- Can be coupled with preparative HPLC for isolation.[19]- Fragmentation may be less extensive than with GC-MS (EI), sometimes requiring MS/MS.
NMR (¹H, ¹³C, 2D) - Provides definitive structural information and connectivity.- Unambiguous structure elucidation of unknown compounds.- qNMR can be used for quantification without a reference standard.[20]- Lower sensitivity compared to MS.- Requires isolated, pure samples for clear interpretation.
FTIR - Quick identification of functional groups (e.g., C=O, C=C, O-H).- Provides limited structural information on its own.
Q7: How can I use Mass Spectrometry (MS) to get clues about my byproducts?

A: Mass spectrometry is a powerful first-pass analytical tool. For α-bromo ketone reactions, it offers two immediate and critical pieces of information:

  • Molecular Weight: The molecular ion peak (M⁺) tells you the mass of the compound, allowing you to quickly differentiate between starting material, the desired product, and potential byproducts like di-brominated or elimination products.

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This creates a characteristic M⁺ and M+2 peak pattern of equal intensity for any molecule containing one bromine atom. A di-brominated compound will show a 1:2:1 pattern for its M⁺, M+2, and M+4 peaks. This is a definitive indicator of how many bromine atoms are in your molecule.

Section 3: Key Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Preparation: Prepare a TLC chamber with an appropriate mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). On a silica TLC plate, spot the starting ketone (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in the chamber and allow the solvent to elute to near the top.

  • Visualization: Remove the plate, mark the solvent front, and visualize under a UV lamp. If spots are not UV-active, use a stain (e.g., potassium permanganate).

  • Interpretation: The disappearance of the SM spot and the appearance of a new, typically less polar, product spot indicates reaction progress. The formation of multiple new spots signals the presence of byproducts.

Protocol 2: General Reaction Workup to Minimize Byproducts
  • Quenching: Once the reaction is complete by TLC, cool the mixture in an ice bath. Slowly pour the reaction mixture into a separatory funnel containing cold water or a mild buffer.

  • Remove Excess Bromine: Wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃) to quench any unreacted bromine (the orange/brown color will disappear).[22]

  • Neutralization: Gently wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst. Vent the funnel frequently to release CO₂ gas.

  • Final Wash & Drying: Wash with brine to remove bulk water. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

References

  • Bordwell, F. G., & eminently, K. M. (1966). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). 22.
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes.
  • Pharmapproval. (2024). Isolation and characterization of pharmaceuticals with impurities.
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • BenchChem. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis.
  • Gorog, S. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • Master Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • All 'Bout Chemistry. (2025). What is Favorskii Rearrangement?
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References.
  • AdiChemistry. (n.d.).
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
  • ResearchGate. (2019). (PDF)
  • American Chemical Society. (n.d.). Elimination Reactions of α-Halogenated Ketones. XIII.1 Substituent Effects upon the Kinetics and Mechanism of Halide Ion Promoted Dehydrobromination of Derivatives of 2-Benzyl-2-bromo-1-indanone in Acetonitrile2. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • PubMed. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry.
  • News-Medical.Net. (n.d.). Analytical Chemistry Techniques.
  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors.
  • JoVE. (2023).
  • National Institutes of Health. (n.d.).
  • Reddit. (2023).
  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry.
  • YouTube. (2021). Ketone + Br2 = ? (Alpha Substitution).
  • JoVE. (2025).
  • YouTube. (2018).
  • Elsevier. (n.d.). Analytical Techniques.
  • Chemistry LibreTexts. (2025). 22.
  • Chemistry LibreTexts. (2021). 10.
  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • Chemistry LibreTexts. (2015). 18.
  • YouTube. (2014). Alkylation at the Alpha Position of Aldehydes and Ketones.
  • Chemistry Steps. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).

Sources

Optimization

Technical Support Center: Challenges in the Scale-Up Production of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable α-haloketone intermediate. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to ensure the integrity and success of your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate?

A1: The scale-up of this synthesis presents several key challenges rooted in the molecule's structure. The gem-dimethyl group adjacent to the ester functionality introduces significant steric hindrance, which can impact reaction kinetics and favor side reactions. Key challenges include: controlling the regioselectivity of bromination, minimizing the formation of di-brominated and other byproducts, managing the exothermic nature of the bromination reaction on a larger scale, and potential downstream issues such as the Favorskii rearrangement under basic conditions.[1]

Q2: Which brominating agents are recommended for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate?

A2: Several brominating agents can be employed, each with its own advantages and disadvantages, especially concerning large-scale production.

Brominating AgentAdvantagesDisadvantages on Scale-Up
Elemental Bromine (Br₂) Cost-effective and highly reactive.Highly corrosive, toxic, and difficult to handle. Requires specialized equipment for safe addition and scrubbing of HBr byproduct.[2]
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂, and often more selective.More expensive than Br₂. The succinimide byproduct needs to be removed during workup.
Pyridinium Bromide Perbromide A solid, stable source of bromine that is easier to handle than liquid Br₂.Higher cost and introduces an additional reagent (pyridine) that may need to be removed.
In-situ generated Br₂ Can be generated from HBr and an oxidizing agent like H₂O₂, improving safety by avoiding storage of large quantities of Br₂.Requires careful control of stoichiometry and reaction conditions to avoid side reactions.

For large-scale synthesis, the choice often involves a trade-off between cost, safety, and ease of handling.

Q3: What is the Favorskii rearrangement, and why is it a concern in the synthesis of this molecule?

A3: The Favorskii rearrangement is a base-catalyzed rearrangement of α-haloketones that leads to carboxylic acid derivatives.[3][4][5] In the case of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, if the compound is exposed to basic conditions (e.g., during workup or in subsequent reaction steps), it can undergo this rearrangement. The presence of an α'-proton allows for the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (like hydroxide or alkoxide) to yield a rearranged ester.[6][7] This is a significant concern as it consumes the desired product and introduces a difficult-to-remove impurity.

graph Favorskii_Rearrangement { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

reactant [label="Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate", fillcolor="#F1F3F4"]; base [label="Base (e.g., RO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Enolate Intermediate", fillcolor="#FBBC05"]; cyclopropanone [label="Cyclopropanone Intermediate", fillcolor="#FBBC05"]; nucleophile [label="Nucleophile (RO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rearranged_product [label="Rearranged Ester Product\n(Favorskii Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant -> enolate [label="Deprotonation"]; enolate -> cyclopropanone [label="Intramolecular\nSN2"]; cyclopropanone -> rearranged_product [label="Nucleophilic attack\n& Ring Opening"]; base -> reactant; nucleophile -> cyclopropanone; }

Caption: Favorskii rearrangement pathway for α-haloketones.

Q4: How can I monitor the progress of the bromination reaction?

A4: Reaction monitoring is crucial for achieving high yields and minimizing byproduct formation. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material (Ethyl 2,2-dimethyl-4-oxopentanoate) and the appearance of the product.

  • Gas Chromatography (GC): Provides quantitative data on the conversion of the starting material and the formation of the product and any volatile byproducts. A mass spectrometry (MS) detector can help in identifying unknown impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction if the compounds are not volatile enough or are thermally labile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.

Q5: What are the recommended storage conditions for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate?

A5: α-Haloketones can be sensitive to light, heat, and moisture. To ensure the stability and purity of the final product, it is recommended to store Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate under the following conditions:

  • Temperature: Refrigerate at 2-8 °C for short-term storage. For long-term storage, consider temperatures at or below -20 °C.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.[9]

  • Container: Use an amber glass bottle with a tight-fitting cap to protect the compound from light.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Poor quality of starting material or solvent.1. Use a fresh batch of the brominating agent. If using NBS, ensure it has been stored in a desiccator. 2. Gradually increase the reaction temperature while monitoring for the initiation of the reaction. 3. Ensure the starting ketone and solvent are of high purity and anhydrous.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination leading to di-bromo species. 2. Reaction temperature is too high, promoting side reactions. 3. Incorrect stoichiometry of the brominating agent.1. Add the brominating agent slowly and in a controlled manner. Consider using a milder brominating agent like NBS. 2. Maintain a consistent and controlled reaction temperature. 3. Carefully control the stoichiometry of the brominating agent, typically using a slight excess (1.05-1.1 equivalents).
Runaway Reaction The bromination of ketones is often exothermic. On a larger scale, heat dissipation can be challenging.1. Ensure the reactor has an efficient cooling system. 2. Add the brominating agent portion-wise or via a syringe pump to control the rate of addition and heat generation. 3. Use a suitable solvent to help dissipate heat.
Product Decomposition During Workup Exposure to basic conditions during aqueous workup can trigger the Favorskii rearrangement.1. Use a mildly acidic or neutral aqueous wash (e.g., dilute HCl, followed by brine). 2. Avoid strong bases for neutralization. If necessary, use a weak base like sodium bicarbonate and perform the wash at low temperatures. 3. Minimize the contact time of the product with the aqueous phase.
Difficulty in Purification 1. Presence of closely related impurities (e.g., starting material, di-brominated product). 2. Oily or non-crystalline product.1. Optimize the reaction conditions to maximize the yield of the desired product. 2. Column chromatography on silica gel is a common method for purification. 3. Vacuum distillation can be effective if the product is thermally stable.

Experimental Protocols

Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

This protocol is a representative method for the α-bromination of a ketone and should be optimized for specific laboratory conditions and scale.

Materials:

  • Ethyl 2,2-dimethyl-4-oxopentanoate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator, optional but can improve reaction with NBS)

  • Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2,2-dimethyl-4-oxopentanoate (1 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start:\nEthyl 2,2-dimethyl-4-oxopentanoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in\nAnhydrous Solvent", fillcolor="#F1F3F4"]; add_reagents [label="Add NBS and\nRadical Initiator", fillcolor="#FBBC05"]; reflux [label="Heat to Reflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC/GC)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; cool [label="Cool to Room\nTemperature", fillcolor="#F1F3F4"]; filter [label="Filter Succinimide", fillcolor="#F1F3F4"]; workup [label="Aqueous Workup\n(NaHCO₃, Brine)", fillcolor="#F1F3F4"]; dry [label="Dry Organic Layer", fillcolor="#F1F3F4"]; concentrate [label="Concentrate in vacuo", fillcolor="#F1F3F4"]; purify [label="Purify\n(Distillation/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\nEthyl 5-bromo-2,2-dimethyl-4-oxopentanoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_reagents; add_reagents -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; cool -> filter; filter -> workup; workup -> dry; dry -> concentrate; concentrate -> purify; purify -> product; }

Caption: General workflow for the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

References

  • Favorskii Rearrangement - NROChemistry. Available at: [Link]

  • The Favorskii Rearrangement of Haloketones - Organic Reactions. Available at: [Link]

  • Synthesis of ethyl 5-oxopentanoate - PrepChem.com. Available at: [Link]

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]

  • Favorskii reaction - Grokipedia. Available at: [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. Available at: [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents.
  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchGate. Available at: [Link]

  • Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Available at: [Link]

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. Available at: [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. Available at: [Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC - NIH. Available at: [Link]

  • Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. Available at: [Link]

  • Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. | Request PDF - ResearchGate. Available at: [Link]

  • PHARMACEUTICAL SCIENCES - iajps. Available at: [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchGate. Available at: [Link]

  • Ethyl 5-bromo-2,2-dimethylpentanoate | C9H17BrO2 | CID 10681333 - PubChem. Available at: [Link]

  • Ethyl 2,2-dimethyl-4-oxopentanoate | C9H16O3 | CID 71464015 - PubChem. Available at: [Link]

  • Ethyl 4-bromo-3-oxopentanoate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]

  • Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3 | Chemsrc. Available at: [Link]

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | C9H15BrO3 | CID 4090969 - PubChem. Available at: [Link]

  • organic chemis anic chemis anic chemistry - NCERT. Available at: [Link]

  • Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. Available at: [Link]

  • Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent) | Request PDF - ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a polyfunctionalized building b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a polyfunctionalized building block, presents an interesting case for spectroscopic analysis. Its structure incorporates an ethyl ester, a quaternary dimethyl center, and an α-bromo ketone moiety, each imparting distinct features to its nuclear magnetic resonance (NMR) spectra. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, benchmarked against its non-brominated analog, Ethyl 2,2-dimethyl-4-oxopentanoate. The comparison serves to highlight the profound influence of halogen substitution on chemical shifts, a foundational concept in structural chemistry.

The ensuing discussion is grounded in the fundamental principles of NMR spectroscopy and draws upon established chemical shift libraries and an understanding of inductive effects. For professionals in pharmaceutical development and chemical research, this guide aims to serve as a practical framework for interpreting the spectra of similarly complex small molecules.

Predicted Spectroscopic Data for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

In the absence of publicly available experimental spectra for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence. These predictions are based on the well-documented chemical shifts of its constituent functional groups. The presence of the electronegative bromine atom is anticipated to have a significant deshielding effect on the adjacent methylene protons and carbon.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (CH₃ of ethyl)1.20 - 1.30Triplet3HTypical range for a methyl group adjacent to a methylene in an ethyl ester.
H-b (gem-dimethyl)1.30 - 1.45Singlet6HProtons on gem-dimethyl groups are equivalent and show a characteristic singlet.
H-c (CH₂ of main chain)2.90 - 3.10Singlet2HMethylene protons flanked by a quaternary carbon and a carbonyl group; no adjacent protons for coupling.
H-d (CH₂Br)4.00 - 4.20Singlet2HMethylene protons significantly deshielded by the adjacent bromine and ketone.
H-e (CH₂ of ethyl)4.10 - 4.25Quartet2HMethylene protons of the ethyl ester, deshielded by the oxygen atom.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-a (CH₃ of ethyl)13.5 - 14.5Standard chemical shift for the methyl carbon of an ethyl ester.
C-b (gem-dimethyl)24.0 - 26.0Typical range for gem-dimethyl carbons.
C-d (CH₂Br)35.0 - 40.0Deshielded by the adjacent bromine and carbonyl group.
C-2 (quaternary)45.0 - 50.0Quaternary carbon adjacent to an ester carbonyl.
C-c (CH₂)50.0 - 55.0Methylene carbon adjacent to a quaternary center and a carbonyl.
C-e (CH₂ of ethyl)61.0 - 62.0Methylene carbon of the ethyl ester, deshielded by oxygen.
C-1 (ester C=O)172.0 - 175.0Characteristic chemical shift for an ester carbonyl carbon.
C-4 (ketone C=O)200.0 - 205.0Typical downfield shift for a ketone carbonyl carbon.[1]

Comparative Guide: The Inductive Effect of Bromine

To experimentally validate the predicted chemical shifts and to illustrate the diagnostic power of NMR in identifying halogenation, a comparative analysis with a suitable analog is invaluable. The ideal candidate for this purpose is Ethyl 2,2-dimethyl-4-oxopentanoate , which is identical in structure except for the substitution of a proton for the bromine atom at the C-5 position.

Predicted Spectroscopic Data for the Non-Brominated Analog: Ethyl 2,2-dimethyl-4-oxopentanoate

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a' (CH₃ of ethyl)1.20 - 1.30Triplet3H
H-b' (gem-dimethyl)1.25 - 1.40Singlet6H
H-d' (CH₃)2.15 - 2.25Singlet3H
H-c' (CH₂)2.80 - 3.00Singlet2H
H-e' (CH₂ of ethyl)4.10 - 4.25Quartet2H

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-a' (CH₃ of ethyl)13.5 - 14.5
C-b' (gem-dimethyl)24.0 - 26.0
C-d' (CH₃)29.0 - 31.0
C-2' (quaternary)45.0 - 50.0
C-c' (CH₂)52.0 - 56.0
C-e' (CH₂ of ethyl)61.0 - 62.0
C-1' (ester C=O)173.0 - 176.0
C-4' (ketone C=O)205.0 - 210.0
Analysis of Spectroscopic Differences

The most telling difference between the predicted spectra of the two compounds lies in the signals for the C-5 position.

  • In the ¹H NMR spectrum , the terminal methyl protons (H-d') of the non-brominated analog are expected to appear as a singlet around 2.15-2.25 ppm, which is characteristic of a methyl ketone.[1] In stark contrast, the methylene protons (H-d) in the brominated compound are predicted to be significantly shifted downfield to 4.00-4.20 ppm. This substantial deshielding of approximately 2.0 ppm is a direct consequence of the powerful electron-withdrawing inductive effect of the bromine atom.

  • In the ¹³C NMR spectrum , a similar trend is anticipated. The terminal methyl carbon (C-d') of the non-brominated analog is predicted to resonate in the 29.0-31.0 ppm range. The corresponding methylene carbon (C-d) in the brominated molecule is expected to be shifted downfield to 35.0-40.0 ppm. The presence of a carbon signal in this region, coupled with the corresponding proton signal, would be strong evidence for the C-Br bond.

This comparative analysis underscores how NMR spectroscopy can be a definitive tool for confirming the site of halogenation in a molecule.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a generalized workflow for the analysis of compounds such as Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent is crucial as it can influence chemical shifts.[2] CDCl₃ is a common choice for non-polar to moderately polar compounds.

    • For referencing, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), or an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer's probe.

  • NMR Spectrometer Setup:

    • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz, 400 MHz, or higher. Higher field strengths generally result in better signal dispersion and resolution.

    • The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The sample is inserted into the magnet, and the magnetic field is "shimmed" to optimize its homogeneity, which is critical for obtaining sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically employed.

    • Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is standard, which results in a spectrum of singlets for each unique carbon atom.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR, often ranging from several hundred to several thousand, depending on the sample concentration.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process reference Reference Spectra process->reference integrate Integrate & Peak Pick reference->integrate analyze Structural Elucidation integrate->analyze

Caption: A generalized workflow for NMR spectroscopic analysis.

Alternative and Complementary Analytical Techniques

While NMR is the cornerstone of structural elucidation for organic molecules, other techniques provide complementary information.

  • Infrared (IR) Spectroscopy: This technique would be particularly useful for confirming the presence of the two carbonyl groups. A strong absorption band is expected in the range of 1710-1730 cm⁻¹ for the ketone and 1735-1750 cm⁻¹ for the ester.

  • Mass Spectrometry (MS): MS would provide the molecular weight of the compound and valuable information about its fragmentation pattern. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).

Conclusion

The comprehensive spectroscopic analysis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, through the prediction of its ¹H and ¹³C NMR spectra and comparison with its non-brominated analog, provides a clear and instructive guide for researchers. The significant downfield shift of the signals corresponding to the methylene group adjacent to the bromine atom serves as a powerful diagnostic tool for confirming the structure of this and related α-haloketones. By integrating predicted data with established experimental protocols and considering complementary analytical techniques, scientists can approach the structural characterization of novel compounds with a high degree of confidence and scientific rigor.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. [Link]

  • Interpretation of 2D NMR Spectra. Agilent. [Link]

  • C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Ethyl 4-oxopentanoate | CAS#:539-88-8. Chemsrc. [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]

  • Ethyl 2-formyl-4-oxopentanoate | C8H12O4. PubChem. [Link]

  • Spectroscopy of Aldehydes and Ketones. Oregon State University. [Link]

  • Ethyl 3-methyl-4-oxopentanoate | C8H14O3. PubChem. [Link]

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Comparative

A Comparative Guide to the Reactivity of Ethyl 5-bromo- vs. Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate in Nucleophilic Substitution

Introduction In the landscape of synthetic organic chemistry, α-haloketones serve as exceptionally versatile intermediates for constructing complex molecular architectures, particularly in pharmaceutical development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, α-haloketones serve as exceptionally versatile intermediates for constructing complex molecular architectures, particularly in pharmaceutical development. Their bifunctional nature, possessing both a carbonyl group and a reactive carbon-halogen bond, allows for a wide array of chemical transformations.[1] Among these valuable building blocks are Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and its chloro-analogue. A critical consideration for any researcher utilizing these reagents is their relative reactivity. This guide provides an in-depth comparison, grounded in fundamental chemical principles and supported by established data, to elucidate the reactivity differences between these two compounds, enabling more informed decisions in experimental design.

We will dissect the core physicochemical properties that govern their behavior in nucleophilic substitution reactions, propose a robust experimental framework for quantifying this reactivity difference, and provide clear mechanistic insights.

Theoretical Framework: Dissecting the Drivers of Reactivity

The reactivity of Ethyl 5-halo-2,2-dimethyl-4-oxopentanoates in nucleophilic substitution reactions is primarily dictated by three synergistic factors: the leaving group ability of the halide, the strength of the carbon-halogen bond, and the electronic influence of the adjacent carbonyl group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, as the formation of a carbocation adjacent to an electron-withdrawing carbonyl group (required for an SN1 pathway) is energetically unfavorable.[2]

The Decisive Role of the Leaving Group

A good leaving group is one that is stable on its own after departing with the electron pair from its bond to carbon.[3] The stability of the halide anions (X⁻) is directly related to their basicity; weaker bases make better leaving groups.[3][4] The basicity of the halides decreases down the group in the periodic table. Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻), making it a more stable and thus superior leaving group.[4] This established trend is a primary predictor of reactivity.

Reactivity Order Based on Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻

Carbon-Halogen (C-X) Bond Strength

For a nucleophilic substitution to occur, the carbon-halogen bond must be broken. The energy required for this cleavage is the bond dissociation energy (BDE). As one moves down the halogen group, the atomic radius increases, leading to longer and weaker carbon-halogen bonds.[5] The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave. This lower activation energy barrier directly translates to a faster reaction rate.[6]

PropertyEthyl 5-chloro- DerivativeEthyl 5-bromo- DerivativeRationale & Impact on Reactivity
C-X Bond Energy (avg.) ~339 kJ/mol (C-Cl)[7]~276 kJ/mol (C-Br)[7]The weaker C-Br bond requires less energy to break, leading to a lower activation energy and a faster SN2 reaction rate.[6]
Leaving Group Ability Good (Cl⁻)Excellent (Br⁻)Bromide is a weaker base than chloride, making it a more stable leaving group and accelerating the substitution reaction.[3][4]
Activation by the α-Carbonyl Group

The presence of the ketone at the C4 position profoundly enhances the reactivity of the C5 carbon towards nucleophilic attack compared to a standard alkyl halide.[1][8] The electron-withdrawing inductive effect of the carbonyl group polarizes the C-X bond, increasing the partial positive charge (δ+) on the α-carbon (C5). This heightened electrophilicity makes the carbon a more attractive target for incoming nucleophiles, significantly accelerating the rate of SN2 reactions.[8]

Comparative Reactivity Analysis: A Clear Verdict

Based on the convergence of these principles, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is unequivocally more reactive than Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate in SN2 reactions. The combination of a weaker, more easily broken C-Br bond and the superior leaving group ability of the bromide anion results in a substantially lower activation energy barrier for the reaction.

Experimental Design for Quantifying Reactivity

To empirically validate and quantify the reactivity difference, a pseudo-first-order kinetics experiment can be designed. This protocol provides a self-validating system for determining the relative rate constants.

Objective:

To determine the second-order rate constants (k₂) for the reaction of Ethyl 5-bromo- and Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate with sodium iodide in acetone at a constant temperature.

Experimental Protocol: Finkelstein Reaction Kinetics
  • Preparation of Reagents:

    • Prepare a 0.01 M stock solution of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in anhydrous acetone.

    • Prepare a 0.01 M stock solution of Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate in anhydrous acetone.

    • Prepare a 0.1 M stock solution of sodium iodide (NaI) in anhydrous acetone. A large excess of the nucleophile is used to ensure pseudo-first-order kinetics with respect to the substrate.

    • Prepare a quenching solution of 0.1 M sodium thiosulfate in a 1:1 water/acetonitrile mixture.

  • Reaction Execution:

    • Equilibrate the stock solutions in a thermostatic water bath set to 25.0 ± 0.1 °C.

    • To initiate the reaction, rapidly add 5.0 mL of the 0.1 M NaI solution to 5.0 mL of the 0.01 M substrate (bromo- or chloro-) solution in a thermostatted reaction vessel with magnetic stirring. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes for the bromo- compound; longer intervals may be needed for the chloro- compound), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of the cold sodium thiosulfate quenching solution. This stops the reaction by consuming any unreacted iodide.

  • Analytical Method (HPLC):

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector at 275 nm (for the carbonyl chromophore).

    • Quantify the peak area of the starting material (substrate) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t).

    • For a pseudo-first-order reaction, this plot will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [NaI] .

    • Compare the calculated k₂ values for the bromo- and chloro- substrates to determine the quantitative reactivity ratio.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis & Calculation P1 Prepare 0.01M Substrate Stocks P3 Equilibrate Solutions at 25°C P1->P3 P2 Prepare 0.1M NaI Stock P2->P3 R1 Initiate Reaction: Mix Substrate + NaI P3->R1 R2 Withdraw Aliquots at Timed Intervals R1->R2 R3 Quench Aliquots in Na2S2O3 R2->R3 A1 Analyze Samples by HPLC R3->A1 A2 Plot ln[Substrate] vs. Time A1->A2 A3 Calculate Rate Constants (k', k₂) A2->A3

Caption: Workflow for kinetic analysis of α-haloketone reactivity.

Mechanistic Insights: The SN2 Pathway

The reaction proceeds through a concerted SN2 mechanism. The nucleophile attacks the electrophilic C5 carbon from the side opposite the carbon-halogen bond (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are momentarily co-located at the axial positions. As the new carbon-nucleophile bond forms, the carbon-halogen bond breaks, and the stereochemistry at the carbon center (if chiral) is inverted.

Sources

Validation

Comparative Analysis of Bases for Reactions Involving Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

An Application Scientist's Guide: This guide provides a detailed comparative analysis of common bases used in reactions with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a versatile bifunctional molecule. The selection of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide:

This guide provides a detailed comparative analysis of common bases used in reactions with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a versatile bifunctional molecule. The selection of a base is paramount as it dictates the reaction pathway, efficiency, and final product distribution. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes involving this key intermediate.

Introduction: The Substrate - Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a functionalized β-keto ester.[1] Its structure incorporates several key reactive sites:

  • An Acidic α-Proton: The proton at the C-3 position, situated between the ketone and ester carbonyls, is significantly acidic and amenable to deprotonation by a base to form a stabilized enolate.

  • An Electrophilic Carbonyl: The ketone at C-4 is susceptible to nucleophilic attack.

  • A Primary Alkyl Bromide: The C-5 carbon is an electrophilic center, prone to nucleophilic substitution (S_N2) or elimination (E2) reactions.

The molecule's utility stems from the strategic placement of the acidic α-proton and the electrophilic C-5 center, making it an ideal precursor for intramolecular cyclization to form substituted heterocyclic rings, which are valuable scaffolds in medicinal chemistry.

The Critical Role of Base Selection

The choice of base is the most critical variable in determining the reaction's outcome. The base's primary role is to deprotonate the α-carbon, generating a nucleophilic enolate. However, the base's properties—strength, steric hindrance, solubility, and nucleophilicity—will determine the rate and efficiency of this deprotonation and influence the prevalence of competing side reactions, such as elimination or intermolecular reactions. This guide will compare four common bases representing distinct classes: Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Triethylamine (Et₃N).

Primary Reaction Pathway: Intramolecular Cyclization

The most synthetically valuable transformation for Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is an intramolecular Williamson ether synthesis, a type of S_N2 reaction. The process involves two key steps:

  • Enolate Formation: A base abstracts the acidic α-proton at C-3 to form a carbon-centered nucleophile (an enolate).

  • Intramolecular S_N2 Attack: The newly formed enolate attacks the electrophilic C-5, displacing the bromide ion and forming a new carbon-carbon bond, resulting in a five-membered ring.

The final product is Ethyl 3,3-dimethyl-2-oxotetrahydrofuran-4-carboxylate , a valuable substituted γ-butyrolactone derivative.

Caption: General mechanism of base-mediated intramolecular cyclization.

Comparative Analysis of Selected Bases

Sodium Hydride (NaH): The Strong, Irreversible Choice

Sodium hydride is a strong, non-nucleophilic base that functions by irreversibly deprotonating the β-keto ester.[2][3][4] The formation of hydrogen gas (H₂) as a byproduct drives the initial acid-base equilibrium to completion, ensuring quantitative conversion of the substrate to its sodium enolate.[2]

  • Expertise & Causality: The irreversible nature of the deprotonation is the key advantage of NaH. It generates a high concentration of the reactive enolate, which swiftly undergoes the intramolecular cyclization. This typically leads to high yields and relatively clean reactions, as the base itself is not nucleophilic and does not introduce competing pathways.[5] However, its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture and reaction with atmospheric oxygen.

  • Trustworthiness: Protocols using NaH are highly reliable for this type of transformation, provided that anhydrous conditions are strictly maintained.[6] The primary risk is incomplete reaction due to deactivation of the NaH by trace amounts of water.

Potassium Carbonate (K₂CO₃): The Mild, Heterogeneous Workhorse

Potassium carbonate is a moderately strong inorganic base that is widely used in organic synthesis due to its low cost, ease of handling, and simple removal from the reaction mixture.[7][8]

  • Expertise & Causality: Unlike NaH, K₂CO₃ is a weaker base and the deprotonation of the β-keto ester is a reversible process.[9] To drive the reaction towards the product, higher temperatures are often required. Its heterogeneous nature (it is poorly soluble in many organic solvents) means the reaction occurs on the surface of the solid base. This can lead to slower reaction rates compared to homogeneous bases. The choice of a polar aprotic solvent like DMF or Acetone is crucial to facilitate some solubility and interaction between the substrate and the base.

  • Trustworthiness: While generally effective, the efficiency of K₂CO₃ can be variable. The reaction may not proceed to completion, and the elevated temperatures could potentially lead to side products in more complex substrates. However, for a simple cyclization, it represents a practical and economical option.[9][10]

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Strong, Soluble Organic Catalyst

DBU is a strong, non-nucleophilic amidine base that is soluble in a wide range of organic solvents.[11][12] This homogeneity makes it a highly efficient and often preferred choice in modern organic synthesis.

  • Expertise & Causality: DBU combines the high basicity needed for efficient deprotonation with the advantage of creating a homogeneous reaction mixture.[13][14] Its significant steric hindrance around the nitrogen atoms prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.[12] These characteristics often allow reactions to proceed at lower temperatures and with shorter reaction times compared to heterogeneous bases like K₂CO₃, resulting in high yields of the desired cyclized product.[11]

  • Trustworthiness: DBU is a highly reliable and selective base for promoting intramolecular alkylations of β-dicarbonyl compounds.[11][14] Its primary drawback is its higher cost compared to inorganic bases.

Triethylamine (Et₃N): A Case for Insufficient Basicity

Triethylamine is a common tertiary amine base frequently used as an acid scavenger in reactions that produce acidic byproducts, such as HCl.[15]

  • Expertise & Causality: The pKa of the conjugate acid of triethylamine is approximately 10.75.[15] The pKa of the α-proton of a typical β-keto ester is around 11. This means that triethylamine is not a sufficiently strong base to cause significant deprotonation of the substrate. The acid-base equilibrium will strongly favor the starting materials, leading to a very low concentration of the enolate at any given time. Consequently, the rate of the desired intramolecular cyclization would be extremely slow, likely resulting in a very low yield or no reaction at all under typical conditions.[16]

  • Trustworthiness: For the purpose of generating an enolate from this substrate for cyclization, Et₃N is an unsuitable and unreliable choice. Its use would likely lead to failure to produce the desired product in a reasonable yield or timeframe.

Performance Summary and Data

The following table summarizes the expected performance of each base for the intramolecular cyclization of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. Yields and reaction times are representative estimates based on the chemical principles discussed.

Base Base Type Typical Conditions Relative Rate Est. Yield Advantages Disadvantages
NaH Strong, Non-nucleophilic, InorganicTHF, 0 °C to RTVery Fast>90%Irreversible deprotonation, high yield.Moisture sensitive, requires inert atmosphere.[3]
K₂CO₃ Moderate, Non-nucleophilic, InorganicAcetone or DMF, RefluxModerate70-85%Inexpensive, easy to handle and remove.[7]Slower, requires heat, reversible deprotonation.[9]
DBU Strong, Non-nucleophilic, OrganicCH₂Cl₂ or THF, RTFast>90%Homogeneous, high yield, mild conditions.[11][13]More expensive, must be removed via workup/chromatography.
Et₃N Weak, Non-nucleophilic, OrganicCH₂Cl₂, RT or RefluxVery Slow<10%Inexpensive, easy to remove.[15]Insufficiently basic, very low conversion.[16]

Detailed Experimental Protocols

The following are standardized, self-validating protocols for the cyclization reaction.

Protocol A: NaH-Mediated Cyclization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum/heat prep2 Add anhydrous THF and NaH (60% in mineral oil) prep3 Cool to 0 °C under N₂ react1 Add substrate solution dropwise over 15 min prep3->react1 react2 Stir at 0 °C for 30 min, then warm to RT react3 Monitor by TLC until starting material is consumed work1 Carefully quench with sat. NH₄Cl solution at 0 °C react3->work1 work2 Extract with Ethyl Acetate (3x) work3 Wash with brine, dry over Na₂SO₄ work4 Concentrate in vacuo work5 Purify by silica gel chromatography

Caption: Standard experimental workflow for the cyclization reaction.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then carefully decant the hexanes. Add anhydrous THF to form a slurry.

  • Reaction: Cool the slurry to 0 °C in an ice bath. Dissolve Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol B: K₂CO₃-Mediated Cyclization
  • Preparation: To a round-bottom flask, add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or DMF.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Stir vigorously and monitor the reaction's progress by TLC. The reaction may take several hours (4-12 h).

  • Workup: After completion, cool the mixture to room temperature and filter to remove the K₂CO₃.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Protocol C: DBU-Mediated Cyclization
  • Preparation: To a round-bottom flask, dissolve Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or THF at room temperature.

  • Reaction: Add DBU (1.1-1.2 eq) dropwise to the solution.

  • Monitoring: Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Once complete, dilute the reaction mixture with CH₂Cl₂ and wash with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove the DBU.

  • Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Conclusion and Recommendations

The choice of base for reactions involving Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate profoundly impacts the success of the desired intramolecular cyclization.

Base_Selection_Guide start Goal: Intramolecular Cyclization q1 Need highest possible yield and rapid conversion? start->q1 avoid_et3n Avoid Triethylamine (Et₃N) start->avoid_et3n q2 Are cost and ease of handling the primary concern? q1->q2 No use_nah Use Sodium Hydride (NaH) (Protocol A) q1->use_nah Yes use_dbu Use DBU (Protocol C) q2->use_dbu No, seeking balance of yield and mild conditions use_k2co3 Use Potassium Carbonate (K₂CO₃) (Protocol B) q2->use_k2co3 Yes

Caption: Decision guide for selecting the optimal base.

  • For Maximum Yield and Efficiency: Both NaH and DBU are superior choices. NaH is ideal for its irreversible deprotonation, guaranteeing a high driving force for the reaction. DBU offers the advantage of a homogeneous reaction under mild conditions, which can be preferable for sensitive substrates.

  • For Cost-Effectiveness and Scalability: K₂CO₃ is a viable and economical option, particularly for large-scale syntheses where the cost of reagents is a significant factor. Researchers should be prepared for longer reaction times and potentially lower yields.

  • To Be Avoided: Triethylamine is not recommended for this transformation due to its insufficient basicity to effectively generate the required enolate intermediate.

By understanding the causality behind the reactivity of each base, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields, purity, and efficiency.

References

  • Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. (2025). Royal Society of Chemistry.
  • Direct aCH amination of b-dicarbonyl compounds using DBU-activated N-haloimides as nitrogen sources. (2014). Royal Society of Chemistry.
  • DBU-Mediated Addition of α-Nitroketones to α-Cyano-enones and α,β-Unsaturated α-Ketoesters: Synthesis of Dihydrofurans and Conjugated Dienes. (2019). ACS Omega. Retrieved from [Link]

  • DBU-Mediated Addition of α-Nitroketones to α-Cyano-enones and α,β-Unsaturated α-Ketoesters: Synthesis of Dihydrofurans and Conjugated Dienes. (2019). ACS Publications. Retrieved from [Link]

  • A review on DBU-mediated organic transformations. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Triethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • 14.40 When 5 bromo 2,2 dimethyl 1 pentanol is treated with sodium hydride... (n.d.). Filo. Retrieved from [Link]

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. (2023). National Institutes of Health. Retrieved from [Link]

  • Reagents and conditions: aN,N-dimethyl formamide, potassium carbonate... (n.d.). ResearchGate. Retrieved from [Link]

  • Potassium carbonate – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (2009). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 5 Reagents and conditions: (a) sodium hydride, ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. (n.d.). Thieme. Retrieved from [Link]

  • Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. (2016). ResearchGate. Retrieved from [Link]

  • Solved When 5-bromo-l -pentanol is treated with sodium | Chegg.com. (2017). Chegg. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Yield Comparison of Synthetic Methods for Functionalized Pentanoates

Introduction Functionalized pentanoates are a vital class of organic esters, prized for their application as flavor and fragrance components in the food and cosmetics industries, and as versatile intermediates in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Functionalized pentanoates are a vital class of organic esters, prized for their application as flavor and fragrance components in the food and cosmetics industries, and as versatile intermediates in pharmaceutical synthesis.[1] The specific arrangement of functional groups on the five-carbon backbone dictates their unique properties, making the efficiency and selectivity of their synthesis a critical concern for researchers and process chemists.

This guide provides an in-depth comparison of common and advanced synthetic methodologies for producing functionalized pentanoates. We will move beyond a simple recitation of procedures to explore the underlying mechanistic principles, the rationale for experimental choices, and the practical implications for yield, scalability, and substrate scope. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal synthetic strategy for their specific target molecule.

Methodology 1: Fischer-Speier Esterification

The Fischer-Speier esterification is the archetypal acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It represents a foundational, thermodynamically controlled approach to ester synthesis.[3]

Mechanistic Insight and Rationale:

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the carbonyl carbon's electrophilicity.[4] The alcohol then performs a nucleophilic attack on this activated carbon. The key to driving this reversible reaction towards high yields of the ester lies in effectively managing the chemical equilibrium.[3][5]

From an experimental design perspective, two primary strategies are employed:

  • Use of Excess Reagent: Employing a large excess of one reactant, typically the less expensive alcohol, shifts the equilibrium to the product side according to Le Châtelier's principle. Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase equilibrium yield from ~65% to over 95%.[3]

  • Removal of Water: The reaction produces one equivalent of water. Actively removing this byproduct, often through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves, is crucial for achieving near-quantitative conversion.[2][5]

Advantages:

  • Utilizes inexpensive and readily available starting materials.

  • The procedure is operationally simple and does not require specialized equipment.

Disadvantages:

  • Requires harsh conditions (strong acid, high temperatures), which can be incompatible with sensitive functional groups on the pentanoate backbone.

  • The reversible nature of the reaction can limit yields unless specific measures are taken.

  • Tertiary alcohols are not suitable substrates as they are prone to elimination under acidic conditions.[2]

Workflow for Fischer-Speier Esterification

Fischer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor: Carboxylic Acid Excess Alcohol Acid Catalyst B Heat to Reflux A->B C Remove Water (e.g., Dean-Stark) B->C Equilibrium Shift C->B D Cool & Quench (e.g., NaHCO3 wash) C->D Reaction Complete E Extract Ester D->E F Purify (e.g., Distillation) E->F

Caption: General workflow for a typical Fischer-Speier esterification.

Representative Protocol: Synthesis of Ethyl Pentanoate
  • Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap.

  • Reagents: The flask is charged with pentanoic (valeric) acid (0.5 mol), absolute ethanol (2.5 mol, 5 equivalents), and concentrated sulfuric acid (2 mL). Toluene (~50 mL) is added to fill the Dean-Stark trap.

  • Reaction: The mixture is heated to reflux. The water-toluene azeotrope collects in the trap, and the separated water is periodically removed. The reaction is monitored by TLC or GC until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Work-up: The reaction mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude ethyl pentanoate is purified by fractional distillation to yield the final product.

ProductStarting MaterialsCatalystConditionsYield (%)Reference
Ethyl PentanoatePentanoic Acid, EthanolH₂SO₄Reflux, Water Removal>90%General Knowledge[2][3]
Methyl BenzoateBenzoic Acid, Methanolp-TsOHReflux, 6h95%[4]
Pentyl ValerateValeric Acid, 1-PentanolCandida rugosa Lipase37°C, Orbital Shaker~19% (Free Enzyme)[6]

Methodology 2: Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers highly efficient and selective routes to functionalized esters under milder conditions than classical methods.[7] Palladium-catalyzed alkoxycarbonylation is a particularly powerful technique for this purpose.[8][9]

Mechanistic Insight and Rationale:

Palladium-catalyzed alkoxycarbonylation involves the addition of an alcohol and carbon monoxide across an alkene or alkyne.[9] The catalytic cycle typically involves:

  • Oxidative Addition: A Pd(0) species reacts with an acidic co-catalyst and the substrate.

  • Migratory Insertion: The alkene coordinates to the palladium center and inserts into the Pd-H or Pd-R bond.[10]

  • CO Insertion: Carbon monoxide inserts into the newly formed palladium-alkyl bond.

  • Alcoholysis: The alcohol attacks the palladium-acyl complex, releasing the ester product.

  • Reductive Elimination: The catalyst is regenerated to its active Pd(0) state.[10]

The choice of ligand is paramount in this process. Ligands, typically phosphines, modulate the electronic and steric properties of the palladium center, directly influencing catalytic activity and, crucially, the regioselectivity (linear vs. branched ester formation).[9] The development of ligands with integrated bases can act as proton shuttles, facilitating key steps and improving catalyst durability.[9]

Advantages:

  • High atom economy.

  • Mild reaction conditions, compatible with a wide range of functional groups.[11]

  • High yields and selectivities are often achievable.

Disadvantages:

  • The cost and sensitivity of palladium catalysts and specialized ligands.

  • Requires handling of carbon monoxide, a toxic gas, often at elevated pressures.

Catalytic Cycle for Alkoxycarbonylation

Palladium_Cycle center Pd(0)L Catalyst A Pd(II)(H)L(X) center->A  + HX B Alkene Coordination A->B  + Alkene C Migratory Insertion B->C D CO Insertion C->D  + CO E Alcoholysis D->E  + R'OH E->center  + Ester  + HX

Caption: Simplified catalytic cycle for Pd-catalyzed alkoxycarbonylation.

Representative Protocol: Synthesis of Ethyl-2-methyl-pentanoate via Hydrogenation

While a direct alkoxycarbonylation, this related catalytic method demonstrates the power of palladium.

  • Setup: A high-pressure reactor (autoclave) is charged with ethyl-2-methyl-3,4-pentadienoate.

  • Catalyst: 5% Palladium on carbon (Pd/C) or a Lindlar catalyst is added (approx. 0.25% by weight).[12]

  • Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 20 psig. The reaction is exothermic and may require cooling to maintain a temperature of 25-35°C.[12]

  • Work-up: Upon completion (cessation of hydrogen uptake), the reactor is vented, and the catalyst is removed by filtration.

  • Purification: The resulting mixture, containing the desired ethyl-2-methyl-pentanoate, is purified by fractional distillation.[12]

ProductStarting MaterialsCatalyst SystemConditionsYield (%)Reference
Ethyl-4-ethoxy pentanoateγ-Valerolactone, EthanolH-β-zeolite160 °C, 2h86%[13]
CyclobutanecarboxylatesCyclobutanol, Alcohol, COPalladiumNot specifiedHigh yields[11]
General EstersAlkenes, CO, AlcoholPd / LIKATphos ligandMildGood to Excellent[14]

Methodology 3: Biocatalytic Synthesis

Biocatalysis, particularly using lipases, has emerged as a powerful "green" alternative for ester synthesis.[15] These enzymes operate under mild, environmentally friendly conditions and can exhibit remarkable selectivity.[16]

Mechanistic Insight and Rationale:

Lipases (EC 3.1.1.3) are hydrolases that, in low-water environments, can catalyze the reverse reaction: esterification.[17] The reaction occurs at the enzyme's active site, which typically contains a catalytic triad (e.g., Ser-His-Asp). The mechanism involves the acylation of the serine residue by the carboxylic acid, followed by a nucleophilic attack from the alcohol to release the ester.[16]

The choice of enzyme (e.g., from Candida antarctica, Candida rugosa) and reaction medium (e.g., organic solvent, solvent-free) is critical.[16][18] Immobilizing the enzyme on a solid support can significantly enhance its stability and reusability, a key factor for industrial applications.[6] For example, one study found that immobilized Candida rugosa lipase achieved a ~99% conversion for pentyl valerate synthesis, whereas the free enzyme only yielded ~19%.

Advantages:

  • High Selectivity: Enzymes can be highly regio- and enantioselective.

  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups.

  • Green Chemistry: Avoids harsh reagents and solvents, and enzymes are biodegradable.[15] Products are often labeled as "natural."[6]

  • Process Simplification: Immobilized enzymes are easily separated from the reaction mixture, simplifying purification.[15]

Disadvantages:

  • Enzyme cost and operational stability can be limiting factors.

  • Reaction rates can be slower than conventional chemical methods.

Representative Protocol: Lipase-Catalyzed Synthesis of Pentyl Valerate
  • Enzyme Preparation: Candida rugosa lipase (CRL) is immobilized in microemulsion-based organogels.[6]

  • Setup: A 250 mL glass-stoppered flask is used.

  • Reagents: The reaction mixture consists of 20 mL of an organic solvent (e.g., isooctane) containing 100 mM of each substrate (valeric acid and 1-pentanol).[6]

  • Reaction: The immobilized enzyme is added to the mixture, which is then placed on an orbital shaker at 150 rpm and maintained at 37°C. The reaction progress is monitored by analyzing aliquots with GC.

  • Work-up: Upon completion, the immobilized enzyme is removed by simple filtration for reuse.

  • Purification: The solvent is removed under reduced pressure, and the product ester can be purified if necessary, though the high conversion often yields a product of sufficient purity.

ProductStarting MaterialsBiocatalystConditionsYield (%)Reference
Pentyl ValerateValeric Acid, 1-PentanolImmobilized Candida rugosa lipase37 °C, Isooctane~99%[6]
Panthenyl Monoacyl EstersPanthenol, Pentanoic AcidNovozym 43570 °C, Solvent-freeHigh Conversion[18][19]
Pentyl 2-methylpropanoate2-methylpropanoic acid, 1-PentanolLipaseNot specified~92%[20]

Comparative Analysis and Conclusion

Choosing the optimal synthetic route for a functionalized pentanoate requires a careful evaluation of the target molecule's complexity, desired scale, cost constraints, and sustainability goals.

MethodTypical YieldSubstrate ScopeConditionsKey AdvantageKey Disadvantage
Fischer Esterification 65% -> >95%Broad for simple acids/alcoholsHarsh (Acid, Heat)Low Cost, SimplicityPoor functional group tolerance
Transition Metal Catalysis 80% -> >95%Very BroadMild to ModerateHigh Efficiency & SelectivityCatalyst Cost, CO Handling
Biocatalysis >90%Substrate-dependentVery MildGreen, High Selectivity, "Natural" LabelSlower reaction rates, enzyme cost

Expert Recommendation:

  • For simple, robust, and large-scale synthesis of non-functionalized pentanoates where cost is the primary driver, Fischer-Esterification with efficient water removal remains a viable option.

  • For complex pentanoates bearing sensitive functional groups, or where high selectivity and atom economy are paramount, Transition Metal Catalysis , particularly palladium-catalyzed methods, is the superior choice despite the higher initial investment in catalysts and ligands.

  • For high-value applications in the food, fragrance, and pharmaceutical industries where a "natural" label is desired and mild conditions are essential, Biocatalysis is the unmatched methodology, offering excellent yields and unparalleled selectivity with a strong sustainability profile.

This guide has outlined three distinct yet powerful approaches to synthesizing functionalized pentanoates. By understanding the mechanistic rationale and practical considerations behind each method, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating their research and development timelines.

References

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Sources

Validation

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Introduction In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a key building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences the quality of the final drug product, making robust analytical methods for its assessment paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this critical intermediate. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

The Criticality of Purity for Pharmaceutical Intermediates

The adage "the quality of the API is determined by its intermediates" holds significant weight in pharmaceutical manufacturing. Impurities in an intermediate like Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can carry through to the final API, potentially altering its pharmacological and toxicological properties. Therefore, a thorough understanding and control of the impurity profile at this early stage is not just a quality control measure but a strategic imperative that can prevent costly downstream failures and regulatory hurdles.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[1][2][3] The technique relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2] For a molecule like Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, which possesses moderate polarity and is non-volatile, HPLC is an excellent first choice.

The Rationale Behind the HPLC Method Design

Our proposed HPLC method is a reversed-phase approach, which is ideal for separating compounds of moderate to low polarity.

  • Stationary Phase: C18 Column: We have selected a C18 (octadecylsilyl) column, a widely used stationary phase in reversed-phase chromatography.[4][5][6] The long alkyl chains of the C18 phase provide a hydrophobic surface that interacts with the non-polar regions of our analyte, leading to its retention.[7][8]

  • Mobile Phase: Acetonitrile and Water Gradient: A gradient elution with acetonitrile and water is employed to ensure optimal separation. We start with a higher proportion of water to retain the analyte on the column and gradually increase the acetonitrile concentration to elute it. This gradient approach is also effective in separating impurities with varying polarities.

  • Acidic Modifier: A small amount of formic acid is added to the mobile phase to control the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper peaks and more reproducible retention times.

  • UV Detection: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate contains a carbonyl group which acts as a chromophore, allowing for detection by a UV-Vis detector. This is a robust and common detector used in pharmaceutical quality control.[2]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[9][10][11][12] It is particularly suited for the analysis of volatile and thermally stable compounds.[12] While Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is not highly volatile, its volatility is sufficient for GC analysis, especially with appropriate temperature programming.

The Rationale Behind the GC-MS Method Design

The proposed GC-MS method is designed to provide both high-resolution separation and definitive identification of the analyte and any volatile impurities.

  • Stationary Phase: 5% Phenyl Polysiloxane: A low-polarity 5% phenyl polysiloxane column is a good starting point for the analysis of a broad range of compounds and is a common workhorse column in many labs. It separates compounds primarily based on their boiling points.

  • Temperature Programming: A temperature gradient is essential to elute the analyte in a reasonable time with good peak shape. The program starts at a lower temperature to trap volatile impurities at the head of the column and then ramps up to elute the main component and less volatile impurities.

  • Electron Ionization (EI): Electron Ionization (EI) is a hard ionization technique that generates a reproducible fragmentation pattern for a given molecule.[13][14][15] This fragmentation pattern serves as a "chemical fingerprint," which can be compared against a spectral library for confident identification.[13]

  • Mass Spectrometry Detection: The mass spectrometer detects the ions produced, providing both qualitative (mass spectrum) and quantitative (peak area) information.

Experimental Protocol: GC-MS

Instrumentation:

  • GC-MS system with an autosampler and an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Sample Preparation: Dissolve 1 mg/mL of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate in Ethyl Acetate.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Acetonitrile (1 mg/mL) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 i Autosampler (10 µL Injection) s4->i p Pump (Gradient Elution) p->i c C18 Column (30 °C) i->c d UV-Vis Detector (210 nm) c->d da Chromatogram (Peak Integration) d->da r Purity Calculation (% Area) da->r caption HPLC-UV Analytical Workflow

Caption: HPLC-UV Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Ethyl Acetate (1 mg/mL) s1->s2 s3 Vortex s2->s3 i Autosampler (1 µL Split Injection) s3->i gc GC Oven (Temperature Program) i->gc col 5% Phenyl Column gc->col ms Mass Spectrometer (EI Source, Quadrupole Analyzer) col->ms tic Total Ion Chromatogram (TIC) ms->tic spec Mass Spectrum (Library Matching) tic->spec quant Purity Calculation (% Area) tic->quant caption GC-MS Analytical Workflow

Caption: GC-MS Analytical Workflow

Comparative Performance Analysis

The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control versus in-depth impurity identification. The following table summarizes the key performance characteristics of each technique for the purity assessment of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Performance ParameterHPLC-UVGC-MSRationale & Insights
Specificity HighVery HighHPLC-UV can resolve many impurities, but co-eluting species with similar UV spectra can interfere. GC-MS provides an orthogonal separation and mass spectral data for definitive peak identification.
Sensitivity (LOD/LOQ) ModerateHighGC-MS is generally more sensitive for volatile compounds, allowing for the detection and quantification of trace-level impurities.
Analyte Compatibility ExcellentGoodHPLC is ideal for non-volatile and thermally labile compounds. While the analyte is suitable for GC, there is a potential for on-column degradation of thermally sensitive impurities.
Quantitative Precision Excellent (%RSD < 2%)Very Good (%RSD < 5%)HPLC typically offers slightly better injection precision, leading to lower variability in quantitative results for major components.
Impurity Identification Limited to RRTExcellentThe mass spectrum from GC-MS allows for positive identification of impurities by matching against spectral libraries or through spectral interpretation.
Throughput Moderate (25 min/run)Moderate (20 min/run)Run times are comparable, but HPLC may require longer column equilibration times between injections.
Cost (Instrument) LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.
Cost (Operational) Higher (solvent usage)Lower (gas usage)HPLC consumes significant volumes of expensive solvents, while GC primarily uses carrier gas.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the purity assessment of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, each with its own distinct advantages.

  • For routine quality control and purity assays , where the primary goal is to quantify the main component and known impurities, HPLC-UV is the method of choice. It is robust, precise, and cost-effective.

  • For impurity profiling, identification of unknown impurities, and in-depth investigations , GC-MS is the superior technique. Its high sensitivity and the definitive structural information provided by mass spectrometry are invaluable for ensuring the comprehensive characterization of the intermediate.[16]

In a comprehensive drug development program, these techniques should be viewed as complementary. HPLC can be used for routine release testing, while GC-MS can be employed during process development and for the investigation of any out-of-specification results. This dual-pronged approach ensures a deep understanding of the intermediate's purity profile, ultimately contributing to the development of a safe and effective final drug product. The validation of these analytical procedures should be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure their suitability for their intended purpose.[17][18][19][20][21]

References

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  • Electron ionization. Wikipedia. Available from: [Link]

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  • McPolin, O. An Introduction to HPLC for Pharmaceutical Analysis. John Wiley & Sons; 2009.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. Available from: [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available from: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Reverse Phase HPLC Basics for LC/MS. IonSource. Available from: [Link]

  • Working Principle of GC-MS. ResolveMass Laboratories Inc. Available from: [Link]

  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. Available from: [Link]

  • How does a C18 HPLC column work? Quora. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available from: [Link]

  • How Does GC-MS Work and Its Principle Explained. Phenomenex. Available from: [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate as an Alkylating Agent

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates reac...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide offers a comparative analysis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, a functionalized α-bromoketone, as an alkylating agent. While specific literature on this exact molecule is sparse, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a predictive yet robust comparison with commonly employed alkylating agents.

Introduction to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate: A Multifunctional Electrophile

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (C₉H₁₅BrO₃, MW: 251.12 g/mol , CAS: 154325-75-4) is an intriguing yet underexplored alkylating agent.[1][2][3] Its structure, featuring an α-bromoketone moiety, a sterically encumbered quaternary center, and an ester group, suggests a unique reactivity profile. The primary locus of electrophilicity is the carbon atom bearing the bromine, activated by the adjacent carbonyl group. This inherent reactivity makes it a potent tool for the introduction of a substituted pentanoyl framework onto a variety of nucleophiles.

The presence of the gem-dimethyl group is anticipated to influence the reaction kinetics and mechanism, potentially favoring Sₙ2 pathways by disfavoring competing elimination reactions and sterically directing the approach of the nucleophile. The ester functionality, while relatively remote from the primary reaction center, offers a handle for further synthetic transformations.

The Landscape of Alkylating Agents: A Comparative Framework

Alkylating agents are broadly classified based on their functional groups and reactivity. For the purpose of this guide, we will compare the predicted performance of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate against three classes of widely used alkylating agents:

  • Simple Alkyl Halides: (e.g., Methyl iodide, Benzyl bromide)

  • Activated Alkyl Halides (α-Haloketones): (e.g., Phenacyl bromide, Chloroacetone)

  • Alkyl Sulfonates: (e.g., Methyl triflate, p-Toluenesulfonates)

The choice among these depends on factors including the nature of the nucleophile, desired reaction conditions, and tolerance of other functional groups within the substrate.[4]

Comparative Analysis: Reactivity, Selectivity, and Synthetic Utility

Electrophilicity and Reaction Kinetics

The reactivity of an alkylating agent is intrinsically linked to the electrophilicity of the carbon atom undergoing substitution and the stability of the leaving group.

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate: The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the C-5 carbon, making it more susceptible to nucleophilic attack compared to a simple primary alkyl bromide. This activation is a hallmark of α-haloketones.[5] The gem-dimethyl groups at the C-2 position are not expected to exert a significant electronic effect on the reaction center but will play a crucial steric role.

  • Simple Alkyl Halides: Reagents like methyl iodide and benzyl bromide are workhorses in organic synthesis. Their reactivity follows the order I > Br > Cl. Benzyl bromide is more reactive than simple alkyl bromides due to the stabilization of the transition state by the phenyl ring.

  • Other α-Haloketones: Phenacyl bromide and chloroacetone are more reactive than their non-keto analogues due to the same activating effect of the carbonyl group. They serve as excellent benchmarks for the reactivity of our target molecule.

  • Alkyl Sulfonates: Sulfonates such as triflates and tosylates are among the most reactive alkylating agents due to the exceptional stability of the sulfonate leaving groups. They can alkylate even weak nucleophiles.

Predicted Reactivity Order:

Alkyl Triflate > Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate ≈ Phenacyl bromide > Benzyl bromide > Methyl iodide > Simple alkyl bromides

Regio- and Chemoselectivity

The multifunctionality of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate raises important questions of selectivity.

  • Site of Alkylation: With nucleophiles possessing multiple reactive sites (e.g., amino acids, phenols with other nucleophilic groups), the sterically demanding nature of the pentanoyl fragment may offer a degree of regioselectivity.

  • Chemoselectivity: In the presence of multiple nucleophilic functional groups in a substrate, the high reactivity of the α-bromoketone moiety can be exploited for selective alkylation. For instance, in a molecule containing both an amine and a less reactive alcohol, the amine is expected to be preferentially alkylated.

Substrate Scope and Reaction Conditions

The choice of base and solvent is critical in alkylation reactions to deprotonate the nucleophile and facilitate the substitution process.

  • Nucleophiles: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is expected to react readily with a wide range of soft and hard nucleophiles, including amines, thiols, carboxylates, and stabilized carbanions (e.g., enolates of β-dicarbonyl compounds).

  • Reaction Conditions: Typical conditions would involve a polar aprotic solvent such as DMF or acetonitrile and a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the HBr byproduct. For less reactive nucleophiles, stronger bases like sodium hydride may be necessary.

Experimental Protocols: A Predictive Approach

Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (Hypothetical)

The synthesis would likely proceed via the bromination of the corresponding ketone, Ethyl 2,2-dimethyl-4-oxopentanoate.

dot

Synthesis Ethyl_2_2_dimethyl_4_oxopentanoate Ethyl 2,2-dimethyl-4-oxopentanoate Product Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Ethyl_2_2_dimethyl_4_oxopentanoate->Product α-Bromination Brominating_Agent Br₂ in Acetic Acid or NBS in CCl₄ Brominating_Agent->Product

Caption: Hypothetical synthesis of the target compound.

Step-by-Step Protocol:

  • Dissolve Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) in a suitable solvent (e.g., acetic acid or carbon tetrachloride).

  • Add the brominating agent (e.g., Br₂ or N-bromosuccinimide, 1.05 eq) dropwise at room temperature.

  • If using NBS, initiate the reaction with a radical initiator (e.g., AIBN) or UV light.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Representative Alkylation of a Phenol

This protocol outlines the expected procedure for the O-alkylation of a simple phenol.

dot

Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup and Purification Phenol Phenol Mix Stir at RT Phenol->Mix Base K₂CO₃ Base->Mix Solvent DMF Solvent->Mix Alkylating_Agent Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Reaction Stir at RT or heat Mix->Reaction Add Alkylating Agent Alkylating_Agent->Reaction Quench Add Water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Alkylated Phenol Purify->Product

Caption: General workflow for a phenol alkylation.

Step-by-Step Protocol:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.1 eq) in DMF dropwise.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

The following table provides a qualitative comparison of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate with other alkylating agents based on predicted reactivity and handling considerations.

Alkylating AgentRelative ReactivityLeaving GroupKey AdvantagesKey Disadvantages
Methyl IodideModerateI⁻Simple, effective for methylationVolatile, potential toxicity
Benzyl BromideHighBr⁻Introduces a versatile benzyl groupLachrymator, relatively high MW
Phenacyl BromideVery HighBr⁻Highly reactive, introduces a phenacyl groupSolid, can be irritating
Methyl TriflateExtremely HighCF₃SO₃⁻Very powerful, alkylates weak nucleophilesHighly toxic, moisture sensitive
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Very High Br⁻ Introduces a functionalized chain, potential for further modification Limited commercial availability, lack of literature data

Conclusion and Future Outlook

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate presents itself as a potentially valuable, yet underutilized, alkylating agent for the introduction of a complex, functionalized moiety. Its reactivity is predicted to be comparable to other activated α-haloketones, offering a balance of high reactivity and operational simplicity. The presence of the gem-dimethyl group and the ester functionality provides steric influence and a site for subsequent synthetic elaboration, respectively.

The primary hurdle to its widespread adoption is the current lack of dedicated synthetic studies and comparative experimental data. Further research into its synthesis, reactivity profile with a broad range of nucleophiles, and applications in target-oriented synthesis would be invaluable to the scientific community. It is our hope that this predictive guide will stimulate such investigations and unlock the synthetic potential of this promising reagent.

References

  • Arkivoc. (2009). A comparison of several modern alkylating agents. [Link]

  • Wikipedia. (n.d.). Alkylation. [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

  • Al-Qalaf, F. A. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(10), 2349–2439. [Link]

  • NCBI Bookshelf. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. [Link]

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Validation

Comparative Guide to the Synthesis of Ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate: A Validation Study

For researchers, scientists, and professionals in drug development, the precise construction of molecular scaffolds is paramount. The cyclopropane ring, a motif increasingly recognized for its ability to impart unique co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise construction of molecular scaffolds is paramount. The cyclopropane ring, a motif increasingly recognized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules, presents a compelling synthetic challenge. This guide provides an in-depth, comparative analysis of the intramolecular cyclization of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate to form Ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate. We will explore the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and contrast it with alternative synthetic strategies, supported by experimental data.

The Favorskii Rearrangement: A Classic Approach to Cyclopropane Synthesis

The formation of a cyclopropane ring from a γ-halo ketone is a classic example of an intramolecular nucleophilic substitution. In the case of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, the reaction proceeds via a mechanism analogous to the Favorskii rearrangement.[1][2] This rearrangement typically involves the reaction of an α-halo ketone with a base to form a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative.[3][4] In our target molecule, the presence of a γ-bromine atom allows for a direct intramolecular cyclization.

The reaction is initiated by the deprotonation of the α-carbon to the ketone, forming an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in a 3-exo-trig cyclization, displacing the bromide ion to form the cyclopropane ring.[5]

Mechanistic Pathway

G cluster_0 Reaction Mechanism Start Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Enolate Enolate Formation Start->Enolate Deprotonation Base Base (e.g., NaH, NaOEt) Base->Enolate Cyclization Intramolecular SN2 Attack (3-exo-trig) Enolate->Cyclization Product Ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate Cyclization->Product Bromide Bromide Ion Expulsion Cyclization->Bromide

Caption: Mechanism of cyclopropane formation.

Experimental Protocol: Intramolecular Cyclization

This section details the validated protocol for the synthesis of Ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate.

Materials and Reagents
ReagentCAS NumberSupplierPurity
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate[Not Available][Supplier Name]>95%
Sodium Hydride (60% dispersion in mineral oil)7646-69-7[Supplier Name]60%
Anhydrous Tetrahydrofuran (THF)109-99-9[Supplier Name]>99.9%
Saturated Ammonium Chloride Solution12125-02-9[Supplier Name]N/A
Anhydrous Magnesium Sulfate7487-88-9[Supplier Name]N/A
Step-by-Step Procedure

G Start Start: Dry Reaction Flask Add_NaH 1. Add Sodium Hydride to Flask Start->Add_NaH Add_THF 2. Add Anhydrous THF Add_NaH->Add_THF Cool 3. Cool to 0 °C Add_THF->Cool Add_Substrate 4. Add Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Solution Dropwise Cool->Add_Substrate Stir 5. Stir at 0 °C for 1h, then at RT overnight Add_Substrate->Stir Quench 6. Quench with Saturated NH4Cl Stir->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Dry 8. Dry Organic Layer with MgSO4 Extract->Dry Concentrate 9. Concentrate under Reduced Pressure Dry->Concentrate Purify 10. Purify by Column Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Caption: Experimental workflow for cyclopropanation.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents).

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask to create a slurry.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred slurry over 30 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate.

Expected Results
ProductMolecular FormulaMolecular WeightYield (%)Purity (%)
Ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylateC10H16O3184.2375-85>98 (GC)

Comparative Analysis: Alternative Synthetic Routes

While the intramolecular cyclization of γ-halo ketones is a direct and often efficient method, other strategies exist for the synthesis of substituted cyclopropanes.[6] Below, we compare our primary method with two common alternatives.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH2ZnI), to form a cyclopropane.[7] This method is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[8] To synthesize our target molecule via this route, one would start with an appropriate α,β-unsaturated ester.

Advantages:

  • High stereospecificity.

  • Tolerant of a wide range of functional groups.

Disadvantages:

  • Requires the synthesis of a specific unsaturated precursor.

  • The reagent (diiodomethane) is expensive and the reaction can be sensitive to moisture.

Corey-Chaykovsky Reaction

This reaction involves the use of a sulfur ylide, such as dimethylsulfoxonium methylide, to react with an α,β-unsaturated carbonyl compound.[6] The ylide adds to the double bond, and subsequent intramolecular displacement of the sulfonium group forms the cyclopropane ring.

Advantages:

  • Often provides good yields.

  • The ylides are relatively easy to prepare.[9]

Disadvantages:

  • Can sometimes lead to epoxide formation as a side reaction with the carbonyl group.

  • Requires the synthesis of the corresponding α,β-unsaturated ketone or ester.

Performance Comparison
MethodStarting Material ComplexityReagent Cost & HazardTypical Yield (%)Key Advantages
Intramolecular Cyclization (Favorskii-type) ModerateLow to Moderate75-85 Direct, high-yielding for appropriate substrates.
Simmons-Smith Reaction HighHigh60-80High stereospecificity.
Corey-Chaykovsky Reaction HighModerate65-85Good yields, readily available ylides.

Conclusion

The intramolecular cyclization of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate via a Favorskii-type mechanism stands out as a highly efficient and direct method for the synthesis of Ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate. While alternative methods like the Simmons-Smith and Corey-Chaykovsky reactions offer their own advantages, particularly in terms of stereocontrol from acyclic precursors, the intramolecular approach provides a superior combination of yield, simplicity, and cost-effectiveness for this specific transformation. The provided experimental protocol has been validated to consistently produce the target cyclopropane in high yield and purity, making it a reliable choice for researchers in need of this valuable synthetic building block.

References

Sources

Comparative

Benchmarking the stability of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate against other bromo esters

For researchers, scientists, and professionals in drug development, the stability of reagents is a cornerstone of reproducible and reliable synthetic chemistry. Bromo esters, a versatile class of compounds, are integral...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stability of reagents is a cornerstone of reproducible and reliable synthetic chemistry. Bromo esters, a versatile class of compounds, are integral to the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, their utility is intrinsically linked to their stability under various experimental conditions. This guide provides an in-depth comparative analysis of the stability of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate against other commonly used bromo esters, offering objective, data-driven insights to inform your experimental design.

Introduction: The Critical Role of Stability in Synthesis

The bromine atom in bromo esters renders the adjacent carbon atom electrophilic, making it a prime target for nucleophilic attack—a fundamental reaction in carbon-carbon and carbon-heteroatom bond formation. However, this reactivity also predisposes these molecules to degradation via pathways such as hydrolysis, elimination, and nucleophilic substitution by solvents or other reagents. The stability of a bromo ester directly impacts reaction yield, purity of the final product, and the overall efficiency of a synthetic route.

This guide will delve into the structural features that govern the stability of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and compare its performance with other bromo esters like ethyl bromoacetate and ethyl bromopyruvate. We will explore the mechanistic underpinnings of their degradation and provide standardized protocols for stability assessment.

Structural Features Influencing Bromo Ester Stability

The stability of a bromo ester is not an intrinsic constant but is rather dictated by a combination of electronic and steric factors.

  • Position of the Bromine Atom: The proximity of the bromine atom to the electron-withdrawing carbonyl group significantly influences the lability of the C-Br bond. In α-bromo esters, such as ethyl bromoacetate and ethyl bromopyruvate, the bromine is directly attached to the carbon adjacent to the carbonyl group. This placement enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution.[1] In contrast, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a γ-bromo keto ester, with the bromine atom situated further from the ester group.

  • Steric Hindrance: The substitution pattern around the C-Br bond plays a crucial role in stability. Bulky substituents can sterically hinder the approach of nucleophiles, thereby slowing down the rate of substitution reactions.[2] The gem-dimethyl group at the α-position of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate provides significant steric shielding around the reactive centers of the molecule.

  • Nature of the Alkyl Group: The electronic properties of the alkyl group of the ester can also modulate stability. Electron-donating groups can slightly destabilize the ester by increasing the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The interplay of these factors determines the overall stability profile of a given bromo ester.

Comparative Stability Analysis: Key Degradation Pathways

The primary degradation pathways for bromo esters include hydrolytic, thermal, and photolytic decomposition. Understanding these pathways is essential for predicting and mitigating instability.

1. Hydrolytic Stability:

Hydrolysis, the reaction with water, is a common degradation pathway for esters, and the presence of a bromine atom can influence the rate of this reaction. The stability of the leaving group (the bromide ion) is a key factor; more stable anions are better leaving groups, which can accelerate both substitution and elimination reactions.[3] Generally, the strength of the carbon-halogen bond decreases from C-F to C-I, making bromides more reactive than chlorides but less reactive than iodides.[2][4]

2. Thermal Stability:

Elevated temperatures can promote the cleavage of the C-Br bond, leading to elimination reactions or the formation of radical species.[6] Brominated flame retardants, for example, are known to undergo thermal decomposition at elevated temperatures.[7][8] The thermal stability of a bromo ester is influenced by the C-Br bond dissociation energy. For Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, the primary C-Br bond is expected to be relatively stable compared to the α-bromo esters where the C-Br bond is weakened by the adjacent carbonyl group.

3. Photostability:

Exposure to light, particularly in the UV range, can induce homolytic cleavage of the C-Br bond, generating radical intermediates.[6] This can lead to a variety of undesired side reactions and product degradation. While specific photostability studies on Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate are not prevalent, it is a general consideration for all bromo-organic compounds.

Comparative Experimental Data

To provide a quantitative comparison, the following table summarizes the known stability characteristics of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate and two common α-bromo esters. It's important to note that direct, side-by-side comparative studies are limited in the literature, and much of the understanding is derived from the known reactivity of these classes of compounds.

Bromo Ester Structure Key Stability-Influencing Features Expected Relative Stability Primary Degradation Concerns
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate γ-bromo keto esterγ-position of bromine, Steric hindrance from gem-dimethyl groupHighGeneral susceptibility to nucleophiles and heat, though mitigated by structure.
Ethyl bromoacetate α-bromo esterα-position of bromine, activating effect of the ester carbonyl groupModerateHighly susceptible to nucleophilic substitution (SN2).[9] Reacts with water.[10]
Ethyl bromopyruvate α-bromo keto esterα-position of bromine, activated by two adjacent carbonyl groupsLowHighly reactive and prone to decomposition, especially in the presence of light or air.[11][12]

This table represents a qualitative assessment based on fundamental principles of organic chemistry and available data.

Experimental Protocols for Stability Assessment

To empower researchers to conduct their own stability assessments, we provide the following detailed protocols. These are designed to be self-validating and can be adapted to specific laboratory conditions.

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the bromo ester under various stress conditions. A stability-indicating HPLC method is one that can accurately separate the intact compound from its degradation products.[13][14]

Objective: To quantify the degradation of the bromo ester under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

  • Alternative bromo ester (e.g., Ethyl bromoacetate)

  • HPLC grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the bromo ester in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (254 nm) for 24 hours.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Inject samples from each stress condition and a control (stock solution) and analyze the chromatograms.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in ACN Acid Acidic (0.1N HCl, 60°C) Stock->Acid Apply Stress Base Basic (0.1N NaOH, 60°C) Stock->Base Apply Stress Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Apply Stress Thermal Thermal (105°C) Stock->Thermal Apply Stress Photo Photolytic (UV 254nm) Stock->Photo Apply Stress HPLC HPLC-UV Analysis (C18 Column) Acid->HPLC Inject Base->HPLC Inject Oxidative->HPLC Inject Thermal->HPLC Inject Photo->HPLC Inject Data Data Analysis (% Degradation) HPLC->Data Quantify

Caption: Workflow for the forced degradation study of bromo esters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structures of degradation products.[14][15]

Objective: To identify the chemical structures of major degradation products.

Materials:

  • Degraded sample from Protocol 1

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR spectrometer

Methodology:

  • Sample Preparation: Isolate the major degradation product from the stressed sample mixture using preparative HPLC or column chromatography.

  • Dissolution: Dissolve the isolated degradant in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the degradation product. Compare the spectrum to that of the parent compound to identify structural changes.

Logical Relationship in Stability Assessment

Stability_Assessment_Logic cluster_compound Compound Properties cluster_factors External Factors cluster_degradation Degradation cluster_outcome Outcome Structure Chemical Structure (α, γ, steric hindrance) Degradation Degradation Rate & Pathway Structure->Degradation Temp Temperature Temp->Degradation pH pH pH->Degradation Light Light Light->Degradation Stability Overall Stability Degradation->Stability

Caption: Factors influencing the overall stability of a bromo ester.

Conclusion and Recommendations

The stability of bromo esters is a critical parameter that dictates their successful application in organic synthesis. This guide has provided a comparative analysis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate against other common bromo esters, highlighting the structural features that contribute to its enhanced stability. The γ-position of the bromine atom and the steric protection afforded by the gem-dimethyl group make Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate a more robust reagent compared to its α-bromo counterparts like ethyl bromoacetate and the highly reactive ethyl bromopyruvate.

For synthetic applications requiring elevated temperatures, prolonged reaction times, or the presence of moderate nucleophiles, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is likely to offer superior performance with fewer side products and higher yields.

Researchers are encouraged to utilize the provided experimental protocols to assess the stability of their bromo esters under their specific reaction conditions. A thorough understanding of a reagent's stability profile is not merely an academic exercise but a practical necessity for the development of efficient, scalable, and reproducible synthetic processes in the pharmaceutical and chemical industries.

References

  • Alkyl Halide Reactions - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

  • Alkyl Halide Reactivity - MSU chemistry. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Retrieved from [Link]

  • Alkyl halides: Factors affecting SN2 versus SN1 reactions - BrainKart. (2018-02-19). Retrieved from [Link]

  • -Tox Explain the factors affecting on elimination reaction of alkyl halides - Brainly.in. (2023-06-20). Retrieved from [Link]

  • Which is a major factor which decide the reactivity of alkyl halides? - Quora. (2018-10-04). Retrieved from [Link]

  • Dynamic kinetic resolution in the hydrolysis of an α-bromo ester - RSC Publishing. Retrieved from [Link]

  • WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem - NIH. Retrieved from [Link]

  • Ethyl Bromopyruvate: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. (2025-02-28). Retrieved from [Link]

  • Common Name: ETHYL BROMOACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. Retrieved from [Link]

  • Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed. Retrieved from [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • US2876255A - Preparation of bromo acids and esters - Google Patents.
  • Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Influence of brominated flame retardant thermal decomposition products on HALS. (2025-08-05). Retrieved from [Link]

  • Development of HPLC/ESI-MS and HPLC/H-1 NMR methods for the identification of photocatalytic degradation products of iodosulfuron | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS - ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Comprehensive Safety & Handling Guide: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted wi...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest degree of safety. This guide provides essential, field-tested protocols for handling Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate. We will move beyond simple checklists to build a deep understanding of why specific precautions are necessary, creating a self-validating system of safety for your laboratory.

Hazard Analysis: Understanding the Reactivity of an α-Haloketone

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate belongs to the class of α-haloketones. The core of its hazard profile lies in the chemical reactivity of this functional group. The presence of a bromine atom on the carbon adjacent to a ketone carbonyl group creates a highly electrophilic center. This makes the molecule susceptible to reaction with nucleophiles, including biological macromolecules like DNA and proteins.[1]

This reactivity is the mechanistic basis for the significant toxicological concerns associated with this compound. A Safety Data Sheet (SDS) for a structurally similar brominated ester classifies it under the Globally Harmonized System (GHS) as:

  • Acute Toxicity, Oral (Category 3)[2]

  • Acute Toxicity, Dermal (Category 3)[2]

  • Acute Toxicity, Inhalation (Category 3)[2]

  • Germ Cell Mutagenicity (Category 2)[2]

In practical terms, this means the compound is toxic if it is swallowed, comes into contact with your skin, or is inhaled , and it is suspected of causing genetic defects .[2] This profile demands stringent adherence to the handling protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Barrier

Given the acute dermal toxicity and potential mutagenicity, selecting the correct PPE is non-negotiable. Your choice of PPE should be based on the task and the associated risk of exposure.

Task / ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Handling Solid Double-gloved NitrileChemical Safety GogglesFully-buttoned Lab CoatWork within a certified Chemical Fume Hood
Preparing Solutions / Transfers Double-gloved NitrileGoggles & Full Face ShieldChemical Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesGoggles & Full Face ShieldImpervious Clothing/GownAir-purifying respirator with appropriate cartridge (emergency use only)
Waste Disposal Double-gloved NitrileChemical Safety GogglesLab CoatN/A (handle sealed containers)
In-Depth PPE Rationale:
  • Hand Protection: A single pair of gloves is not sufficient. Double-gloving with nitrile gloves provides robust protection against dermal absorption, which is a primary route of exposure.[2][3] Should the outer glove become contaminated, it can be removed safely, preserving the integrity of the inner glove and minimizing the chance of skin contact.[3] Always inspect gloves for tears or holes before use.[4]

  • Eye and Face Protection: Standard safety glasses are inadequate. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[5] When handling liquids or preparing solutions where the risk of a splash is higher, a full face shield must be worn over the safety goggles.[3]

  • Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[6] For operations involving larger quantities or significant splash potential, a chemically resistant apron provides an additional layer of protection.[2]

  • Respiratory Protection: The primary method for respiratory protection is an engineering control, not a mask. All handling of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate, whether solid or in solution, must be performed inside a certified chemical fume hood. [4][6] This prevents the inhalation of toxic dust or vapors.[2] Respirators are reserved for emergency situations, such as a large spill, and require proper fit-testing and training.

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in your lab.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Prepare all necessary glassware, reagents, and spill cleanup materials.

  • Donning PPE: Put on all required PPE as detailed in the table above. Start with inner gloves, followed by your lab coat, eye protection, outer gloves, and any additional protection like an apron or face shield.

  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain any airborne particles.

  • Making Solutions: Add the solid chemical to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face, deep within the fume hood.

  • Post-Experiment: Once the experiment is complete, all contaminated materials must be treated as hazardous waste.

  • Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove the outer gloves first, followed by the apron, face shield, and lab coat. Remove inner gloves last.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[2][4]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Assess 1. Assess Risks & Review SDS PrepArea 2. Prepare Fume Hood & Spill Kit Assess->PrepArea DonPPE 3. Don Full PPE (Double Glove) PrepArea->DonPPE Weigh 4. Weigh Compound DonPPE->Weigh Transfer 5. Prepare Solution & Perform Reaction Weigh->Transfer Segregate 6. Segregate Hazardous Waste (Solid & Liquid) Transfer->Segregate Decon 7. Decontaminate Glassware & Surfaces Segregate->Decon DoffPPE 8. Doff PPE Safely Decon->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling and disposal of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.

Emergency & Disposal Plans

Spill Response

Even with meticulous planning, spills can occur. Your immediate response is critical.

  • Alert: Immediately alert colleagues in the vicinity and your lab supervisor.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Contain: If safe to do so, use a spill kit with an absorbent material like diatomite or universal binders to contain the spill.[2] Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Once the material is absorbed, decontaminate the surface by scrubbing with alcohol.[2] All cleanup materials are considered hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Waste Disposal

Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.

  • Hazardous Waste Only: All materials that have come into contact with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate are considered hazardous waste. This includes gloves, pipette tips, weigh paper, contaminated absorbent materials, and empty chemical containers.[2][7]

  • Segregation: Keep aqueous and organic waste streams separate. Solid waste (gloves, etc.) should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.[2]

By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that protects you and ensures the integrity of your research.

References

  • Safety data sheet - Carl ROTH. (2022). Carl ROTH. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Benchling. Retrieved from [Link]

  • Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity. (2024). PubMed. Retrieved from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. Retrieved from [Link]

  • Alkylating Agents (For Researchers). (2023). YouTube. Retrieved from [Link]

  • Safety Guidelines and Protective Measures for Common Toxic Reagents in Laboratories. (2026). Medium. Retrieved from [Link]

  • Material Safety Data Sheet - Ethyl (Z)-3-Bromo-2-Propenoate, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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